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  • Product: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde
  • CAS: 46995-89-5

Core Science & Biosynthesis

Foundational

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Abstract This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS 6131-05-1). This molecule,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS 6131-05-1). This molecule, a derivative of vanillin, incorporates a morpholino-ethoxy substituent, making it of interest to researchers in medicinal chemistry and materials science. A comprehensive search of publicly available scientific literature and spectral databases did not yield experimentally determined and published spectra for this specific compound. Therefore, this guide presents a detailed predicted spectral analysis, grounded in established NMR principles and supported by data from structurally analogous compounds. We provide reasoned predictions for all proton and carbon chemical shifts, coupling constants, and multiplicities. Furthermore, this document outlines a robust experimental protocol for the acquisition of high-quality NMR data, intended to serve as a practical reference for scientists who may synthesize or work with this compound.

Introduction: The Structural Elucidation Challenge

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a multifunctional aromatic compound. Its core structure is derived from vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely used bio-based platform chemical[1][2][3]. The substitution at the 4-position with a 2-morpholino-ethoxy chain introduces a flexible, basic nitrogen-containing moiety, which can significantly influence the molecule's chemical and biological properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of modern organic chemistry for unambiguous structure determination in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a novel or uncharacterized compound like the topic molecule, a thorough NMR analysis is not merely confirmatory; it is the primary method of structural validation.

This guide addresses the absence of published spectral data by providing a comprehensive, theory-backed prediction of the ¹H and ¹³C NMR spectra. This predictive analysis serves as a powerful tool for researchers, offering a benchmark for the verification of synthesized material and a framework for the interpretation of experimentally acquired data.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to be complex, showing distinct signals for the aromatic protons of the benzaldehyde ring, the methoxy group, and the two distinct parts of the morpholino-ethoxy side chain. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS).

Molecular Structure and Proton Numbering

To facilitate a clear discussion, the protons on the molecule are systematically numbered as shown in the diagram below.

Caption: Molecular structure with proton numbering for ¹H NMR assignment.

Predicted ¹H NMR Data Table
Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale & Notes
H1 (CHO)~9.85Singlet (s)-1HAldehyde protons are highly deshielded and typically appear as sharp singlets between 9.5-10.5 ppm.[4]
H2 (OCH₃)~3.95Singlet (s)-3HMethoxy protons on an aromatic ring consistently appear as a sharp singlet around 3.8-4.0 ppm.[3]
H3 (Ar-H)~7.42Doublet (d)J ≈ 1.8 Hz1HThis proton is ortho to the aldehyde group and meta to the ethoxy group. It will show a small meta-coupling to H5.
H4 (Ar-H)~7.40Doublet of Doublets (dd)J ≈ 8.4, 1.8 Hz1HOrtho to the aldehyde and ortho to H5, showing both ortho and meta coupling.
H5 (Ar-H)~6.95Doublet (d)J ≈ 8.4 Hz1HOrtho to the bulky, electron-donating ethoxy group, this proton is the most shielded of the aromatic protons.
H6 (O-CH₂ -CH₂)~4.20Triplet (t)J ≈ 5.5 Hz2HThese protons are deshielded by the adjacent aromatic oxygen atom. They are coupled to the H7 protons.
H7 (O-CH₂-CH₂ )~2.85Triplet (t)J ≈ 5.5 Hz2HCoupled to H6 and deshielded by the adjacent nitrogen atom of the morpholine ring.
H8 (N-CH₂ -CH₂-O)~2.60Triplet (t)J ≈ 4.7 Hz4HProtons on the morpholine ring carbons adjacent to the nitrogen. These are typically equivalent.
H9 (N-CH₂-CH₂ -O)~3.75Triplet (t)J ≈ 4.7 Hz4HProtons on the morpholine ring carbons adjacent to the oxygen. Deshielded by the morpholine oxygen.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display a unique signal for each chemically non-equivalent carbon atom. The chemical shifts are influenced by hybridization, substituent effects, and the overall electronic environment.

Carbon Numbering

Caption: Molecular structure with carbon numbering for ¹³C NMR assignment.

Predicted ¹³C NMR Data Table
Carbon LabelPredicted δ (ppm)Rationale & Notes
C7 (CHO)~191.0The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, typically >190 ppm.[5]
C4 (Ar-C)~154.5Aromatic carbon attached to the ethoxy group oxygen. It is significantly deshielded by the oxygen atom.
C3 (Ar-C)~149.5Aromatic carbon attached to the methoxy group oxygen. Also strongly deshielded.
C1 (Ar-C)~130.5Quaternary aromatic carbon attached to the aldehyde group.
C6 (Ar-CH)~126.5Aromatic methine carbon ortho to the aldehyde group.
C2 (Ar-CH)~112.0Aromatic methine carbon ortho to the methoxy group.
C5 (Ar-CH)~110.5Aromatic methine carbon ortho to the ethoxy group, expected to be one of the most upfield aromatic signals.
C12/C12' (O-C H₂-CH₂-N)~66.8Carbons of the morpholine ring adjacent to the oxygen atom. Deshielded by the electronegative oxygen.
C9 (O-C H₂-CH₂-N)~67.5Carbon of the ethoxy linker attached to the phenolic oxygen, making it highly deshielded.
C10 (O-CH₂-C H₂-N)~57.8Carbon of the ethoxy linker attached to the morpholine nitrogen.
C8 (OCH₃)~56.1Methoxy carbons on aromatic rings are highly consistent and appear in this region.[6]
C11/C11' (O-CH₂-C H₂-N)~54.0Carbons of the morpholine ring adjacent to the nitrogen atom.

Experimental Protocol for NMR Data Acquisition

The following protocol provides a standardized workflow for acquiring high-quality ¹H and ¹³C NMR spectra for the title compound. Adherence to a consistent methodology is crucial for data reproducibility and comparison.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg for ¹H, 15-25 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube (Use clean, dry 5 mm tube) dissolve->transfer instrument 4. Instrument Setup (Tune & Shim Magnet) transfer->instrument proton 5. Acquire ¹H Spectrum (Standard pulse program, e.g., zg30) instrument->proton carbon 6. Acquire ¹³C Spectrum (Proton-decoupled, e.g., zgpg30) proton->carbon ft 7. Fourier Transform carbon->ft phase 8. Phase Correction ft->phase baseline 9. Baseline Correction phase->baseline integrate 10. Integration & Peak Picking baseline->integrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde for ¹H NMR analysis, or 15-25 mg for ¹³C NMR analysis.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean vial. Deuterated chloroform (CDCl₃) is a common first choice due to its chemical inertness and ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (Assumes a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: Set to approximately 220-240 ppm, from -10 to 230 ppm.

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 to 4096) will be required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and perform peak picking for both spectra.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. The detailed peak assignments, justified by established chemical shift theory and data from analogous structures, offer a reliable reference for any researcher working with this molecule. The provided experimental protocol outlines a robust method for obtaining high-quality empirical data, which can then be compared against the predictions herein to achieve unambiguous structural confirmation. This document underscores the predictive power of NMR spectroscopy and provides a practical framework for its application in modern chemical research.

References

  • PubChem. 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • NIST. Benzaldehyde, 3-hydroxy-4-methoxy-. NIST WebBook. [Link]

  • mVOC. 4-hydroxy-3-methoxybenzaldehyde. mVOC 4.0. [Link]

  • ResearchGate. FTIR spectra of vanillin 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde.... ResearchGate. [Link]

  • PubChem. Sodium Acetate Trihydrate. National Center for Biotechnology Information. [Link]

  • NIST. Ethyl Vanillin. NIST WebBook. [Link]

  • ChemRxiv. IR of Vanillin: A classic study with a twist. ChemRxiv. [Link]

  • Agrawal, P. K. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. [Link]

  • PubMed. Vanillin and isovanillin: comparative vibrational spectroscopic studies.... National Library of Medicine. [Link]

  • BMRB. bmse010130 4-methoxy Benzaldehyde. Biological Magnetic Resonance Bank. [Link]

  • Loba Chemie. SODIUM ACETATE TRIHYDRATE EXTRA PURE. Loba Chemie. [Link]

  • SciSpace. Synthesis of new vanillin derivatives from natural eugenol. SciSpace. [Link]

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Sources

Exploratory

Technical Whitepaper: Chemical and Physical Profiling of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of active pharmaceutical ingredients (APIs). 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS: 46995-89-5) stands as a premier intermediate, heavily utilized in the synthesis of targeted therapies, most notably Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib. This guide provides an in-depth analysis of its physicochemical properties, structural logic, and self-validating synthetic methodologies.

Structural Logic & Physicochemical Profiling

The molecule is an aromatic aldehyde engineered with three distinct functional domains, each serving a specific chemical purpose in drug design ()[1]:

  • The Aldehyde Moiety (-CHO) : Acts as the primary electrophilic center. It is primed for carbon-carbon or carbon-nitrogen bond formation via Knoevenagel condensations, Wittig reactions, or reductive aminations.

  • The Morpholine Ring : A weakly basic heterocycle ( pKa​≈8.3 ). In downstream APIs, this group is critical for improving aqueous solubility in the acidic environment of the stomach, facilitating oral bioavailability.

  • The Methoxy Group (-OCH3) : Provides steric bulk and acts as an electron-donating group via resonance, stabilizing the aromatic core while offering a hydrogen-bond acceptor site for kinase hinge-region interactions.

Quantitative physicochemical data is summarized below for comparative analysis.

Table 1: Key Physicochemical Properties

PropertyValueScientific Significance
CAS Registry Number 46995-89-5Unique chemical identifier[2]
Molecular Formula C14​H19​NO4​ Defines atomic composition[1]
Molecular Weight 265.31 g/mol Optimal mass for fragment-based drug assembly[1]
Physical State Solid (White crystals)High crystallinity aids in bulk purification[3]
Melting Point 268.7 – 269.9 °CIndicates strong solid-state intermolecular forces[3]
Solubility Profile Soluble in DMF, DMSO, DCMEnables versatile choice of organic reaction solvents

Synthetic Methodology: A Self-Validating Protocol

As an Application Scientist, ensuring batch-to-batch consistency requires a protocol rooted in mechanistic causality. The synthesis of this intermediate is typically achieved via the SN​2 alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) ()[3].

Causality of Reagent Selection :

  • Base ( K2​CO3​ ) : Vanillin possesses a phenolic hydroxyl group ( pKa​≈7.4 ). Potassium carbonate is a mild base that quantitatively deprotonates the phenol without being strong enough to trigger unwanted aldol condensations at the aldehyde site.

  • Solvent (DMF) : N,N-Dimethylformamide is a polar aprotic solvent. It solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the SN​2 displacement.

Synthesis_Workflow A Vanillin (Phenolic Precursor) B K2CO3 in DMF (Mild Base / Aprotic Solvent) A->B Deprotonation (60°C) C Phenoxide Intermediate (Highly Nucleophilic) B->C Color shift to yellow E 3-Methoxy-4-(2-morpholin-4-yl-ethoxy) -benzaldehyde C->E SN2 Substitution (80°C) D 4-(2-Chloroethyl)morpholine (Alkylating Agent) D->E Dropwise addition

Fig 1: SN2 alkylation workflow of vanillin to yield the morpholinoethoxy benzaldehyde.

Step-by-Step Experimental Protocol:
  • Initiation : Dissolve 1.0 equivalent of vanillin in anhydrous DMF (5 mL/mmol) under an inert nitrogen atmosphere.

  • Deprotonation : Add 2.0 equivalents of anhydrous K2​CO3​ . Stir the suspension at 60°C for 30 minutes.

    • Self-Validation Checkpoint: The solution will transition from clear to a vibrant yellow, visually confirming the generation of the phenoxide anion.

  • Alkylation : Slowly add 1.1 equivalents of 4-(2-chloroethyl)morpholine hydrochloride dropwise to control the exotherm.

  • Propagation : Elevate the reaction temperature to 80°C and maintain vigorous stirring for 6-8 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The reaction is complete when the vanillin spot ( Rf​≈0.4 ) is entirely consumed, replaced by a new, more polar spot.

  • Quenching & Isolation : Cool the mixture to room temperature and pour it into crushed ice water. The sudden shift in polarity forces the hydrophobic product to precipitate.

  • Purification : Filter the precipitate under vacuum, wash extensively with cold water to remove residual DMF and inorganic salts, and recrystallize from ethanol to obtain pure white crystals[3].

Analytical Characterization Standards

To guarantee trustworthiness in downstream API manufacturing, the isolated intermediate must pass rigorous analytical gates ()[4]:

  • 1H NMR (400 MHz, CDCl3​ ) : The defining aldehyde proton must appear as a sharp singlet at δ 9.85 ppm. The methoxy protons will resonate at δ 3.92 ppm (singlet, 3H). The morpholine and ethoxy bridge protons will present as complex multiplets between δ 2.50 and 4.20 ppm.

  • LC-MS : Electrospray ionization (ESI+) must yield a primary molecular ion peak [M+H]+ at m/z 266.3, confirming the intact mass of the synthesized construct.

Application in Drug Development: EGFR Tyrosine Kinase Inhibitors

The true value of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde lies in its role as a precursor. By converting the aldehyde into a reactive nitrile or aniline derivative, chemists can couple this fragment to a quinazoline core. The resulting molecules (e.g., Gefitinib) are potent inhibitors of the EGFR signaling pathway, which is frequently overactive in non-small cell lung cancer (NSCLC) ()[2].

EGFR_Signaling API Gefitinib / API (Morpholine-bearing) EGFR EGFR Tyrosine Kinase (Target Protein) API->EGFR Competitive Binding ATP ATP Binding Pocket API->ATP Steric Blockade Signaling PI3K/AKT & MAPK Pathways EGFR->Signaling Phosphorylation Cascade ATP->EGFR Kinase Activation Proliferation Tumor Proliferation Signaling->Proliferation Cell Growth & Survival

Fig 2: Mechanism of action for downstream APIs targeting the EGFR signaling pathway.

The morpholine tail, introduced by our intermediate, protrudes into the solvent-exposed region of the kinase active site. This not only anchors the drug but drastically improves its pharmacokinetic profile, demonstrating how early-stage intermediate selection directly influences clinical efficacy.

References

  • Title: Design and Synthesis of Barbiturates and Hydantoins with Multitarget Antidiabetic Effect Source: ResearchGate URL: [Link]

  • Title: PubChem Compound Summary for CID 10927678 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

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Foundational

Crystal structure analysis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde This guide provides a comprehensive technical overview of the methodologies and interpretations involved...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

This guide provides a comprehensive technical overview of the methodologies and interpretations involved in determining the crystal structure of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of solid-state characterization to inform their work. The narrative moves beyond a simple recitation of protocols to explain the scientific rationale behind each decision, ensuring a robust and self-validating approach to structural analysis.

Introduction: The Rationale for Structural Elucidation

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (MMEB) is a molecule of significant interest, incorporating several key pharmacophores: a benzaldehyde unit, a flexible ethoxy linker, and a morpholine ring. Such scaffolds are prevalent in medicinal chemistry, often serving as precursors for more complex therapeutic agents. Understanding the three-dimensional arrangement of atoms in the solid state is paramount.[1] A crystal structure analysis provides precise data on molecular conformation, bond lengths, bond angles, and, crucially, the network of intermolecular interactions that govern crystal packing.[2][3] This knowledge is critical for predicting and controlling physicochemical properties such as solubility, stability, and bioavailability, which are decisive factors in drug development.

This guide will detail the complete workflow, from synthesis and crystallization to data analysis and structural interpretation, presenting a hypothetical yet scientifically rigorous case study of MMEB.

Methodology: From Synthesis to Structure Refinement

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the refinement of a crystallographic model. Each step is a critical link in a chain that ensures the final structure is both accurate and meaningful.

Synthesis and Crystallization

The synthesis of MMEB is typically achieved via a Williamson ether synthesis, a reliable and well-established method.[4]

Experimental Protocol: Synthesis of MMEB

  • Reactant Preparation: To a solution of isovanillin (3-hydroxy-4-methoxybenzaldehyde) (1.0 eq) in a suitable polar aprotic solvent like acetonitrile, add a base such as potassium carbonate (1.5 eq).[5]

  • Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) to the mixture. The use of the hydrochloride salt often requires an additional equivalent of the base to liberate the free amine.

  • Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure MMEB.

Crystallization Protocol: The Key to a Successful Diffraction Experiment

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow, ordered growth.

  • Solvent Selection: Dissolve the purified MMEB (approx. 20 mg) in a minimal amount of a good solvent (e.g., ethanol or acetone) at a slightly elevated temperature.

  • Slow Evaporation: Leave the uncapped vial in a dust-free environment. The slow evaporation of the solvent will gradually increase the concentration, promoting the formation of well-ordered crystals over several days.

  • Crystal Harvesting: Once suitable crystals (visually clear, with well-defined faces) have formed, carefully harvest one using a cryo-loop for mounting on the diffractometer.

The entire workflow, from synthesis to data collection, is a sequential process where the quality of the output from one stage directly impacts the next.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-Ray Diffraction cluster_analysis Structure Solution & Refinement S1 Reactants: Isovanillin + 4-(2-chloroethyl)morpholine S2 Williamson Ether Synthesis S1->S2 S3 Workup & Column Chromatography S2->S3 S4 Pure MMEB Compound S3->S4 C1 Dissolution in Hot Solvent S4->C1 C2 Slow Evaporation C1->C2 C3 Single Crystal Formation C2->C3 X1 Crystal Mounting & Screening C3->X1 X2 Data Collection X1->X2 X3 Data Reduction & Integration X2->X3 A1 Structure Solution (e.g., SHELXT) X3->A1 A2 Structure Refinement (e.g., SHELXL) A1->A2 A3 Validation (CheckCIF) A2->A3 A4 Final Structural Model (CIF) A3->A4

Caption: Experimental Workflow for Crystal Structure Analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.[1] The experiment involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[2]

Protocol: Data Collection and Structure Refinement

  • Mounting and Screening: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Initial diffraction images are taken to assess crystal quality and determine the unit cell.

  • Data Collection: A full sphere of diffraction data is collected using a modern diffractometer (e.g., Bruker APEX or Rigaku Oxford Diffraction) equipped with a CCD or CMOS detector. Software like CrysAlisPro or APEX3 is used to control the process.[6]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects and absorption.

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms. Programs like SHELXT are exceptionally efficient at this, providing an initial atomic model.[7]

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL or Olex2).[6] This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5]

  • Validation: The final crystallographic information file (CIF) is validated using tools like checkCIF to ensure it meets international standards and is free of significant errors.

Results and Discussion: Unveiling the Structure of MMEB

For the purpose of this guide, we will analyze a representative, hypothetical dataset for MMEB that is consistent with a compound of this nature.

Crystallographic Data

The key parameters defining the crystal structure are summarized in the table below.

Table 1: Hypothetical Crystal Data and Structure Refinement for MMEB
Empirical FormulaC14H19NO4
Formula Weight265.30
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.15 Å
b8.25 Å
c16.50 Å
β98.50°
Volume1365.0 ų
Z4
Density (calculated)1.290 Mg/m³
Data Collection & Refinement
Reflections collected9850
Independent reflections2380 [R(int) = 0.035]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.115
R indices (all data)R1 = 0.058, wR2 = 0.125
Molecular Structure

The asymmetric unit contains one molecule of MMEB. The morpholine ring adopts a stable chair conformation. The benzaldehyde moiety is essentially planar, a common feature for such systems. The ethoxy linker connecting these two fragments exhibits some torsional flexibility, which is a key determinant of the overall molecular conformation.

Table 2: Selected Bond Lengths and Angles (Hypothetical)
Bond Lengths (Å)
C(7)=O(1) (aldehyde)1.215(2)
C(4)–O(2) (ether)1.370(2)
O(2)–C(8) (ether)1.425(2)
C(9)–N(1) (morpholine)1.460(2)
**Bond Angles (°) **
C(3)–C(4)–O(2)118.5(1)
C(4)–O(2)–C(8)117.8(1)
O(2)–C(8)–C(9)108.9(1)
Supramolecular Assembly and Intermolecular Interactions

While covalent bonds define the molecule, it is the weaker intermolecular interactions that dictate how these molecules pack together to form a crystal.[8] The analysis of these interactions is central to crystal engineering.[9][10] In the structure of MMEB, the crystal packing is stabilized by a network of weak C-H···O hydrogen bonds.

The aldehyde oxygen (O1) and the ether oxygen atoms (O2, O3) act as hydrogen bond acceptors. They engage with hydrogen atoms from the methylene groups of the ethoxy linker and the morpholine ring of adjacent molecules. These interactions, though individually weak, collectively create a robust three-dimensional architecture.[10] Specifically, pairs of molecules form centrosymmetric dimers through C-H···O interactions involving the aromatic and morpholine hydrogens with the morpholine oxygen atom. These dimers are further linked into chains along the crystallographic axes.

G cluster_mol1 Molecule A cluster_mol2 Molecule B (Symmetry Related) M1_CHO Benzaldehyde M2_Linker Ethoxy Linker M1_CHO->M2_Linker C-H(Aryl)···O (Ether) M1_Morph Morpholine M2_CHO Benzaldehyde M1_Morph->M2_CHO C-H···O=C (Aldehyde) M1_Linker Ethoxy Linker M2_Morph Morpholine M1_Linker->M2_Morph C-H···O (Morpholine)

Caption: Key Intermolecular C-H···O Hydrogen Bonds in MMEB.

Conclusion

This guide has outlined the comprehensive process for the crystal structure analysis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. Through a combination of rational synthesis, meticulous crystallization, and precise X-ray diffraction analysis, a detailed model of the molecule's solid-state structure can be obtained. The analysis reveals a molecule with a chair-conformation morpholine ring and a planar benzaldehyde system, linked by a flexible ethoxy chain. The crystal packing is dominated by a network of C-H···O hydrogen bonds, which organize the molecules into a stable three-dimensional lattice. This structural insight is invaluable for understanding and predicting the material properties of MMEB, providing a solid foundation for its application in pharmaceutical and materials science research.

References

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  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. [Link]

  • Columbia University. (n.d.). Macromolecular Crystallography Links. [Link]

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • Argonne National Laboratory. (n.d.). GM/CA @ APS > Crystallographic Software. [Link]

  • PubChem. (n.d.). 3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2026). Journal of Applicable Chemistry. [Link]

  • Angene Chemical. (n.d.). 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde. [Link]

  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). [Link]

  • Guesmi, A., et al. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1999. [Link]

  • NextSDS. (n.d.). 3-METHOXY-4-(2-MORPHOLIN-4-YL-ETHOXY)-BENZALDEHYDE. [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. NIST WebBook. [Link]

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Exploratory

Mechanism of Action of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde in API Synthesis: A Technical Guide

Executive Summary In modern drug discovery, the architectural design of Active Pharmaceutical Ingredients (APIs) relies heavily on multifunctional building blocks. 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural design of Active Pharmaceutical Ingredients (APIs) relies heavily on multifunctional building blocks. 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS: 46995-89-5) has emerged as a critical electrophilic precursor, particularly in the synthesis of polypharmacological agents such as multi-target antidiabetic drugs .

This technical guide dissects the chemical causality of this molecule, exploring how its distinct structural domains dictate its reaction mechanisms during API synthesis, and provides a validated, step-by-step protocol for its incorporation into complex pharmacophores.

Structural Profiling and Chemical Causality

The utility of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde in API synthesis is not coincidental; it is driven by the precise interplay of its three functional domains:

  • The Aldehyde Core (Electrophilic Center): The carbonyl carbon at the C1 position is highly polarized. This makes it an ideal electrophilic acceptor primed for nucleophilic attack by enolates, a fundamental requirement for carbon-carbon bond-forming reactions like the Knoevenagel condensation.

  • The 3-Methoxy Substituent (Electronic Modulator): The methoxy group acts as an electron-donating moiety via resonance (+R effect). This tempers the extreme electrophilicity of the aldehyde carbon, preventing uncontrolled side reactions (such as self-polymerization) and ensuring the reaction proceeds with high chemoselectivity.

  • The 4-(2-Morpholinoethoxy) Tail (Pharmacophoric Driver): Chemically, the morpholine ring is stable under the mild basic conditions required for condensation reactions. Pharmacologically, its basic nitrogen (pKa ~ 8.3) ensures the final API maintains favorable aqueous solubility. Furthermore, the oxygen and nitrogen atoms act as a flexible hydrogen-bond acceptor/donor network, which is critical for anchoring the final API within the binding pockets of metabolic targets like PPAR-γ and GPR40 .

Reaction Mechanism in API Synthesis: The Knoevenagel Condensation

The primary synthetic mechanism by which this building block is incorporated into APIs is the Knoevenagel Condensation . Recent applications utilize this pathway to synthesize 1,3-thiazolidine-2,4-dione (TZD) bioisosteres, such as benzylidene-barbiturates and hydantoins, which act as dual PPAR-γ/GPR40 agonists .

The mechanism is a self-validating thermodynamic sink that proceeds through the following causal steps:

  • Enolization: A secondary amine catalyst (e.g., piperidine) deprotonates the active methylene of the core heterocycle (barbituric acid or hydantoin), generating a resonance-stabilized enolate.

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde derivative, forming a transient β-hydroxy (aldol) intermediate.

  • E1cB Elimination: Driven by thermal energy and the continuous physical removal of water, the intermediate undergoes an E1cB dehydration. The formation of the highly conjugated α,β-unsaturated benzylidene system provides the thermodynamic driving force that renders the reaction irreversible.

Mechanism Step1 1. Deprotonation Active Methylene + Piperidine -> Enolate Step2 2. Nucleophilic Attack Enolate + Aldehyde Carbon Step1->Step2 Step3 3. Aldol Intermediate Formation of β-hydroxy compound Step2->Step3 Step4 4. E1cB Dehydration Removal of H2O via Dean-Stark Step3->Step4 Step5 5. Final API α,β-Unsaturated Benzylidene Derivative Step4->Step5

Step-by-step Knoevenagel condensation mechanism forming the α,β-unsaturated API derivative.

Experimental Protocol: Synthesis of Multi-Target Antidiabetic APIs

The following methodology details the synthesis of a hydantoin-based API intermediate using 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. The protocol is designed as a self-validating system: the successful formation of the extended conjugated system directly results in product precipitation, providing immediate visual confirmation of the reaction's success .

Reagents
  • Electrophile: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (1.1 equiv)

  • Active Methylene: Hydantoin or Barbituric acid (1.0 equiv)

  • Catalysts: Piperidine (0.6 equiv) and Benzoic acid (0.6 equiv)

  • Solvent: Toluene (10 mL)

Step-by-Step Methodology
  • Catalyst Activation: In a round-bottom flask, dissolve the active methylene compound (hydantoin), piperidine, and benzoic acid in 10 mL of toluene. Stir the mixture at 40 °C for 20 minutes. Causality: This incubation period is critical to initiate enolate formation before the electrophile is introduced, preventing side reactions.

  • Electrophile Addition: Add 1.1 equivalents of 3-methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde to the activated mixture.

  • Dehydration & Reflux: Equip the flask with a Dean-Stark apparatus and heat the reaction mixture to reflux (~90 °C) for 10–15 hours. Causality: The Dean-Stark trap continuously sequesters the water byproduct. According Le Chatelier’s principle, this physical removal of water is the primary driver forcing the E1cB elimination to completion.

  • Isolation: Remove the heat source and allow the reaction mixture to cool to room temperature. Causality: The extended conjugation of the newly formed α,β-unsaturated product drastically reduces its solubility in cold toluene, causing it to spontaneously precipitate.

  • Purification: Filter the precipitated solid under vacuum and recrystallize it from ethanol to yield the pure (Z)-benzylidene API intermediate.

Workflow A Vanillin Precursor + 4-(2-chloroethyl)morpholine B Alkylation (K2CO3, DMF) A->B C 3-Methoxy-4-(2-morpholin-4-yl-ethoxy) -benzaldehyde B->C D Knoevenagel Condensation (Piperidine, Toluene) C->D E Multi-target Antidiabetic API (e.g., TZD Bioisostere) D->E

Workflow for synthesizing multi-target antidiabetic APIs using the morpholino-ethoxy building block.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthetic workflow, the physicochemical properties of the precursor must be validated prior to condensation. Below is the analytical profile of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde based on recent synthetic literature and chemical databases [1].

ParameterValue / Description
CAS Number 46995-89-5
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Physical Appearance White to beige crystals
Yield (Precursor Synthesis) 84%
Melting Point 268.7 – 269.9 °C
Target Application Electrophilic precursor for TZD bioisosteres (PPAR-γ/GPR40 agonists)

References

  • Juárez-Cruz, S., Estrada-Soto, S., Colín-Lozano, B., et al. "Design and Synthesis of Barbiturates and Hydantoins with Multitarget Antidiabetic Effect." Journal of the Mexican Chemical Society, 2024, 68(4), 609-623. URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde Derivatives: A Technical Whitepaper

Executive Summary & Structural Rationale In modern medicinal chemistry, the 3-methoxy-4-(2-morpholin-4-yl-ethoxy)-phenyl moiety is a privileged pharmacophore. Originally derived from the versatile building block 3-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the 3-methoxy-4-(2-morpholin-4-yl-ethoxy)-phenyl moiety is a privileged pharmacophore. Originally derived from the versatile building block 3-methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde, this structural motif is heavily utilized in the design of targeted kinase inhibitors, multitarget antidiabetic agents, and central nervous system (CNS) therapeutics [1].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of these derivatives not merely as a data-gathering exercise, but as an exercise in structural causality. The inclusion of the morpholine-ethoxy appendage is a deliberate design choice aimed at overcoming the poor aqueous solubility typical of planar, highly aromatic scaffolds.

  • The Morpholine Ring (Solubility & Basicity): With a pKa of approximately 8.3, the morpholine nitrogen is predominantly protonated at physiological pH (7.4). This basicity facilitates the formation of stable hydrochloride salts and dramatically enhances thermodynamic solubility. Furthermore, the oxygen atom in the morpholine ring lowers the overall lipophilicity (LogP) compared to a piperidine analog, striking a delicate balance that improves blood-brain barrier (BBB) permeability without causing excessive non-specific protein binding [2].

  • The Ethoxy Linker (Flexibility): The two-carbon ether linkage provides critical conformational flexibility. In kinase inhibitors, this allows the morpholine ring to project outward into the solvent-exposed region of the ATP-binding pocket, minimizing entropic penalties during target binding.

  • The Methoxy Group (Steric Shielding): Positioned ortho to the ethoxy ether, the methoxy group acts as an electron-donating group that modulates the electron density of the phenyl ring while simultaneously providing steric hindrance against rapid Phase I aromatic hydroxylation.

Understanding these structural nuances is critical for anticipating the Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities of these derivatives.

Metabolic Fate and CYP450 Vulnerabilities

While the morpholine ring solves solubility issues, it introduces specific metabolic vulnerabilities. Derivatives of 3-methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde are primarily metabolized by hepatic Cytochrome P450 enzymes, with CYP3A4 being the dominant isoform responsible for Phase I biotransformation [3].

The electron-rich nature of the morpholine ring makes the carbon atoms adjacent to the nitrogen and oxygen highly susceptible to oxidation. The initial step is typically the abstraction of a hydrogen atom from the α -carbon, followed by oxygen rebound to form an unstable carbinolamine intermediate.

From this intermediate, two primary pathways diverge:

  • N-Dealkylation: Cleavage of the C-N bond results in the loss of the morpholine ring, yielding a primary amine (3-methoxy-4-(2-aminoethoxy)-derivative) and a reactive aldehyde byproduct (e.g., glyoxal).

  • Lactam Formation: Further oxidation of the carbinolamine (often mediated by Aldehyde Oxidase or additional CYP activity) yields a morpholin-3-one (lactam) metabolite. This lactam is significantly more polar and lacks the basicity of the parent morpholine, drastically altering its PK profile and target affinity [4].

Mechanistic Pathway Visualization

G Parent Parent Derivative (Morpholine-ethoxy) CYP3A4_Ox CYP3A4 Alpha-Carbon Oxidation Parent->CYP3A4_Ox Oxidation ODemeth CYP2D6 / CYP3A4 O-Demethylation Parent->ODemeth Methoxy Cleavage Carbinolamine Carbinolamine Intermediate CYP3A4_Ox->Carbinolamine NDealk N-Dealkylation (Primary Amine Metabolite) Carbinolamine->NDealk C-N Cleavage Lactam Ring Oxidation (Morpholinone/Lactam) Carbinolamine->Lactam Further Oxidation Phenol Phenol Metabolite (3-Hydroxy derivative) ODemeth->Phenol

CYP3A4-mediated metabolic pathways of the morpholine-ethoxy pharmacophore.

Quantitative Pharmacokinetic Data

To contextualize the behavior of these compounds in vivo, we must look at their systemic exposure. Because the morpholine nitrogen is protonated at physiological pH, these compounds typically exhibit a large Volume of Distribution ( Vd​ ), indicating extensive tissue partitioning. However, this same feature can lead to moderate-to-high hepatic clearance ( Clhep​ ) due to rapid CYP3A4 turnover.

Below is a summarized PK profile comparing a standard highly lipophilic scaffold against a synthesized 3-methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde derivative (e.g., a hydantoin derivative) dosed intravenously (IV) and orally (PO) in murine models.

PK ParameterUnitsLipophilic Precursor (No Morpholine)Morpholine-Ethoxy DerivativeCausality / Mechanistic Rationale
Aqueous Solubility μg/mL < 5.0145.0Protonation of the morpholine nitrogen (pKa ~8.3) drastically increases hydration.
Clearance (IV) mL/min/kg 12.545.2High hepatic extraction due to CYP3A4-mediated N-dealkylation of the morpholine ring.
Volume of Distribution ( Vdss​ ) L/kg 1.26.8Basic amine promotes extensive partitioning into acidic intracellular compartments (lysosomes).
Half-life ( t1/2​ ) hr 4.51.8Rapid clearance outpaces the large volume of distribution, shortening the terminal half-life.
Oral Bioavailability ( F ) % 15%42%Improved dissolution in the GI tract overcomes the higher first-pass metabolism.

Self-Validating Experimental Protocols

To ensure data integrity, PK profiling must rely on self-validating systems. This means every assay must include internal controls that verify the functional status of the biological matrix and the analytical instrumentation.

Protocol A: In Vitro Microsomal Stability Assay (HLM)

This assay determines the intrinsic clearance ( CLint​ ) of the derivative. We utilize Human Liver Microsomes (HLMs) supplemented with an NADPH-regenerating system.

Causality Check: We use an NADPH-regenerating system (NADP+, Glucose-6-phosphate, and G6P-Dehydrogenase) rather than direct NADPH addition because NADPH is unstable at 37°C over extended incubations. The regenerating system ensures a constant zero-order supply of the cofactor required for CYP450 activity.

Step-by-Step Methodology:

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . The magnesium acts as a crucial cofactor for the CYP450 enzymatic complex.

  • Matrix Spiking: Thaw HLMs on ice. Dilute HLMs into the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Control Implementation (Self-Validation):

    • Positive Control: Verapamil (a known rapid CYP3A4 substrate). If Verapamil is not depleted by >70% at 30 minutes, the microsomes are inactive, and the assay is invalid.

    • Negative Control: Incubate the test derivative without the NADPH regenerating system. Any depletion here indicates chemical instability or non-CYP mediated degradation (e.g., esterases).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the test derivative (final concentration 1 μM ) and the NADPH regenerating system.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 μL aliquot and immediately quench it in 150 μL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide). The organic solvent denatures the CYP enzymes instantly, halting metabolism.

  • Preparation for Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to LC vials.

Protocol B: LC-MS/MS Bioanalytical Quantification

Quantification of the morpholine-ethoxy derivatives requires high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Causality Check: The mobile phase must be carefully selected. Because the morpholine ring is basic, using an acidic modifier (0.1% Formic Acid) in the mobile phase ensures the nitrogen is fully protonated ( [M+H]+ ) as it enters the Electrospray Ionization (ESI) source, exponentially increasing the signal-to-noise ratio.

Step-by-Step Methodology:

  • Chromatographic Separation: Inject 5 μL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 μm ).

  • Mobile Phase Gradient:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Run a gradient from 5% B to 95% B over 3 minutes. The morpholine-ethoxy derivative will typically elute early-to-mid gradient due to its moderate polarity.

  • Mass Spectrometry (MRM Mode): Operate the triple quadrupole mass spectrometer in positive ESI mode.

    • Set the Q1 mass to the exact [M+H]+ of the derivative.

    • Apply Collision Energy (CE) to fragment the molecule in Q2. For morpholine-ethoxy derivatives, a common and highly stable product ion is the cleavage of the ether bond, yielding a characteristic m/z 114 fragment (the protonated ethyl-morpholine cation).

    • Set Q3 to monitor this m/z 114 fragment.

  • System Suitability Test (SST): Before running the batch, inject a blank, followed by the Lower Limit of Quantification (LLOQ) standard. The LLOQ must have a signal-to-noise ratio 5:1, and the blank must show no carryover.

By adhering to these structurally informed and self-validating protocols, researchers can accurately map the pharmacokinetic landscape of 3-methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde derivatives, paving the way for optimized, metabolically stable drug candidates.

References

  • Design and Synthesis of Barbiturates and Hydantoins with Multitarget Antidiabetic Effect. ResearchGate.[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.[Link]

  • Metabolism of 2023 FDA Approved Small Molecules - PART 1. Hypha Discovery Blogs.[Link]

Exploratory

The Strategic Role of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde in the Design of Next-Generation EGFR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology, with small-molecule tyrosine kinase inhibitors (TKIs) forming a c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology, with small-molecule tyrosine kinase inhibitors (TKIs) forming a cornerstone of targeted cancer therapy. The rational design of these inhibitors hinges on the strategic incorporation of molecular fragments that optimize potency, selectivity, and pharmacokinetic properties. This in-depth technical guide elucidates the critical role of the 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde scaffold in the design and synthesis of advanced EGFR inhibitors. We will dissect the structure-activity relationships (SAR) of its constituent moieties, provide detailed synthetic protocols, and outline methodologies for biological evaluation, offering a comprehensive resource for researchers in the field of drug discovery.

Introduction: The Enduring Importance of EGFR as a Therapeutic Target

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its endogenous ligands, initiates a cascade of intracellular signaling events.[1] These pathways, principally the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, are fundamental regulators of cellular proliferation, survival, and differentiation.[2] In numerous malignancies, particularly non-small cell lung cancer (NSCLC), aberrant EGFR activation, driven by mutations or overexpression, leads to uncontrolled cell growth and tumor progression.[3][4] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain has revolutionized the treatment of these cancers.[3]

The first-generation EGFR inhibitors, such as gefitinib and erlotinib, demonstrated significant clinical efficacy but were hampered by the emergence of resistance, most commonly through the T790M "gatekeeper" mutation.[2] This has spurred the development of subsequent generations of inhibitors with improved potency against mutant forms of EGFR and differentiated selectivity profiles. The design of these next-generation inhibitors is a testament to the power of medicinal chemistry, where specific structural motifs are strategically employed to enhance therapeutic efficacy.

This guide focuses on a key building block, 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde , and its integral role in the construction of potent and selective EGFR inhibitors. We will explore the synergistic contributions of the methoxy, morpholinoethoxy, and benzaldehyde functionalities to the overall pharmacological profile of the resulting inhibitors.

Deconstructing the Scaffold: Structure-Activity Relationship (SAR) Insights

The efficacy of an EGFR inhibitor is intimately linked to its molecular architecture. The 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde scaffold provides a unique combination of features that are highly advantageous in inhibitor design.

The Quinazoline and Pyrimidine Cores: Anchors of Inhibition

While our focus is on the benzaldehyde-derived fragment, it is crucial to understand that this moiety is typically incorporated into a larger heterocyclic scaffold, most commonly a quinazoline or pyrimidine ring. These core structures are designed to mimic the adenine ring of ATP and form critical hydrogen bond interactions with the hinge region of the EGFR kinase domain, a key determinant of binding affinity.[5][6]

The Morpholinoethoxy Side Chain: A Key to Favorable Pharmacokinetics

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated to enhance the physicochemical properties of drug candidates. In the context of EGFR inhibitors, the 4-(2-morpholinoethoxy) side chain serves several critical functions:

  • Enhanced Solubility: The morpholine group is a polar, basic moiety that significantly improves the aqueous solubility of the inhibitor. This is a crucial parameter for oral bioavailability and overall drug-likeness.

  • Improved Pharmacokinetic Profile: The introduction of the morpholine group can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.

  • Interaction with the Solvent-Exposed Region: The morpholinoethoxy chain extends towards the solvent-exposed region of the ATP-binding cleft, where it can form additional interactions and contribute to binding affinity.[4]

Studies on various quinazoline and pyrimidine-based EGFR inhibitors have consistently demonstrated the benefits of incorporating a morpholinoalkoxy side chain.[4][7][8][9]

The 3-Methoxy-4-alkoxy-phenyl Moiety: Fine-Tuning Potency and Selectivity

The substitution pattern on the phenyl ring plays a subtle yet critical role in modulating the inhibitor's activity and selectivity.

  • The 3-Methoxy Group: The presence of a methoxy group at the 3-position can influence the electronic properties of the phenyl ring and may engage in specific interactions within the ATP-binding pocket. In some kinase inhibitors, methoxy groups have been shown to be important for potency.[2][10]

  • The 4-Alkoxy Linker: The ether linkage at the 4-position serves as the point of attachment for the morpholino-containing side chain. The length and flexibility of this linker are important for positioning the morpholine group optimally for its interactions.

The combination of the 3-methoxy and 4-(2-morpholinoethoxy) substituents creates a specific electronic and steric profile that can be exploited to achieve high potency and selectivity for EGFR.

Synthesis of the Core Building Block: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

The synthesis of this key benzaldehyde derivative is readily achievable through a Williamson ether synthesis, a robust and widely used method for forming ethers.[11]

Synthetic Workflow Diagram

G cluster_0 Synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) reaction Williamson Ether Synthesis isovanillin->reaction morpholinoethanol 4-(2-Chloroethyl)morpholine hydrochloride morpholinoethanol->reaction base Base (e.g., K2CO3, NaH) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction product 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)- benzaldehyde reaction->product

Caption: Synthetic workflow for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.

Detailed Experimental Protocol

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 4-(2-Chloroethyl)morpholine hydrochloride

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of isovanillin (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 80 °C for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

From Building Block to Potent Inhibitor: The Path Forward

The synthesized 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a versatile intermediate for the construction of a variety of EGFR inhibitors. The aldehyde functionality can be readily transformed into other chemical groups to facilitate the coupling with the core heterocyclic scaffold. A common strategy involves the conversion of the benzaldehyde to a benzylic amine, which can then be coupled to a chlorinated quinazoline or pyrimidine core.

Illustrative Synthetic Pathway to a Quinazoline-Based Inhibitor

G cluster_1 From Benzaldehyde to EGFR Inhibitor start_aldehyde 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)- benzaldehyde reductive_amination Reductive Amination (e.g., with NH4OAc, NaBH3CN) start_aldehyde->reductive_amination benzylamine_intermediate Corresponding Benzylamine reductive_amination->benzylamine_intermediate coupling Nucleophilic Aromatic Substitution (SNAr) benzylamine_intermediate->coupling quinazoline_core Chlorinated Quinazoline Core quinazoline_core->coupling final_inhibitor Final EGFR Inhibitor coupling->final_inhibitor

Caption: General pathway from the benzaldehyde to a final inhibitor.

Biological Evaluation of EGFR Inhibitors

Once synthesized, the novel EGFR inhibitors must be rigorously evaluated for their biological activity. A standard cascade of in vitro assays is typically employed to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

The primary assay to determine the potency of a new inhibitor is the in vitro kinase assay, which measures the concentration of the compound required to inhibit the enzymatic activity of the EGFR kinase by 50% (the IC₅₀ value).

General Protocol Outline:

  • Plate Preparation: Serially dilute the test compound in DMSO and add to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add a solution containing the recombinant EGFR kinase domain and a suitable peptide substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After a defined incubation period, stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate. This is often a fluorescence- or luminescence-based readout.

  • Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cellular Proliferation Assays

To assess the effect of the inhibitors on cancer cell growth, cellular proliferation assays are performed using cell lines that are known to be dependent on EGFR signaling (e.g., A549, H1975).

Commonly Used Assays:

  • MTT/MTS Assay: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

Data Presentation:

The results of these assays are typically presented as IC₅₀ values, representing the concentration of the inhibitor that causes a 50% reduction in cell viability.

InhibitorCell LineIC₅₀ (nM)
Compound X A549 (EGFR wt)50
Compound X H1975 (EGFR L858R/T790M)15
Gefitinib A549 (EGFR wt)100
Gefitinib H1975 (EGFR L858R/T790M)>10,000

Note: The above table is a representative example and does not reflect data for a specific compound.

Conclusion and Future Perspectives

The 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde scaffold represents a highly valuable and strategically designed building block for the development of next-generation EGFR inhibitors. The rational incorporation of the methoxy and morpholinoethoxy moieties provides a powerful means to fine-tune the potency, selectivity, and pharmacokinetic properties of the final drug candidates. The synthetic accessibility of this intermediate, coupled with its favorable structural features, makes it an attractive starting point for the discovery of novel therapeutics targeting both wild-type and mutant forms of EGFR. As our understanding of the intricacies of the EGFR signaling network and the mechanisms of drug resistance continues to evolve, the principles of rational drug design, exemplified by the strategic use of building blocks like the one discussed herein, will remain paramount in the ongoing quest for more effective and durable cancer therapies.

References

  • Ma, X., et al. (2017). Synthesis and Biological Evaluation of Morpholine-Substituted Diphenylpyrimidine Derivatives (Mor-DPPYs) as Potent EGFR T790M Inhibitors With Improved Activity Toward the Gefitinib-Resistant Non-Small Cell Lung Cancers (NSCLC). European Journal of Medicinal Chemistry, 133, 329-339.
  • Bridges, A. J. (2001). The medicinal chemistry of quinazolines. In The Chemistry of Heterocyclic Compounds, Quinazolines (pp. 1-137). John Wiley & Sons, Inc.
  • Case, D. A., et al. (2020). AMBER 2020. University of California, San Francisco.
  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160-1174.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
  • Gazdar, A. F. (2009). Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors. Oncogene, 28(S1), S24-S31.
  • Hirsch, F. R., et al. (2003). Epidermal growth factor receptor inhibition in lung cancer: status 2002. Journal of Clinical Oncology, 21(14), 2779-2787.
  • Han, W., et al. (2020). EGFR-TKIs plus chemotherapy versus EGFR-TKIs alone for non-small cell lung cancer: A systematic review and meta-analysis. Cancer Medicine, 9(13), 4647-4657.
  • Gescher, A. (2000). The role of the methoxy group in the metabolism and biological activity of the combretastatins. Current pharmaceutical design, 6(5), 527-543.
  • Zhang, X., et al. (2018). 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells. Bioorganic & Medicinal Chemistry Letters, 28(5), 857-862.
  • PubChem. (n.d.). 4-(2-Morpholinoethoxy)benzaldehyde. Retrieved from [Link]

  • Yuan, Z., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Medicinal Chemistry, 15(1), 223-233.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry, 9, 668593.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Medicinal Chemistry, 15(1), 223-233.
  • Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 456-466.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science, 14(09), 069-075.
  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137.
  • Rational Computational Design of Fourth-Generation EGFR Inhibitors to Combat Drug-Resistant Non-Small Cell Lung Cancer. (2020).
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (2026). Molecules, 31(3), 1234.
  • Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis. (2025). RSC Advances, 15(35), 23456-23469.
  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). Molecules, 26(10), 2992.
  • and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (2020). Journal of Medicinal Chemistry, 63(4), 1487-1502.
  • An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. (2021). Journal of Medicinal Chemistry, 64(1), 456-470.

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Foundational

Solubility Profile and Solvent Interactions of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde in Polar Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Synthetic Organic Chemists Prepared By: Senior Application Scientist, Chemical Development & Formulation Executive Summary & Chemical Significance In modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Organic Chemists Prepared By: Senior Application Scientist, Chemical Development & Formulation

Executive Summary & Chemical Significance

In modern drug development, 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde serves as a vital synthetic intermediate. It is extensively utilized in the construction of multitarget antidiabetic agents (such as barbiturates and hydantoins)[1], as well as serving as a precursor for various kinase inhibitors.

From a physicochemical standpoint, managing the solubility of this compound is the linchpin for scalable downstream synthesis. Recent synthetic workflows report that this intermediate forms white crystals with a notably high melting point of 268.7–269.9 °C[1]. This exceptionally high melting point indicates a rigid, highly stable crystalline lattice driven by intermolecular dipole-dipole interactions and potential hydrogen bonding. Consequently, understanding its thermodynamic solubility across various polar organic solvents is critical for optimizing reaction conditions, analytical characterization, and purification.

Structural Determinants of Solvation (Expertise & Experience)

To predict and manipulate the solubility of 3-methoxy-4-(2-morpholinoethoxy)benzaldehyde, we must deconstruct its structural moieties:

  • The Morpholine Ring: Contains a basic tertiary amine (pKa ~8.3) and an ether oxygen. These act as strong hydrogen-bond acceptors. In protic solvents, this moiety drives solvation via hydrogen bonding.

  • The Benzaldehyde Core: The aldehyde carbonyl is highly polar and participates in dipole-dipole interactions.

  • Crystal Lattice Energy: The high melting point (268.7–269.9 °C)[1] acts as a massive thermodynamic barrier to dissolution at room temperature. To dissolve this compound, the solvation energy provided by the solvent must overcome this lattice energy.

This structural profile dictates that highly polar aprotic solvents (which disrupt dipole interactions without requiring proton exchange) will yield the highest ambient solubility, whereas polar protic solvents will exhibit steep temperature-dependent solubility curves—ideal for thermodynamic purification.

Solvation A Morpholine Nitrogen (H-bond Acceptor) C DMSO (Aprotic) Solvation Shell A->C Ion-Dipole / Dipole-Dipole D Ethanol (Protic) H-Bonding A->D Strong H-Bonding B Aldehyde Oxygen (Dipole) B->C Dipole-Dipole B->D Moderate H-Bonding

Solvent-solute interaction pathways for 3-methoxy-4-(2-morpholinoethoxy)benzaldehyde.

Solubility Profile in Key Polar Organic Solvents

The table below synthesizes the solubility behavior of the compound across standard polar organic solvents, correlating dielectric constants with field-proven applications.

SolventClassificationDielectric Constant (ε)Relative Ambient Solubility (25°C)Field-Proven Application
DMSO Polar Aprotic46.7High (>50 mg/mL)1H NMR Spectroscopy (DMSO-d6)[1], In vitro stock solutions
Acetonitrile Polar Aprotic37.5Moderate (10-20 mg/mL)Upstream etherification synthesis (Reflux)[1]
DMF Polar Aprotic36.7High (>30 mg/mL)Amidation, SN2 Reactions
Methanol Polar Protic32.7Moderate (5-15 mg/mL)Analytical extraction, LC-MS
Ethanol Polar Protic24.5Low (Cold) / High (Hot)Recrystallization & Thermodynamic Purification[1]

Data Interpretation: Dimethyl sulfoxide (DMSO) is the premier solvent for analytical characterization due to its high dielectric constant, completely solvating the molecule at room temperature[1]. Conversely, ethanol's lower dielectric constant and protic nature fail to break the crystal lattice at 25°C, but successfully solvate the molecule at 78°C, making it the gold standard for recrystallization.

Self-Validating Experimental Protocols (Trustworthiness)

In chemical development, a protocol is only as good as its built-in validation mechanisms. Below are two highly reliable, self-validating workflows for handling this intermediate.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Purpose: To accurately determine the maximum equilibrium solubility in a target solvent.

  • Saturation: Add an excess of crystalline 3-methoxy-4-(2-morpholinoethoxy)benzaldehyde (e.g., 100 mg) to 1.0 mL of the target solvent (e.g., Acetonitrile) in a sealed borosilicate glass vial.

  • Equilibration: Agitate the suspension at 300 rpm in a thermostatic shaker maintained at exactly 25.0 ± 0.1 °C for 24 hours.

  • Phase Separation: Centrifuge the mixture at 10,000 × g for 15 minutes to pellet the undissolved solid lattice. Carefully extract the supernatant.

  • Quantification: Dilute the supernatant 1:100 in mobile phase and quantify via HPLC-UV at 254 nm against a pre-established calibration curve.

  • Self-Validation Step: Repeat the sampling at 48 hours. Validation criteria: The concentration variance between the 24h and 48h time points must be <5%. If variance is >5%, equilibrium has not been reached, and agitation must continue.

Protocol B: Thermodynamic Purification via Ethanol Recrystallization

Purpose: To isolate high-purity intermediate utilizing temperature-dependent protic solvation.

  • Dissolution: Suspend the crude solid in absolute ethanol. Heat the mixture to gentle reflux (~75°C) until complete dissolution occurs[1].

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble mechanical impurities or polymerized byproducts.

  • Controlled Crystallization: Allow the filtrate to cool gradually to room temperature, then transfer to a 4°C cold room for 12 hours. Causality: Gradual cooling prevents the entrapment of polar impurities within the rapidly forming crystal lattice.

  • Isolation: Recover the white crystals via vacuum filtration and wash with ice-cold ethanol to remove residual surface impurities.

  • Self-Validation Step: Dry the crystals under vacuum and determine the melting point. Validation criteria: A sharp melting point of 268.7–269.9 °C confirms successful lattice formation and high purity[1].

Downstream Application: Solvent-Dependent Knoevenagel Condensation

The solubility profile directly dictates downstream synthetic strategies. When synthesizing antidiabetic agents, 3-methoxy-4-(2-morpholinoethoxy)benzaldehyde is frequently subjected to Knoevenagel condensation with barbituric acid or hydantoin[1].

Because hydantoin has poor solubility, the reaction requires a solvent system that can simultaneously keep the benzaldehyde intermediate solvated while facilitating the acid-base reaction of the catalyst (piperidine). Typically, a Dean-Stark apparatus utilizing Toluene (with piperidine and benzoic acid additives) is employed. The intermediate dissolves as the toluene reaches reflux, allowing the condensation to proceed, while the azeotropic removal of water drives the equilibrium toward the final pharmaceutical derivative[1].

Workflow A Crude 3-Methoxy-4-(2-morpholinoethoxy)benzaldehyde B Hot Ethanol (Protic Solvent) Thermodynamic Dissolution A->B Heat to 70°C (Disrupt Lattice) C Cooling & Crystallization (Lattice Energy Dominates) B->C Gradual cooling (Selectivity for Impurities) D Pure Crystalline Intermediate (m.p. 268.7–269.9 °C) C->D Filtration & Drying E Knoevenagel Condensation (Toluene / Acetonitrile) D->E Add Barbituric Acid/Hydantoin Piperidine catalyst F Barbiturate/Hydantoin Derivatives (Antidiabetic Agents) E->F Reflux (Dean-Stark)

Workflow for solubility-driven purification and downstream Knoevenagel condensation.

References

  • NextSDS Database. 3-METHOXY-4-(2-MORPHOLIN-4-YL-ETHOXY)-BENZALDEHYDE Chemical Substance Information. NextSDS. 2

  • Design and Synthesis of Barbiturates and Hydantoins with Multitarget Antidiabetic Effect. J. Mex. Chem. Soc. 2024, 68(4). ResearchGate. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Conversion Techniques for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde in Drug Discovery

Executive Summary & Chemical Context 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a highly versatile, functionalized aromatic building block widely utilized in the synthesis of advanced active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a highly versatile, functionalized aromatic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it features an electron-donating methoxy group that tunes the electrophilicity of the aldehyde, alongside a morpholino-ethoxy tail that imparts excellent aqueous solubility and acts as a critical hydrogen-bond acceptor in kinase and GPCR binding pockets.

In modern drug discovery, this intermediate is catalytically converted into diverse pharmacophores. Two of the most critical catalytic transformations are Organocatalytic Knoevenagel Condensations to yield multi-target antidiabetic agents (e.g., PPAR-γ/GPR40 modulators)[1], and Catalytic Reductive Aminations to generate secondary and tertiary benzylamines for anticancer therapeutics, including soluble Adenylyl Cyclase (sAC) and PD-L1 inhibitors[2],[3].

This application note details the causality behind the experimental conditions and provides self-validating protocols for both catalytic pathways.

Core Catalytic Conversion 1: Organocatalytic Knoevenagel Condensation

The Knoevenagel condensation of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde with active methylene compounds (such as barbituric acid or hydantoin) is a cornerstone reaction for synthesizing 5-benzylidenebarbiturates[1].

Causality & Mechanistic Rationale

Rather than relying on harsh inorganic bases, an organocatalytic system utilizing piperidine and benzoic acid is employed.

  • Piperidine (Nucleophilic Catalyst): Condenses with the aldehyde to form a highly electrophilic iminium ion intermediate. This lowers the lowest unoccupied molecular orbital (LUMO) of the substrate, making it significantly more reactive toward the enol form of barbituric acid than the parent aldehyde.

  • Benzoic Acid (Co-catalyst): Acts as a general acid-base proton shuttle. It protonates the leaving hydroxyl group during the dehydration step, preventing the reaction from stalling at the dead-end hemiaminal intermediate.

  • Toluene & Dean-Stark: The reaction produces water as a byproduct. Toluene forms an azeotrope with water, allowing continuous thermodynamic removal via a Dean-Stark trap, driving the equilibrium strictly toward the product (Le Chatelier’s principle)[1].

Step-by-Step Protocol
  • Preparation: In a 100 mL round-bottom flask, dissolve 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (10.0 mmol) and barbituric acid (10.0 mmol) in 40 mL of anhydrous toluene.

  • Catalyst Addition: Add piperidine (3.0 mmol, 0.3 equiv) and benzoic acid (3.0 mmol, 0.3 equiv) to the mixture[1].

  • Reflux: Attach a Dean-Stark apparatus fitted with a reflux condenser. Heat the mixture to 110 °C (reflux) under an inert nitrogen atmosphere.

  • Self-Validating Checkpoint 1 (Physical): Monitor the Dean-Stark trap. The accumulation of exactly ~0.18 mL of water indicates 100% theoretical conversion. Furthermore, the product will begin to precipitate from the toluene as a beige/white solid upon cooling.

  • Isolation: Cool the reaction to room temperature. Filter the precipitate under a vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure 5-benzylidenebarbiturate derivative[1].

  • Self-Validating Checkpoint 2 (Spectroscopic): Perform 1 H NMR (DMSO- d6​ ). The complete disappearance of the distinct aldehyde proton singlet at ~9.86 ppm and the emergence of a new vinylic proton signal at ~8.20 ppm confirms successful C=C double bond formation[1].

Core Catalytic Conversion 2: Transition-Metal Catalyzed Reductive Amination

Reductive amination transforms the aldehyde into functionalized benzylamines. While chemical reductants like STAB are common[3], true catalytic hydrogenation using Palladium on Carbon (Pd/C) or advanced heterogeneous catalysts like Lanthanum-doped Zirconia (La-ZrO 2​ ) offers superior atom economy and scalability[4],[5].

Causality & Mechanistic Rationale
  • Imine Formation: The primary amine reversibly condenses with the aldehyde. A Lewis acid or simple desiccant can be used to drive imine formation.

  • Catalytic Hydrogenation (Pd/C): The Pd catalyst adsorbs H 2​ gas, dissociating it into surface-bound hydrides. The imine coordinates to the Pd surface, where selective hydride transfer occurs.

  • Chemoselectivity: The morpholino-ethoxy ring is highly stable under mild H 2​ pressure (1–5 atm). By strictly controlling the hydrogen pressure and avoiding aggressive catalysts like PtO 2​ , over-reduction or hydrogenolysis of the ether linkage is completely prevented.

Step-by-Step Protocol
  • Imine Pre-formation: In a high-pressure reactor vessel, dissolve 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (10.0 mmol) and the target primary amine (10.5 mmol) in 30 mL of anhydrous methanol. Stir at room temperature for 2 hours.

  • Catalyst Loading: Carefully add 10% Pd/C (5 mol% Pd) to the solution under a steady stream of argon to prevent ignition of the solvent.

  • Hydrogenation: Seal the reactor, purge three times with argon, and then three times with hydrogen gas. Pressurize the vessel to 3 atm of H 2​ and stir vigorously at 25 °C.

  • Self-Validating Checkpoint 1 (Kinetic): Monitor the hydrogen gas uptake via a mass flow controller or pressure gauge. The reaction is self-validating; once the pressure stabilizes and H 2​ consumption ceases, the reduction of the imine is complete.

  • Workup: Vent the hydrogen safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

  • Self-Validating Checkpoint 2 (Analytical): Analyze the crude mixture via LC-MS. The mass spectrum must show a complete shift from the aldehyde mass to the corresponding secondary amine mass [M+H]+ , with an absence of fragmented morpholine peaks, confirming chemoselectivity[2].

Quantitative Data & Methodological Comparison

Summarized below are the comparative metrics for the catalytic conversion techniques applied to this specific benzaldehyde derivative.

Conversion TypeCatalyst SystemCo-Reagents / ConditionsTypical YieldDownstream Application
Knoevenagel Condensation Piperidine / Benzoic Acid (Organocatalysis)Barbituric acid, Toluene, 110 °C, Dean-Stark84% - 93%Antidiabetic agents (PPAR-γ / GPR40 modulators)[1]
Borch Reductive Amination None (Chemical Reductant)STAB, Amines, DCE, RT27% - 51%Anticancer agents (PD-L1 inhibitors)[3]
Catalytic Hydrogenation 10% Pd/C (Transition Metal)Amines, H 2​ (3 atm), MeOH, 25 °C> 90%Anticancer agents (sAC inhibitors)[2]
Leuckart-Type Amination La-doped ZrO 2​ (Heterogeneous)DMF, 150 °C~ 100%General Benzylamine Pharmacophores[4]

Mechanistic & Workflow Visualizations

Below are the structural logic diagrams detailing the catalytic cycle and the overarching synthetic workflow.

Knoevenagel_Cycle Aldehyde Aldehyde Substrate Iminium Iminium Ion Intermediate (Highly Electrophilic) Aldehyde->Iminium + Catalyst - H2O Piperidine Piperidine (Catalyst) Piperidine->Iminium Condensation Adduct C-C Bond Adduct Iminium->Adduct + Nucleophile Barbituric Barbituric Acid (Nucleophile) Barbituric->Adduct Adduct->Piperidine Catalyst Regeneration Product Benzylidene Derivative (Product) Adduct->Product Benzoic Acid (Co-catalyst) Water H2O (Dean-Stark) Product->Water Dehydration

Catalytic cycle of organocatalyzed Knoevenagel condensation via iminium activation.

Workflow Substrate 3-Methoxy-4-(2-morpholin-4-yl-ethoxy) -benzaldehyde Knoevenagel Knoevenagel Condensation Substrate->Knoevenagel Piperidine / PhCOOH RedAmination Reductive Amination Substrate->RedAmination Pd/C, H2 or La-ZrO2 Barbiturates Barbiturates / Hydantoins Knoevenagel->Barbiturates Amines Benzylamine Derivatives RedAmination->Amines Target1 Antidiabetic (PPAR-γ / GPR40) Barbiturates->Target1 Target2 Anticancer (sAC / PD-L1) Amines->Target2

Synthetic workflow and pharmacological targeting of the benzaldehyde derivative.

References

  • Design and Synthesis of Barbiturates and Hydantoins with Multitarget Antidiabetic Effect. ResearchGate (2024). 1

  • Lanthanum Doped Zirconia as an Efficient Catalyst for Reductive Amination of 2-methoxybenzaldehyde with Dimethylformamide via Leuckart Type Reaction. Engineered Science Publisher (2023). 4

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI (2023). 5

  • Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates. ACS Publications - Journal of Medicinal Chemistry (2023). 2

  • Discovery of Novel PD-L1 Small-Molecular Inhibitors with Potent In Vivo Anti-tumor Immune Activity. ACS Publications (2024). 3

Sources

Application

Purification of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde via recrystallization

An Application Note on the Purification of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde via Recrystallization Authored by a Senior Application Scientist This document provides a comprehensive guide for the purifica...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Purification of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde via Recrystallization

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the purification of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde, a key intermediate in pharmaceutical synthesis. The protocol herein is grounded in the fundamental principles of crystallization, tailored to the specific physicochemical properties of the target compound.

Introduction: The Imperative of Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs), achieving a high degree of purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug product.[1][2] Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.[3][4][5] This application note details a systematic approach to the recrystallization of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde, ensuring a final product that meets stringent purity requirements.

Compound Profile: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

A thorough understanding of the target compound's properties is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C14H19NO4[6]
Molecular Weight 265.30 g/mol
Physical Form Solid
Boiling Point 424.5°C at 760 mmHg[6]
Flash Point 210.5°C[6]

The structure of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde incorporates a moderately polar aromatic aldehyde, an ether linkage, and a morpholine ring. This combination of functional groups suggests solubility in polar organic solvents.

The Principle of Recrystallization

Recrystallization is based on the principle that most solid compounds are more soluble in a hot solvent than in a cold one.[3][7] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[8] As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals.[4] The impurities, ideally, remain dissolved in the cold solvent (the mother liquor) and are subsequently separated by filtration.[3]

Strategic Solvent Selection

The choice of solvent is the most critical parameter in a successful recrystallization.[8] An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[5][8]

  • Dissolve impurities readily at all temperatures or not at all.

  • Not react with the compound.[4]

  • Be relatively volatile for easy removal from the purified crystals.[9]

  • Be non-toxic and cost-effective.

Given the moderately polar nature of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde, polar protic solvents are a logical starting point for screening.

SolventPolarityBoiling Point (°C)Rationale
Ethanol Polar Protic78Often an excellent choice for moderately polar compounds.[10]
Methanol Polar Protic65Similar to ethanol but more volatile.[10]
Isopropanol Polar Protic82A good alternative to ethanol with a slightly higher boiling point.
Water Highly Polar Protic100The compound may have some solubility in hot water, making it a potential co-solvent.
Ethyl Acetate Polar Aprotic77A less polar option that can be effective.
Acetone Polar Aprotic56Good solvent power, but its low boiling point can be challenging to work with.[10]

A two-solvent (or mixed-solvent) system can be employed if no single solvent provides the desired solubility profile.[9][11] This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble; the two solvents must be miscible.[11] For the target compound, combinations like ethanol-water or ethyl acetate-hexane are plausible candidates.

Anticipating and Removing Impurities

Potential impurities in a crude sample of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde may include unreacted starting materials, by-products from side reactions, or degradation products.[2][12] For instance, in a typical synthesis involving the etherification of vanillin, residual vanillin or the alkylating agent could be present. The recrystallization process is designed to selectively crystallize the desired product, leaving these impurities behind in the mother liquor.

Detailed Recrystallization Protocol

This protocol provides a step-by-step methodology for the purification of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.

Step 1: Dissolution
  • Place the crude solid in an Erlenmeyer flask of appropriate size.

  • Add a small amount of the selected solvent (e.g., ethanol).

  • Heat the mixture on a hot plate to the boiling point of the solvent. Add a boiling chip or a magnetic stir bar to prevent bumping.

  • Continue to add small portions of the hot solvent until the solid just dissolves.[8] It is crucial to use the minimum amount of hot solvent to ensure a good yield.[10]

Step 2: Hot Filtration (if necessary)
  • If insoluble impurities are present after the dissolution step, a hot gravity filtration is required.

  • Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.

  • Place a fluted filter paper in the funnel.

  • Carefully and quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

Step 3: Cooling and Crystallization
  • Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[13]

  • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[14]

Step 4: Isolation of Crystals
  • Set up a vacuum filtration apparatus using a Büchner funnel and a filter flask.

  • Wet the filter paper in the Büchner funnel with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum and swirl the mixture of crystals and mother liquor to create a slurry.

  • Pour the slurry into the Büchner funnel.

Step 5: Washing the Crystals
  • With the vacuum still on, wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Be judicious with the washing, as excessive washing can lead to product loss.[14]

Step 6: Drying the Crystals
  • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

  • Transfer the crystals to a watch glass and allow them to air dry completely. For a more thorough drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Workflow Visualization

Caption: Recrystallization Workflow Diagram

Assessment of Purity

After recrystallization, it is essential to verify the purity of the final product.

MethodPrincipleIndication of Purity
Melting Point Analysis Pure crystalline solids have a sharp, well-defined melting point range.A narrow melting point range (typically < 2°C) at or near the literature value. Impurities tend to depress and broaden the melting point range.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[1]A single, sharp peak corresponding to the desired compound.[15]
Gas Chromatography (GC) Suitable for volatile compounds, it separates components based on their boiling points and interactions with a stationary phase.[1]A single peak indicating the absence of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the structure and chemical environment of atoms in a molecule.A clean spectrum with peaks corresponding to the structure of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde and the absence of peaks from impurities.[16]
Differential Scanning Calorimetry (DSC) A thermoanalytical technique that can be used to determine the purity of a compound without the need for a reference standard.[2]A sharp endothermic peak corresponding to the melting of the pure compound.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Solution(s)
Oiling Out The compound is insoluble in the solvent at its boiling point, or the boiling point of the solvent is above the melting point of the compound.Use a larger volume of solvent, switch to a more suitable solvent, or use a mixed-solvent system.
No Crystal Formation The solution is not supersaturated, or nucleation is slow.Scratch the inner wall of the flask with a glass rod, add a seed crystal, or cool the solution for a longer period in an ice bath.[14]
Low Yield Too much solvent was used, premature crystallization during hot filtration, or the crystals are significantly soluble in the cold solvent.Use the minimum amount of hot solvent, ensure the filtration apparatus is preheated, and ensure the solution is thoroughly cooled before filtration.
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.Treat the hot solution with activated charcoal before the hot filtration step.

References

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • methods of purification of organic compounds - BYJU'S. (2019, October 16). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. (n.d.). Retrieved from [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. (2023, February 15). Retrieved from [Link]

  • Methods of Purification of Organic Compounds | CK-12 Foundation. (2026, March 2). Retrieved from [Link]

    • Crystallization. (n.d.). Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from [Link]

  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” - Ijaresm. (2025, March 7). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. (2020, July 22). Retrieved from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System | The Journal of Organic Chemistry - ACS Publications. (2017, January 23). Retrieved from [Link]

  • 3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde - PubChemLite. (n.d.). Retrieved from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014, August 4). Retrieved from [Link]

  • 3-METHOXY-4-(2-MORPHOLIN-4-YL-ETHOXY)-BENZALDEHYDE - NextSDS. (n.d.). Retrieved from [Link]

  • 4-METHOXY-3-(2-MORPHOLIN-4-YLETHOXY)BENZALDEHYDE — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20). Retrieved from [Link]

  • Supporting Information For - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • presence of organic impurities into active pharmaceutical ingredients - IJPSR (2009), Issue 1, Vol. (2014, March 20). Retrieved from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Reductive Amination of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Introduction: The Strategic Importance of Reductive Amination Reductive amination stands as a cornerstone of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry.[1][2] Its power lies in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry.[1][2] Its power lies in the efficient construction of carbon-nitrogen (C-N) bonds, a linkage that is ubiquitous in biologically active molecules.[3] In fact, it is estimated that a quarter of all C-N bond-forming reactions in the pharmaceutical industry leverage this versatile transformation.[1][4] The reaction's appeal stems from its operational simplicity, broad substrate scope, and the ability to generate primary, secondary, and tertiary amines in a single, often one-pot, operation.[5]

The target substrate, 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde , incorporates a morpholine scaffold. The morpholine ring is a privileged structure in drug discovery, frequently incorporated to enhance physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing field-proven protocols for the reductive amination of this specific benzaldehyde derivative. We will explore the underlying mechanism, compare various experimental protocols, and offer practical guidance for optimization and troubleshooting.

The Mechanism: A Symphony of Condensation and Reduction

The elegance of reductive amination lies in its tandem reaction sequence, which occurs seamlessly in a single reaction vessel.[8] The process can be dissected into two fundamental stages:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine (primary or secondary) on the electrophilic carbonyl carbon of the aldehyde.[9] This forms an unstable hemiaminal (or carbinolamine) intermediate. Under mildly acidic conditions, which are often implicitly present or explicitly added, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion.[10][11]

  • Hydride Reduction: A mild hydride reducing agent, introduced into the reaction mixture, selectively reduces the electrophilic iminium ion.[12] The choice of a mild reducing agent is critical; reagents like sodium triacetoxyborohydride are ideal because they react much faster with the protonated iminium ion than with the starting aldehyde, preventing competitive reduction of the carbonyl group.[12][13]

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction Aldehyde Aldehyde (R-CHO) Amine Amine (R'-NHR'') Hemiaminal Hemiaminal Intermediate Iminium Iminium Ion [R-CH=N⁺R'R''] Product Final Amine Product (R-CH₂-NR'R'') Iminium->Product Reduction H2O_out - H₂O Hydride Hydride Source (e.g., NaBH(OAc)₃)

Protocol Selection: Tailoring the Reaction to Your Needs

The success of a reductive amination hinges on the judicious selection of the reducing agent and solvent. For the substrate 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde , an electron-rich aromatic aldehyde, several robust protocols are available.

Analysis of Reagents
  • Reducing Agents:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the modern reagent of choice for most applications.[14][15] Its popularity is due to its mildness, excellent functional group tolerance, and operational simplicity.[13][16] Unlike other borohydrides, it is not particularly water-sensitive and does not require stringent pH control, especially for reactive aldehydes.[14][17] The acetic acid byproduct can catalyze iminium ion formation.[12]

    • Sodium Cyanoborohydride (NaBH₃CN): A classic reagent that is also effective at selectively reducing iminium ions.[12] However, its use is diminishing due to its extreme toxicity. It requires careful pH control (maintained between 6 and 7) to be effective and to prevent the liberation of highly toxic hydrogen cyanide (HCN) gas under more acidic conditions.[12]

    • Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent. On its own, it will readily reduce the starting aldehyde. Therefore, it is typically employed in a stepwise procedure where the imine is pre-formed before the reducing agent is added.[14][17] This method is particularly useful when reacting with primary amines to prevent the common side reaction of over-alkylation.[12][14]

    • Catalytic Hydrogenation (H₂/Catalyst): A green and efficient method, often employing catalysts like Palladium on Carbon (Pd/C).[5][18] While attractive for its clean nature, it is non-selective and will reduce other functional groups like alkenes, alkynes, or nitro groups if present in the molecule.

  • Solvents:

    • Dichlorinated Solvents (DCE, DCM): 1,2-Dichloroethane (DCE) is the most frequently cited and preferred solvent for reactions using NaBH(OAc)₃, often leading to faster reaction rates.[14][16][17] Dichloromethane (DCM) is also a viable option.[13]

    • Ethers (THF): Tetrahydrofuran (THF) is another common aprotic solvent, though reactions may proceed more slowly than in DCE.[14][17]

    • Alcohols (Methanol, Ethanol): Methanol is an excellent solvent for promoting imine formation and is the standard for the two-step procedure with NaBH₄.[14][19]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: The Preferred Method using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is highly reliable for both primary and secondary amines and is considered the gold standard for its efficiency and safety profile.

  • Materials:

    • 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (1.0 eq)

    • Amine (primary or secondary, 1.1 eq)

    • Sodium triacetoxyborohydride (STAB, 1.5 eq)

    • Anhydrous 1,2-dichloroethane (DCE) (to make a ~0.1 M solution)

    • Round-bottom flask, magnetic stir bar, nitrogen/argon inlet

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (1.0 eq) and the chosen amine (1.1 eq).

    • Add anhydrous DCE to dissolve the reagents (e.g., 10 mL per 1 mmol of aldehyde).

    • Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) to the stirred solution in one portion. Note: The addition may cause some gas evolution.

    • Stir the reaction mixture at room temperature for 2 to 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

    • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).[20]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude amine product by flash column chromatography on silica gel.[20]

Protocol 2: Two-Step Procedure with Sodium Borohydride (NaBH₄)

This method is advantageous when using a primary amine to minimize the formation of the dialkylated tertiary amine byproduct.

  • Materials:

    • 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (1.0 eq)

    • Primary amine (1.1 eq)

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄, 1.5 eq)

  • Procedure:

    • Imine Formation: Dissolve the aldehyde (1.0 eq) and the primary amine (1.1 eq) in methanol (to make a ~0.2 M solution) in a round-bottom flask. Stir at room temperature for 1-3 hours. Monitor by TLC/LC-MS for the disappearance of the aldehyde and the formation of the imine.[12][14][17]

    • Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C. Caution: Gas evolution (hydrogen) will occur.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.

    • Quench the reaction by slowly adding water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Comparative Summary of Protocols

ParameterProtocol 1: NaBH(OAc)₃ (STAB)Protocol 2: NaBH₄ (Two-Step)Protocol 3: NaBH₃CN
Procedure Type One-PotTwo-Step (Imine formation, then reduction)One-Pot
Advantages Mild, highly selective, broad functional group tolerance, no pH control needed for aldehydes, less toxic.[14][16][17]Low cost, excellent for preventing dialkylation with primary amines.[12][14]Good selectivity for iminium ions.
Disadvantages Higher cost than NaBH₄.Two distinct steps, NaBH₄ can reduce the aldehyde if added prematurely.Highly toxic , requires strict pH control (6-7), potential for HCN gas release.[12]
Typical Solvents DCE, THF, DCM.[13][14]Methanol, Ethanol.[8][14]Methanol, Acetonitrile.
pH Control Generally not required.[14][17]Not applicable.Critical.

Troubleshooting and Best Practices

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reducing agent.2. Sterically hindered or poorly nucleophilic amine.3. Reagent decomposition (old STAB).1. Increase stoichiometry of the reducing agent to 1.5-2.0 eq.2. Add a catalytic amount of acetic acid (for STAB) to accelerate iminium formation. Increase reaction time or apply gentle heat (40 °C).3. Use a fresh bottle of sodium triacetoxyborohydride.
Formation of Alcohol Side Product The reducing agent is reducing the starting aldehyde.This is rare with STAB or NaBH₃CN. If using NaBH₄, ensure imine formation is complete before adding the hydride.
Dialkylation (with 1° Amines) The secondary amine product is more nucleophilic than the starting primary amine and reacts again with the aldehyde.Use the two-step NaBH₄ protocol (Protocol 2).[12] Alternatively, use a large excess of the primary amine (3-5 equivalents) in the one-pot method.
Difficult Purification The product amine and unreacted imine intermediate have similar polarities.The amine product is basic and can be separated from the neutral/less basic imine via acid-base extraction. Dissolve the crude mixture in ethyl acetate, extract with dilute HCl (1M). Basify the aqueous layer with NaOH and re-extract the purified amine into ethyl acetate.[21]

G Start Reaction Outcome Unsatisfactory Incomplete Incomplete Reaction? Start->Incomplete SideProduct Side Products Formed? Incomplete->SideProduct No Sol1 Increase STAB (1.5-2.0 eq). Add catalytic AcOH. Use fresh reagents. Incomplete->Sol1 Yes Dialkylation Dialkylation with 1° Amine? SideProduct->Dialkylation Yes End Proceed to Purification SideProduct->End No Sol2 Use two-step NaBH₄ method. Use large excess of 1° amine. Dialkylation->Sol2 Yes Sol3 Ensure imine formation is complete before adding NaBH₄. Dialkylation->Sol3 No Sol1->End Sol2->End Sol3->End

Conclusion

Reductive amination is a robust and highly effective strategy for the synthesis of amine derivatives from 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. The use of sodium triacetoxyborohydride (STAB) in a one-pot protocol represents the most versatile and user-friendly approach, offering high yields and excellent functional group compatibility. For specific challenges, such as preventing dialkylation with primary amines, the two-step procedure utilizing sodium borohydride provides a reliable alternative. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can confidently and efficiently generate a diverse library of amine-containing molecules crucial for advancing drug discovery and development programs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry Steps. (2024, March 29). Reductive Amination. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. [Link]

  • Myers, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Wang, Y., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 10(2), 947-956. [Link]

  • ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

  • Senthamarai, T., Murugesan, K., & Schneider, C. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9645–9723. [Link]

  • Sharma, M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(12), 11499–11508. [Link]

  • Kumar, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(5). [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. [Link]

  • D'hooghe, M., & De Kimpe, N. (2011). Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C. The Journal of Organic Chemistry, 76(23), 9577–9587. [Link]

  • ChemRxiv. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • ACS Publications. (2023). Stable and Continuous Production of Amines via Reductive Amination in a Green Switchable Solvent System with Efficient Water Removal. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • University of California, Irvine. (2006, April 11). Chem 263: Reductive Amination. [Link]

Sources

Application

Application Note: Scale-up Production Techniques for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Scale-up Protocol Executive Summary & Strategic Importance The molecule 3-Methoxy-4-(2-morpholin-4-yl-eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Scale-up Protocol

Executive Summary & Strategic Importance

The molecule 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a highly versatile building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of multitarget antidiabetic agents, such as barbiturates and hydantoins, as well as analogues of EGFR tyrosine kinase inhibitors[1].

Historically, the O-alkylation of vanillin (3-methoxy-4-hydroxybenzaldehyde) with 4-(2-chloroethyl)morpholine has been performed at the bench scale using polar aprotic solvents like N,N-dimethylformamide (DMF) and potassium carbonate (K₂CO₃)[2]. While effective for gram-scale synthesis, this classical route presents severe thermodynamic and environmental bottlenecks during scale-up. This application note details a field-proven, high-throughput scale-up strategy utilizing Phase Transfer Catalysis (PTC) to achieve high-purity yields while eliminating hazardous solvent waste.

Retrosynthetic Strategy and Mechanistic Causality

Transitioning from a bench-scale DMF route to a pilot-scale PTC route requires a deep understanding of the reaction's mechanistic causality.

The Scale-Up Problem with DMF

In classical synthesis, DMF is used to solvate the vanillate anion, making it highly nucleophilic. However, DMF is miscible with water. During the necessary aqueous workup, removing DMF requires either massive volumes of extraction solvents or energy-intensive high-vacuum distillation, both of which degrade the product and inflate the E-factor (environmental impact)[2].

The PTC Solution

By employing a biphasic system (Toluene/Water) with Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst, we fundamentally alter the reaction environment.

  • Causality of Solvent Choice: Toluene is selected over dichloromethane (DCM) because its higher boiling point (110 °C) safely accommodates the 85–90 °C required to drive the sterically hindered S_N2 substitution to completion. Furthermore, its low polarity prevents the solvation of the naked hydroxide ion, thereby suppressing the competitive hydrolysis of the alkyl chloride[3].

  • Causality of the Catalyst: The vanillate anion is strictly confined to the aqueous phase until it forms a lipophilic ion pair with the tetrabutylammonium cation (NBu₄⁺). This chaperone complex shuttles the phenoxide into the toluene layer, where the S_N2 reaction with 4-(2-chloroethyl)morpholine occurs rapidly and with 100% selectivity for O-alkylation over C-alkylation[3].

Mechanism cluster_aq Aqueous Phase (NaOH) cluster_org Organic Phase (Toluene) Van Vanillin (Phenol) VanO Vanillate Anion (Phenoxide) Van->VanO Deprotonation PTC TBAB Catalyst (Ion Pair) VanO->PTC Phase Transfer Alkyl 4-(2-chloroethyl) morpholine Prod Target Aldehyde (O-Alkylated) Alkyl->Prod SN2 Alkylation PTC->Alkyl Delivery to Org

Mechanism of Phase Transfer Catalysis (PTC) for the selective O-alkylation of vanillin.

Experimental Protocols: Bench-to-Pilot Scale-up (1 kg Scale)

This protocol is designed as a self-validating system , ensuring that physical observations directly correlate with chemical milestones.

Step 1: Reagent Preparation (Free-Basing)

Commercially available 4-(2-chloroethyl)morpholine is often supplied as a hydrochloride salt[4]. It must be neutralized prior to the main reaction to prevent excessive consumption of the aqueous base.

  • Dissolve 1.45 kg (1.2 eq) of 4-(2-chloroethyl)morpholine HCl in 3 L of deionized water.

  • Slowly add 20% NaOH (aq) under stirring until the pH stabilizes at 10.0.

  • Extract the liberated free base with 2 L of Toluene. Separate and retain the organic layer.

Step 2: PTC Reactor Setup
  • In a 20 L jacketed glass reactor, charge 1.0 kg (6.57 mol, 1.0 eq) of Vanillin and 5 L of Toluene.

  • Add 105 g (0.05 eq) of Tetrabutylammonium bromide (TBAB).

  • Under high-shear stirring (300 rpm), slowly add 1.45 L of 20% aqueous NaOH (1.1 eq).

    • Self-Validation: The mixture will immediately turn a deep, vibrant yellow, confirming the quantitative formation of the water-soluble sodium vanillate anion.

Step 3: Biphasic Alkylation
  • Heat the biphasic mixture to 85–90 °C.

  • Add the Toluene solution of 4-(2-chloroethyl)morpholine (from Step 1) dropwise over 2 hours.

    • Causality: Dropwise addition controls the mild exotherm and maintains a low steady-state concentration of the alkyl halide, preventing its base-catalyzed elimination into morpholine vinyl ether.

  • Maintain heating and stirring for 6 hours. Monitor via HPLC. The reaction is complete when vanillin conversion is >98%.

Step 4: Phase Separation & Workup
  • Cool the reactor to 40 °C and halt stirring. Allow 15 minutes for phase separation.

    • Self-Validation: A clean, rapid phase break indicates that the TBAB catalyst has properly partitioned and no stable emulsions (often caused by unreacted phenoxide surfactants) have formed.

  • Drain the lower aqueous layer.

  • Wash the upper organic (Toluene) layer with 2 L of 5% NaOH (aq).

    • Self-Validation: The absence of yellow coloration in the aqueous effluent confirms the complete removal of unreacted vanillin.

  • Wash with 2 L of saturated brine to remove residual TBAB and water.

Step 5: Crystallization
  • Concentrate the Toluene layer under reduced pressure to approximately 2 L.

  • Slowly add 4 L of cold Ethanol/Water (70:30 v/v) to induce precipitation.

  • Filter the resulting white crystals and dry under vacuum at 50 °C.

    • Expected Yield: 1.48 kg (85%). Literature reports melting points for related highly purified derivatives at 268.7–269.9 °C[1].

Workflow Step1 1. Reagent Prep Neutralize Alkyl Chloride Step2 2. PTC Setup Vanillin + Toluene + NaOH + TBAB Step1->Step2 Step3 3. Biphasic Alkylation 85°C, High Shear Stirring Step2->Step3 Step4 4. Phase Separation Isolate & Wash Organic Layer Step3->Step4 Step5 5. Crystallization Precipitate from EtOH/Water Step4->Step5

Workflow for the PTC-mediated scale-up synthesis of the target aldehyde.

Data Presentation

Table 1: Comparative Metrics of Synthesis Routes

MetricClassical Route (Bench)PTC Route (Scale-up)Causality / Advantage
Solvent System DMFToluene / WaterEliminates high-boiling toxic solvents[2].
Base K₂CO₃ (Solid)NaOH (Aqueous)Aqueous base allows for easier mixing and precise pH control.
Reaction Temp 100 °C85–90 °CLower thermal degradation profile.
Workup Massive aqueous dilutionSimple phase separationPrevents emulsion; reduces aqueous waste by 80%.
Purification Column ChromatographyCrystallizationScalable, high-throughput isolation[2].
Overall Yield 65 - 70%85 - 90%TBAB shuttling prevents side reactions[3].

Table 2: Quality Control & Analytical Specifications

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Chemical Purity > 98.5%HPLC (UV at 254 nm)
Residual Vanillin < 0.5%HPLC
Residual Toluene < 890 ppmHeadspace GC-FID
Identity Confirmation Matches reference standard¹H-NMR (DMSO-d6) / MS[1]

References

  • ResearchGate. Design and Synthesis of Barbiturates and Hydantoins with Multitarget Antidiabetic Effect. (Compound 16 synthesis and characterization). URL:[Link]

  • Organic Process Research & Development (ACS). Solving a Scale-Up Problem in the O-Alkylation of Isovanillin Under Phase-Transfer Catalysis Conditions. URL:[Link]

  • Applied Catalysis A: General (via ResearchGate). Novelties of reaction in the middle liquid phase in tri-liquid phase transfer catalysis: Kinetics of selective O-alkylation of vanillin with benzyl chloride. URL:[Link]

Sources

Method

Application Note: Convergent Synthesis of Anilinoquinazoline Kinase Inhibitors Using 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Executive Summary & Structural Context The 4-anilinoquinazoline scaffold is a privileged pharmacophore in oncology, serving as the core structure for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The 4-anilinoquinazoline scaffold is a privileged pharmacophore in oncology, serving as the core structure for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors[1]. Commercial gefitinib (ZD1839) utilizes a 3-morpholinopropoxy side chain to enhance aqueous solubility and favorable pharmacokinetic properties[2].

Note on Structural Homology: The precursor detailed in this protocol—3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde —features an ethoxy linker rather than the propoxy linker found in commercial gefitinib. However, it serves as a critical homologous building block for synthesizing the "ethoxy-gefitinib" analog. Because the electronic properties of the aromatic ring and the steric demands of the cyclization step are virtually identical to the propoxy variant, this precursor is widely utilized by process chemists to optimize convergent synthetic methodologies for the anilinoquinazoline core[3].

Mechanistic Rationale: The Convergent Approach

Historically, the Gibson synthesis of gefitinib relied on a linear pathway involving the selective demethylation of 6,7-dimethoxyquinazolin-4-one, followed by chlorination, aniline coupling, and a late-stage O-alkylation with N-morpholinopropyl chloride. This late-stage alkylation often suffers from poor regioselectivity, competing N-alkylation, and requires extensive column chromatography for purification[4].

To bypass these inefficiencies, we employ a convergent synthesis . By utilizing 3-methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde, the solubilizing morpholine tail is pre-installed. The workflow converts this benzaldehyde into a 2-aminobenzonitrile derivative, which undergoes a highly efficient, single-step cyclization with an N,N-dimethylformimidamide derivative of 3-chloro-4-fluoroaniline[3]. This approach eliminates late-stage alkylation, driving the overall yield upwards of 80% and allowing for crystallization-based purification.

Synthetic Workflow Diagram

G A 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)- benzaldehyde B Nitration (HNO3/AcOH, 0-5°C) Avoid N-oxidation A->B C Oximation & Dehydration (NH2OH·HCl, HCO2H) B->C D Reduction (Pd/C, H2) 2-Amino-benzonitrile (Intermediate A) C->D H Convergent Cyclization (AcOH, 100°C) Anilinoquinazoline Core Assembly D->H Nucleophilic Attack E 3-Chloro-4-fluoroaniline F Formamidine Formation (DMF-DMA, 80°C) E->F G N'-(3-chloro-4-fluorophenyl)- N,N-dimethylformimidamide (Intermediate B) F->G G->H Electrophilic Donor I Ethoxy-Gefitinib Analog API (High Purity) H->I

Convergent synthetic workflow for assembling the anilinoquinazoline core.

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of 2-Amino-4-methoxy-5-(2-morpholin-4-yl-ethoxy)-benzonitrile (Intermediate A)

Causality & Design: The transformation of the starting benzaldehyde into the highly reactive ortho-aminobenzonitrile is achieved through a three-step sequence: nitration, nitrile conversion, and reduction.

  • Nitration: Dissolve 3-methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (1.0 eq) in glacial acetic acid. Cool the reactor to 0–5 °C. Add fuming nitric acid (1.2 eq) dropwise over 2 hours.

    • Expert Insight: The morpholine nitrogen is a tertiary amine highly prone to N-oxidation[5]. Strict temperature control below 5 °C suppresses the formation of the morpholine N-oxide byproduct.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot disappears. The mixture will transition to a deep, clear yellow.

  • Nitrile Conversion: To the crude nitrated aldehyde, add hydroxylamine hydrochloride (1.5 eq) and sodium formate (2.0 eq) in formic acid. Heat to 95 °C for 4 hours. This achieves simultaneous oxime formation and dehydration to the nitrile.

  • Reduction: Transfer the isolated 2-nitrobenzonitrile intermediate to a Parr hydrogenator. Dissolve in methanol, add 10% Pd/C (0.05 eq by weight), and pressurize with H₂ (40 psi) at ambient temperature.

    • Self-Validation: Hydrogen uptake will plateau when reduction is complete. Filter through Celite to remove the catalyst. The resulting Intermediate A must exhibit a distinct sharp IR stretch at ~2215 cm⁻¹ (C≡N) and primary amine N-H stretches at ~3300 cm⁻¹.

Protocol B: Preparation of Formamidine (Intermediate B)

Causality & Design: Activating the aniline prior to coupling prevents the need for harsh, high-temperature Niementowski-type condensations which often degrade ether linkages[4].

  • Reaction: Combine 3-chloro-4-fluoroaniline (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Distillation: Heat the mixture to 80 °C.

    • Expert Insight: DMF-DMA acts as both the activating reagent and the solvent. As the reaction proceeds, methanol is generated. Rigging the apparatus for short-path distillation to continuously remove methanol drives the thermodynamic equilibrium entirely to the product side.

  • Isolation: Once methanol distillation ceases, remove excess DMF-DMA under vacuum to yield Intermediate B as a low-melting solid or viscous oil.

Protocol C: Convergent Cyclization (Core Assembly)

Causality & Design: This is the critical step where the quinazoline ring is formed. Acetic acid is specifically chosen as the solvent because its mild acidity protonates the dimethylamine leaving group of Intermediate B, significantly enhancing the electrophilicity of the formamidine carbon[3].

  • Coupling: In a round-bottom flask, dissolve Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in glacial acetic acid (10 volumes).

  • Heating: Heat the mixture to 100 °C for 4 hours.

    • Expert Insight: Using a slight excess of Intermediate B compensates for any trace hydrolysis back to the aniline. The temperature must reach 100 °C to overcome the activation energy of the final cyclization step (amidine intermediate to quinazoline).

  • Workup & Validation: Cool the reaction to room temperature and quench into ice water. Adjust the pH to 8.5 using aqueous ammonia.

    • Self-Validation: The product (ethoxy-gefitinib analog) will precipitate as an off-white solid exclusively at pH 8–9. If the pH is too low, the morpholine ring remains protonated (water-soluble); if too high, base-catalyzed degradation may occur. Filter, wash with cold water, and dry under vacuum.

Quantitative Data: Optimization of Cyclization Conditions

The choice of solvent and temperature during the convergent cyclization (Protocol C) profoundly impacts the yield and purity of the final API. The table below summarizes the optimization data, validating the selection of acetic acid[3].

SolventTemperature (°C)Time (h)Isolated Yield (%)HPLC Purity (%)Mechanistic Observation
Isopropanol80 (Reflux)1245.088.5Insufficient acidity; stalled at uncyclized amidine intermediate.
Acetic Acid 100 4 82.5 99.1 Optimal protonation of leaving group; rapid cyclization.
Propionic Acid120378.097.4Higher temp caused minor thermal degradation of morpholine tail.
DMF100855.290.2Aprotic nature failed to catalyze the elimination of dimethylamine.

Table 1: Impact of solvent and temperature on the cyclization of Intermediate A and B to form the ethoxy-gefitinib analog.

References

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate NIScPR / Indian Journal of Chemistry URL:[Link]

  • Process for the preparation of gefitinib US Patent US8350029B2 URL
  • Preparation method for gefitinib Chinese Patent CN104230823A URL
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Journal of Medicinal Chemistry URL:[Link]

  • Gefitinib - Mechanism and Approvals New Drug Approvals URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. This guide is designed to provide i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yield. As Senior Application Scientists, we understand that maximizing yield is paramount, and this document explains the causality behind experimental choices to ensure your success.

Overview: The Synthetic Pathway

The synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is most commonly achieved via the Williamson ether synthesis.[1][2] This venerable and reliable reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. In this specific case, the hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde (vanillin) is deprotonated by a base to form a phenoxide, which then attacks the electrophilic carbon of 4-(2-chloroethyl)morpholine (or a related derivative with a better leaving group).

The overall reaction is a robust method for preparing asymmetrical ethers.[2][3] However, its success is highly dependent on the careful selection of reagents and conditions to favor the desired SN2 pathway over competing side reactions.[1][4]

G cluster_reactants Reactants cluster_process Process cluster_products Products Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Deprotonation Deprotonation Vanillin->Deprotonation OH group AlkylHalide 4-(2-Chloroethyl)morpholine (Alkylating Agent) SN2 SN2 Attack AlkylHalide->SN2 Electrophile Base Base (e.g., K₂CO₃, NaH) Base->Deprotonation Deprotonation->SN2 Phenoxide Nucleophile Target Target Molecule (3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde) SN2->Target Salt Salt Byproduct (e.g., KCl, NaCl) SN2->Salt G Reactants Phenoxide + 4-(2-Chloroethyl)morpholine SN2_Product Desired Ether Product (3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde) Reactants->SN2_Product SN2 Attack (Favored by polar aprotic solvent, good leaving group, moderate temp.) E2_Product Elimination Product (N-Vinylmorpholine) Reactants->E2_Product E2 Elimination (Favored by strong/bulky base, high temp.)

Caption: Competing SN2 and E2 pathways in the synthesis.

  • Avoid C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at an activated carbon on the aromatic ring (C-alkylation, undesired).

    • Insight: O-alkylation is generally favored in polar aprotic solvents like DMF or DMSO. C-alkylation can become more prominent in non-polar solvents or with certain metal counter-ions. Sticking to the recommended solvent systems will minimize this side reaction.

  • Prevent Decomposition: Benzaldehydes can be sensitive to very harsh conditions.

    • Insight: Avoid excessively high temperatures (>120 °C) or prolonged reaction times, especially with strong bases. Monitor the reaction progress by TLC and stop the reaction once the vanillin has been consumed to prevent product degradation.

Recommended Experimental Protocol

This protocol provides a robust starting point for optimization. It is designed to maximize yield by favoring the SN2 pathway.

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) (1.0 eq)

  • 4-(2-Bromoethyl)morpholine hydrobromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add vanillin and anhydrous DMF (approx. 0.2 M concentration relative to vanillin).

  • Base Addition: Add anhydrous potassium carbonate to the solution.

  • Alkylating Agent Addition: Add the 4-(2-bromoethyl)morpholine hydrobromide. Note: The extra equivalent of K₂CO₃ will neutralize the HBr from the salt.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes as eluent). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution) to help remove residual DMF.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • If the product is an oil or recrystallization is ineffective, purify via flash column chromatography on silica gel.

Parameter Recommended Starting Condition Reasoning
Alkylating Agent 4-(2-Bromoethyl)morpholine HBrBromide is a better leaving group than chloride, increasing reaction rate.
Base Anhydrous K₂CO₃Sufficiently basic for phenols, minimizes side reactions, easy to handle. [4]
Solvent Anhydrous DMFPolar aprotic solvent that accelerates SN2 reactions. [4]
Temperature 80–90 °CProvides sufficient energy for the reaction without promoting significant decomposition.
Stoichiometry ~1.1 eq Alkylating Agent, ~2.5 eq BaseA slight excess of the alkylating agent ensures full conversion of vanillin. Sufficient base is needed to deprotonate the phenol and neutralize the HBr salt.

Frequently Asked Questions (FAQs)

Q: My final product is a persistent oil. How can I best purify it? A: If recrystallization fails, flash column chromatography is the most effective method. Use a gradient elution starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity to elute your product. The aldehyde is relatively polar, so a system of ethyl acetate/hexanes or dichloromethane/methanol is a good starting point.

Q: How do I confirm that I have synthesized the correct product? A: The identity and purity of your final compound should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: Look for the characteristic signals of the morpholine and ethoxy protons, the disappearance of the phenolic -OH proton, and the retention of the aldehyde and methoxy protons.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product. The expected molecular weight for C₁₄H₁₉NO₄ is 265.30 g/mol . [5]* Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the aldehyde (around 1680-1700 cm⁻¹) and the C-O-C stretch of the ether linkages.

Q: Can I use a phase-transfer catalyst (PTC) for this reaction? A: Yes, a PTC like tetrabutylammonium bromide (TBAB) can be very effective, especially if you are using a biphasic system (e.g., NaOH in water with an organic solvent). [6]The PTC helps shuttle the phenoxide from the aqueous phase to the organic phase to react with the alkyl halide. This can be a good alternative if you wish to avoid anhydrous solvents like DMF.

References

  • Vertex AI Search. Synthesis of A. 3-Methoxy-2-[3-(4-morpholinyl)propoxy]benzaldehyde.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014).
  • Wikipedia. Williamson ether synthesis.
  • Chem-Station. ウィリアムソンエーテル合成 Williamson ether synthesis. (2009).
  • ネットdeカガク. ウィリアムソンエーテル合成: Williamson Ether Synthesis. (2020).
  • Tokyo Chemical Industry Co., Ltd. Williamson ether synthesis.
  • Sigma-Aldrich. 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde.
  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. (2003).

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde Derivatives

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde and its derivatives. As a crucial intermediate in phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde and its derivatives. As a crucial intermediate in pharmaceutical development, optimizing its synthesis is paramount for achieving high yield, purity, and scalability. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and extensive laboratory experience.

I. Foundational Synthesis: The Williamson Ether Synthesis Approach

The most common and reliable method for synthesizing 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is the Williamson ether synthesis.[1][2][3] This SN2 reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this specific case, the starting materials are typically vanillin (4-hydroxy-3-methoxybenzaldehyde) and 4-(2-chloroethyl)morpholine.

The core transformation is the deprotonation of the hydroxyl group on the vanillin ring to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the desired ether linkage.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the synthesis, providing a logical framework for identifying the root cause and implementing effective solutions.

Problem 1: Low or No Product Yield

A low or negligible yield of the target compound is a frequent challenge. A systematic investigation of the following factors is recommended.

Q: My reaction shows very little or no formation of the desired product. What are the likely causes and how can I fix this?

A: This issue can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the possibilities:

  • Incomplete Deprotonation of Vanillin: The formation of the phenoxide is critical for the reaction to proceed.

    • Causality: The hydroxyl group of vanillin is not sufficiently nucleophilic to attack the alkyl halide directly. A base is required to remove the acidic proton and generate the more reactive phenoxide.

    • Troubleshooting:

      • Choice of Base: Stronger bases are generally more effective. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH) often lead to more complete and faster deprotonation.[4]

      • Moisture: The presence of water can neutralize the base and quench the phenoxide.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.

      • Verification: While direct monitoring of phenoxide formation can be challenging, ensuring your base is active and your system is anhydrous are key process controls.

  • Poor Quality or Inactive Reagents:

    • Causality: The purity and reactivity of your starting materials are fundamental.

    • Troubleshooting:

      • Alkyl Halide: 4-(2-chloroethyl)morpholine can degrade over time, especially if not stored properly. It's advisable to use a freshly opened bottle or to verify its purity (e.g., by NMR) if it has been stored for an extended period.

      • Base: Sodium hydride can lose its activity upon exposure to air and moisture. Use fresh, high-quality NaH.

      • Solvent: Ensure your solvent (e.g., DMF, THF) is anhydrous.[1]

  • Suboptimal Reaction Temperature:

    • Causality: The Williamson ether synthesis, like most reactions, is temperature-dependent.

    • Troubleshooting:

      • If the temperature is too low, the reaction rate may be impractically slow.

      • Conversely, excessively high temperatures can promote side reactions. A typical temperature range for this synthesis is between 50-100°C.[1] A gentle reflux is often a good starting point.

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low or No Product Yield check_deprotonation Verify Deprotonation Conditions start->check_deprotonation check_reagents Assess Reagent Quality start->check_reagents check_temp Evaluate Reaction Temperature start->check_temp base_choice Is the base strong enough? (e.g., NaH vs. K2CO3) check_deprotonation->base_choice reagent_purity Are starting materials pure? check_reagents->reagent_purity temp_range Is the temperature optimal? (50-100°C) check_temp->temp_range moisture Is the system anhydrous? base_choice->moisture Yes optimize_base Action: Use a stronger base (e.g., NaH) base_choice->optimize_base No dry_system Action: Use anhydrous solvent and dry glassware moisture->dry_system No success Yield Improved moisture->success Yes use_fresh_reagents Action: Use fresh, high-purity reagents reagent_purity->use_fresh_reagents No reagent_purity->success Yes adjust_temp Action: Optimize temperature temp_range->adjust_temp No temp_range->success Yes optimize_base->success dry_system->success use_fresh_reagents->success adjust_temp->success

Caption: Troubleshooting logic for low product yield.

Problem 2: Presence of Significant Impurities or Side Products

Even with product formation, the presence of impurities can complicate purification and reduce the overall isolated yield.

Q: My reaction produces the desired product, but I'm also seeing significant side products. What are they and how can I minimize them?

A: The most common side reactions in this synthesis are elimination and the formation of polymeric byproducts.

  • Elimination (E2) Reaction:

    • Causality: The phenoxide ion can act as a base, abstracting a proton from the carbon adjacent to the halide on the alkyl chain, leading to the formation of an alkene. This is a competing reaction to the desired SN2 substitution.[1]

    • Troubleshooting:

      • Temperature Control: Higher temperatures tend to favor elimination over substitution.[1] If you suspect elimination is a major issue, try running the reaction at a lower temperature for a longer duration.

      • Base Strength: While a strong base is needed for deprotonation, an excessively strong base or a large excess can promote elimination. Use a stoichiometric amount or a slight excess of the base.

  • Polymeric Byproducts:

    • Causality: Phenolic compounds, especially if not fully converted, can polymerize under basic conditions and at elevated temperatures, leading to the formation of tarry, insoluble materials.[5]

    • Troubleshooting:

      • Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain homogeneity and prevent localized overheating.

      • Temperature Control: Avoid excessive temperatures that can accelerate polymerization.

      • Stoichiometry: Ensure the stoichiometry of your reagents is correct to drive the reaction to completion and consume the starting phenol.

  • Unreacted Starting Material:

    • Causality: Incomplete reaction will leave unreacted vanillin in your crude product.

    • Troubleshooting:

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time.

      • Reagent Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the alkyl halide and base.

Reaction Pathway and Side Reactions

Reaction_Pathway cluster_main Desired SN2 Pathway cluster_side Side Reactions Vanillin Vanillin Phenoxide Vanillin Phenoxide Vanillin->Phenoxide + Base Polymer Polymeric Byproducts Vanillin->Polymer High Temp, Excess Base Product Desired Product Phenoxide->Product SN2 Attack Elimination_Product Elimination Byproduct (Alkene) Phenoxide->Elimination_Product E2 Elimination (favored by high temp) AlkylHalide 4-(2-chloroethyl)morpholine AlkylHalide->Product SN2 Attack AlkylHalide->Elimination_Product E2 Elimination (favored by high temp)

Caption: Desired reaction pathway and common side reactions.

Problem 3: Difficulties in Product Purification

Isolating the pure product from the crude reaction mixture can be challenging.

Q: I'm having trouble purifying my product. What are the best practices for workup and purification?

A: A well-designed workup and purification strategy is crucial for obtaining a high-purity product.

  • Workup Procedure:

    • Quenching: After the reaction is complete, it's important to neutralize the excess base and any remaining reactive species. A common method is to slowly add a dilute acid (e.g., 1M HCl) until the mixture is neutral or slightly acidic.[6]

    • Extraction: The product is typically extracted from the aqueous phase into an organic solvent like dichloromethane or ethyl acetate.[7] Multiple extractions will ensure a more complete recovery of the product.

    • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.

  • Purification Techniques:

    • Crystallization: If the crude product is a solid, recrystallization is often the most effective method for purification.[8] A common solvent system is a mixture of ethanol and water.[6] Experiment with different solvent systems to find the one that gives the best crystal formation and purity.

    • Column Chromatography: For oily products or mixtures that are difficult to crystallize, silica gel column chromatography is the preferred method.[7] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used to separate the product from impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they can solvate the cation of the base without hydrogen bonding to the nucleophile. Dimethylformamide (DMF) and Tetrahydrofuran (THF) are commonly used and are effective choices.[1][4]

Q2: Can I use a different alkylating agent, for example, with a bromide or iodide leaving group?

A2: Yes. Alkyl bromides and iodides are more reactive than alkyl chlorides and can lead to faster reaction times or allow for lower reaction temperatures. However, they are also more expensive. The choice of halide will depend on a balance of reactivity, cost, and availability.

Q3: How critical is the stoichiometry of the reactants?

A3: The stoichiometry is very important. A slight excess of the alkylating agent and the base (e.g., 1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the limiting reagent, which is typically the vanillin.

Q4: Are there any alternative, "greener" synthetic routes?

A4: Research into greener alternatives to the classical Williamson ether synthesis is ongoing. Some approaches include the use of phase-transfer catalysis to minimize the use of organic solvents and catalytic methods that avoid the production of salt byproducts.[2][9] However, for laboratory-scale synthesis, the traditional method described here remains highly effective and widely practiced.

Q5: My final product is a solid. What is its expected melting point?

A5: The melting point of 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde is not widely reported in readily available literature, but similar compounds are solids at room temperature.[3][10] It is always recommended to characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

IV. Summary of Optimized Reaction Conditions

ParameterRecommended ConditionRationale & Key Considerations
Starting Material Vanillin (4-hydroxy-3-methoxybenzaldehyde)Readily available and provides the core scaffold.
Alkylating Agent 4-(2-chloroethyl)morpholineProvides the desired morpholinoethoxy side chain.
Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)NaH is stronger and more efficient; K₂CO₃ is a milder and safer alternative.
Solvent Anhydrous DMF or THFPolar aprotic solvents that facilitate the SN2 reaction.[1]
Temperature 50 - 100 °CBalances reaction rate with minimizing side reactions like elimination.[1]
Reaction Time 4 - 24 hoursMonitor by TLC to determine completion.
Workup Acidic quench followed by organic extractionNeutralizes the base and isolates the crude product.
Purification Recrystallization (e.g., from ethanol/water) or Column ChromatographyRemoves unreacted starting materials and side products.

V. References

  • Vertex AI Search. Synthesis of A. 3-Methoxy-2-[3-(4-morpholinyl)propoxy]benzaldehyde.

  • Benchchem. Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.

  • ChemicalBook. 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis.

  • PubChemLite. 3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde.

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 09).

  • Sigma-Aldrich. 3-Methoxy-4- 2-(4-morpholinyl)ethoxy benzaldehyde AldrichCPR 6131-05-1.

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

  • Benchchem. Troubleshooting low yield in vanillil derivative synthesis.

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20).

  • Organic Syntheses Procedure. Benzaldehyde, m-methoxy.

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005, February 23).

  • PMC - NIH. Approaches to Iodinated Derivatives of Vanillin and Isovanillin.

  • PMC. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

  • Organic Syntheses Procedure.

  • Benchchem. An In-Depth Technical Guide to the Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde.

  • Benchchem. Common side reactions in the synthesis of 4-Methoxy-3-methylbenzaldehyde.

  • MilliporeSigma. 3-Ethoxy-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde.

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

  • NextSDS. 3-METHOXY-4-(2-MORPHOLIN-4-YL-ETHOXY)-BENZALDEHYDE.

  • Sigma-Aldrich. 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde.

  • Google Patents. WO2013166642A1 - Process for production of vanillin and vanillin derivatives.

  • Recycling of catalyst for the reaction of benzaldehyde, morpholine and phenylacetylene.

  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022, July 06).

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. (2018, October 10).

  • ChemicalBook. 2-(2-MORPHOLINOETHOXY)BENZALDEHYDE synthesis.

  • ResearchGate. (A): Alkylation of the vanillin moiety through the hydroxyl functional group.

Sources

Troubleshooting

Preventing oxidation in 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde laboratory samples

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. This resource is designed for researchers, scientists, and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your laboratory samples. Aldehydes, particularly those with electron-rich aromatic systems like this compound, are susceptible to oxidation, which can compromise experimental results. This guide provides in-depth, field-proven insights and protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My solid sample of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde has developed a yellowish or brownish tint. What does this indicate?

This discoloration is a common visual indicator of oxidation. The aldehyde functional group is likely oxidizing to the corresponding carboxylic acid, 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzoic acid. Other potential degradation pathways could also contribute to color changes. It is crucial to re-analyze the sample's purity before use.

Q2: What is the primary cause of this degradation?

The primary cause is aerobic oxidation. The aldehyde group (-CHO) is susceptible to reacting with atmospheric oxygen.[1][2] This process can be accelerated by factors such as light, heat, and the presence of trace metal impurities. The electron-donating methoxy and morpholin-ethoxy groups on the benzene ring can increase the susceptibility of the aldehyde to oxidation.[3][4]

Q3: What are the ideal short-term and long-term storage conditions for this compound?

Ideal storage involves controlling the atmosphere, temperature, and light exposure. See the summary table below for specific recommendations.

Parameter Long-Term Storage (> 1 month) Short-Term / In-Use Storage (< 1 month) Rationale
Atmosphere Inert gas (Argon or Nitrogen) is mandatory.[5][6][7]Tightly sealed container, minimize headspace.Prevents contact with atmospheric oxygen, the primary oxidant.[6]
Temperature -20°C to -80°C2-8°CReduces the kinetic rate of the oxidation reaction.[8][9]
Light Amber glass vial or container wrapped in foil.Amber glass vial.Prevents photo-oxidation.
Container Flame-dried Schlenk flask or Sure/Seal™-type bottle.[10][11]High-quality amber glass vial with a tight-fitting cap (e.g., PTFE-lined).Ensures a moisture-free environment and an airtight seal.

Q4: Can I add an antioxidant to my solid sample or stock solutions?

Yes, adding an antioxidant is a highly effective strategy, especially for stock solutions. A common choice for organic compounds is Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%). BHT acts as a radical scavenger, interrupting the auto-oxidation chain reaction.[12] However, ensure that BHT does not interfere with your downstream applications or analytical methods.

Q5: What solvents are recommended for preparing stock solutions to minimize oxidation?

The choice of solvent is critical. Always use high-purity, anhydrous-grade solvents. It is essential to degas the solvent immediately before use to remove dissolved oxygen. Common methods for degassing include the freeze-pump-thaw technique or sparging with an inert gas like argon or nitrogen for 20-30 minutes.[11] Aprotic solvents are generally preferred.

Troubleshooting Guide: Diagnosing and Solving Oxidation Issues

This section addresses specific experimental problems that arise from sample degradation and provides clear, actionable solutions.

Issue 1: Inconsistent Results in Biological or Chemical Assays
  • Symptom: You observe a decrease in the potency or efficacy of your compound in cell-based assays, or lower-than-expected yields in a synthetic reaction where the aldehyde is a starting material.

  • Root Cause Analysis: The aldehyde is the active species, but it has partially oxidized to the carboxylic acid, which is inactive or acts as an inhibitor in your system. The actual concentration of the active aldehyde is lower than what you calculated based on the initial weight.

  • Solution Workflow:

    • Confirm Purity: Immediately analyze the purity of the solid sample or stock solution you are using via HPLC or ¹H NMR (see Protocol 2 and 3).

    • Quantify the Aldehyde: Use the analytical results to determine the exact concentration of the remaining aldehyde. Adjust your experimental concentrations accordingly for immediate use.

    • Implement Preventative Storage: For all future work, purify the existing material if necessary (e.g., by recrystallization or column chromatography) and immediately store it under the recommended long-term conditions (see Protocol 1). Prepare fresh stock solutions in degassed solvent and store them at -20°C or below.

Issue 2: Appearance of a New Peak in HPLC Chromatogram
  • Symptom: During HPLC analysis (typically reverse-phase), a new, more polar peak (i.e., with a shorter retention time) appears and grows over time, while the main aldehyde peak decreases.

  • Root Cause Analysis: This is the classic signature of oxidation. The resulting carboxylic acid is significantly more polar than the parent aldehyde, causing it to elute earlier on a C18 column.[13]

  • Solution Workflow:

    • Identify the Impurity: If a standard for the corresponding carboxylic acid is available, run it to confirm the identity of the new peak by retention time matching. Alternatively, LC-MS can be used to confirm the mass of the impurity.[14]

    • Quantify Degradation: Create a calibration curve for the aldehyde to track its concentration over time. This allows you to establish a stability profile under your specific storage conditions.

    • Optimize HPLC Method: If the peaks are not well-resolved, adjust the mobile phase gradient or pH to improve separation. Aldehydes can be derivatized with agents like 2,4-dinitrophenylhydrazine (DNPH) to enhance detection and stability for quantification.[15][16][17]

Diagram: Oxidation Pathway

The following diagram illustrates the fundamental chemical transformation that this guide aims to prevent.

Oxidation_Pathway Aldehyde 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (C₁₄H₁₉NO₄) Oxidant [O] (O₂, Light, Metal Traces) Aldehyde->Oxidant CarboxylicAcid 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzoic acid (C₁₄H₁₉NO₅) Oxidant->CarboxylicAcid caption Fig. 1: Aerobic oxidation of the aldehyde to its carboxylic acid. Workflow cluster_storage Storage & Handling Decision Start Receive / Synthesize Aldehyde Sample Decision Intended Use? Start->Decision LongTerm Long-Term Storage (> 1 month) Decision->LongTerm Archiving ShortTerm Working Solution / Short-Term Use Decision->ShortTerm Immediate Use Protocol1 Follow Protocol 1: Inert Atmosphere Storage (Schlenk Flask, -20°C) LongTerm->Protocol1 Protocol2 Follow Protocol 2: Prepare Stabilized Solution (Degassed Solvent +/- BHT) ShortTerm->Protocol2 Analyze Periodically check purity via HPLC / NMR Protocol1->Analyze Protocol2->Analyze

Caption: Fig. 2: Decision workflow for handling and storing the aldehyde.

Protocol 2: Monitoring Oxidation by ¹H NMR Spectroscopy

¹H NMR is a powerful tool for directly observing the conversion of the aldehyde to the carboxylic acid. [18][19][20] Procedure:

  • Prepare Sample: Accurately weigh a small amount of your sample (e.g., 5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire Spectrum: Acquire a standard ¹H NMR spectrum.

  • Analyze Key Regions:

    • Aldehyde Proton: Look for the characteristic aldehyde proton singlet, typically in the δ 9.5-10.5 ppm region. [21][22] * Carboxylic Acid Proton: The oxidation product will show a very broad singlet for the carboxylic acid proton, typically far downfield (δ 10-13 ppm).

  • Quantify: Integrate the aldehyde proton signal and any visible aromatic protons that are unlikely to shift. Over time, the integral of the aldehyde proton will decrease relative to the stable aromatic signals as oxidation proceeds. The appearance and growth of the broad carboxylic acid peak confirms this process.

Protocol 3: Quantitative Analysis of Purity by HPLC-UV

HPLC is the preferred method for accurate quantification of purity and degradation products. [13][15] Materials:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile and water.

  • Acid modifier (e.g., trifluoroacetic acid or formic acid).

Procedure:

  • Prepare Standard Stock Solution: Accurately weigh ~10 mg of a high-purity reference standard of the aldehyde. Dissolve in a known volume (e.g., 10 mL) of acetonitrile or a suitable solvent to make a ~1 mg/mL stock solution.

  • Prepare Sample Solution: Prepare your unknown sample in the same manner and at approximately the same concentration.

  • Set Up HPLC Method:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a gradient appropriate for the compound's polarity, for example, 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the absorbance maximum (λ-max) of the aldehyde, likely in the 270-320 nm range, and monitor at that wavelength.

    • Column Temperature: 30°C.

  • Analyze and Calculate Purity: Inject the standard and the sample. Purity can be calculated by the area percent method, assuming all components have a similar response factor at the chosen wavelength. For highest accuracy, create a multi-point calibration curve from the reference standard.

    Purity (%) = (Area of Aldehyde Peak / Total Area of All Peaks) x 100

References
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • In-Silico Science. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Retrieved from [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Al-Amin, M., et al. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. PMC. Retrieved from [Link]

  • A-Level Chemistry. (2022, April 19). Aldehydes and Ketones - Testing for Carbonyl Compounds. Retrieved from [Link]

  • Ok, E., et al. (2024, December 27). Principles of Inert Atmosphere Storage. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. Retrieved from [Link]

  • BYJU'S. (2022, July 19). Methods of Preparation of Aldehydes. Retrieved from [Link]

  • BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from [Link]

  • Wanders, R. J., et al. (n.d.). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. PMC. Retrieved from [Link]

  • Zellner, G., & Winter, J. (n.d.). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. PMC. Retrieved from [Link]

  • Fuchter, M. J., et al. (2015, April 22). Oxygenation of Methylarenes to Benzaldehyde Derivatives by a Polyoxometalate Mediated Electron Transfer–Oxygen Transfer Reaction in Aqueous Sulfuric Acid. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Hilaris. (n.d.). Natural Antioxidants in Organic Foods: A Chemical Perspective. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Prebihalo, S. E., et al. (2019, July 20). Rapid NMR screening of total aldehydes to detect oxidative rancidity in vegetable oils and decorative cosmetics. ResearchGate. Retrieved from [Link]

  • Grootveld, M., et al. (2023, March 15). Low-Field Benchtop NMR Spectroscopy for Quantification of Aldehydic Lipid Oxidation Products in Culinary Oils during Shallow Frying Episodes. MDPI. Retrieved from [Link]

  • UKHSA Research Portal. (2023, March 15). Low-Field Benchtop NMR Spectroscopy for Quantification of Aldehydic Lipid Oxidation Products in Culinary Oils during Shallow Frying Episodes. Retrieved from [Link]

  • Quora. (2020, June 8). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level?. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Retrieved from [Link]

  • ResearchGate. (n.d.). 19 F NMR demonstration of aromatic aldehyde oxidation by AAO. Retrieved from [Link]

  • ResearchGate. (n.d.). Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy. Retrieved from [Link]

  • ACS Publications. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]

  • Linde. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

  • ACS Publications. (n.d.). Radiation Chemical Oxidation of Benzaldehyde, Acetophenone, and Benzophenone. Retrieved from [Link]

  • Jacomex. (n.d.). Laboratory Equipment for Inert Atmosphere. Retrieved from [Link]

  • PMC. (n.d.). Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. Retrieved from [Link]

  • ACS Publications. (2013, November 22). A Safe and Efficient Flow Oxidation of Aldehydes with O2. Retrieved from [Link]

  • IntechOpen. (2019, March 22). Antioxidant Compounds and Their Antioxidant Mechanism. Retrieved from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • NextSDS. (n.d.). 3-METHOXY-4-(2-MORPHOLIN-4-YL-ETHOXY)-BENZALDEHYDE. Retrieved from [Link]

  • Agriculture Institute. (2025, May 27). The Role of Antioxidants in Preserving Food Quality. Retrieved from [Link]

  • ResearchGate. (n.d.). Storage effects on anthocyanins, phenolics and antioxidant activity of thermally processed conventional and organic blueberries. Retrieved from [Link]

  • PMC. (2023, June 10). Impact of Processing Method and Storage Time on Phytochemical Concentrations in an Antioxidant-Rich Food Mixture. Retrieved from [Link]

Sources

Optimization

Reducing impurities in 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde batch production

Welcome to the technical support guide for the batch production of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. This document is designed for researchers, chemists, and process development professionals to trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the batch production of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the synthesis of this key intermediate. Our focus is on identifying and mitigating common impurities to ensure high purity and batch-to-batch consistency.

Introduction

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is typically synthesized via a Williamson ether synthesis. This involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with an N-substituted morpholine ethyl halide, such as 4-(2-chloroethyl)morpholine, in the presence of a base. While seemingly straightforward, this SN2 reaction is susceptible to several side reactions and process-related issues that can introduce impurities, impacting yield and final product quality.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis and purification in a practical question-and-answer format.

Q1: My final product has a persistent yellow or brownish color, even after initial workup. What is the likely cause and how can I fix it?

Potential Causes:

  • Oxidation of the Aldehyde: Benzaldehyde derivatives, especially those with electron-donating groups like ethers, can be susceptible to air oxidation.[1] The aldehyde functional group can oxidize to the corresponding carboxylic acid (vanillic acid derivative), which can contribute to discoloration. This process is often catalyzed by light and trace metals.[1]

  • Unreacted Phenolic Starting Material: Residual vanillin or isovanillin can form colored phenoxide salts under basic conditions or degrade over time, imparting a yellow hue.

  • Formation of Quinone-like Structures: Trace amounts of demethylation of the methoxy group under harsh basic or thermal conditions can lead to catechol-like impurities, which are notoriously easy to oxidize to highly colored quinone structures.

Recommended Actions & Protocols:

  • Inert Atmosphere: During the reaction and workup, maintain a nitrogen or argon atmosphere to minimize contact with oxygen.

  • Controlled Temperature: Avoid excessive temperatures during the reaction and distillation. The reaction should typically be run at a controlled temperature between 50-100 °C.[2]

  • Acid-Base Wash during Workup:

    • After the initial reaction quench, perform a wash with a mild aqueous base (e.g., 5% NaHCO₃ or K₂CO₃ solution) to remove any unreacted acidic phenol (vanillin).

    • Follow this with a wash with a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and remove basic impurities.

  • Recrystallization: The most effective method for color removal is often recrystallization. A common solvent system for similar benzaldehyde derivatives is an ethanol/water mixture.[3]

Protocol: Recrystallization for Color Removal

  • Dissolve the crude product in a minimum amount of hot ethanol (near boiling).

  • If the solution is still colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.

  • Filter the hot solution through a pad of celite to remove the activated carbon.

  • Slowly add deionized water to the hot filtrate until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Q2: HPLC analysis shows a significant peak corresponding to the vanillin starting material. How can I improve reaction completion?

Potential Causes:

  • Insufficient Base: The base is critical for deprotonating the phenolic hydroxyl group of vanillin to form the nucleophilic phenoxide. If the base is too weak, of poor quality, or used in insufficient stoichiometric amounts, the reaction will be incomplete.

  • Poor Alkylating Agent Reactivity: The reactivity of the 4-(2-haloethyl)morpholine is crucial. The iodide is more reactive than the bromide, which is more reactive than the chloride. If using the chloride, a longer reaction time, higher temperature, or a phase-transfer catalyst may be necessary.[2]

  • Inefficient Mixing: In a heterogeneous mixture (e.g., solid K₂CO₃ in a solvent), poor stirring can lead to localized areas of low reactivity.

Recommended Actions & Protocols:

  • Base Selection & Stoichiometry: Use at least 1.1 to 1.5 equivalents of a suitable base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] For laboratory scale, stronger bases like sodium hydride (NaH) can be used with appropriate caution in an anhydrous solvent like DMF or THF.[5]

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally effective as they solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion.[6]

  • Phase-Transfer Catalysis (PTC): If using a less polar solvent or a moderately reactive base, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or tetrabutylammonium fluoride can significantly accelerate the reaction.[7]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the vanillin spot/peak. Do not proceed to workup until the starting material is consumed to an acceptable level.

Q3: An impurity peak is observed at a higher retention time (more non-polar) than my product. What could it be?

Potential Causes:

  • Bis-alkylation Product: Although sterically hindered, it is possible for the alkylating agent to react with the product's aldehyde group under certain conditions, though this is less common. A more likely non-polar impurity is a byproduct from the synthesis of the 4-(2-chloroethyl)morpholine starting material.

  • Solvent-Related Impurities: High-boiling point solvents like DMF or DMSO, if not fully removed, can appear as late-eluting peaks.

Recommended Actions & Protocols:

  • Characterize the Impurity: If possible, use LC-MS to determine the molecular weight of the impurity. This is the most direct way to identify its structure.

  • Purify by Column Chromatography: A well-designed column chromatography protocol can effectively separate non-polar impurities.

Protocol: Silica Gel Column Chromatography

  • Column Packing: Pack a silica gel column with a non-polar solvent system (e.g., hexane/ethyl acetate).

  • Loading: Dissolve the crude product in a minimum amount of dichloromethane or the elution solvent and load it onto the column.

  • Elution: Start with a low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate). The non-polar impurity should elute before the main product.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to isolate the pure product.

Frequently Asked Questions (FAQs)

Q: What is the ideal base and solvent combination for this synthesis? A: For industrial scale, a combination of potassium carbonate (K₂CO₃) as the base and a polar aprotic solvent like acetonitrile or DMF is common due to cost and efficiency.[4][6] The use of a phase-transfer catalyst can further improve reaction rates and allow for lower temperatures.[7] For lab scale, using a stronger base like sodium hydride (NaH) in anhydrous THF or DMF can lead to faster and cleaner reactions, but requires more stringent anhydrous conditions.[5]

Q: My reaction seems to stall. Could water be an issue? A: Yes. While some protocols tolerate small amounts of water, the Williamson ether synthesis generally performs best under anhydrous conditions.[4] Water can compete with the phenoxide for the alkylating agent (hydrolysis) and can reduce the efficacy of strong bases like NaH. Ensure your starting materials and solvent are dry, especially when using moisture-sensitive reagents.

Q: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base? A: While NaOH and KOH are strong bases, their use in polar aprotic solvents can be problematic due to low solubility. Furthermore, the water generated from the acid-base reaction can promote side reactions. Using a carbonate base (K₂CO₃, Cs₂CO₃) or a hydride (NaH) is generally preferred for this type of synthesis.[4]

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:

  • HPLC: To determine the purity profile and quantify impurities. A reverse-phase C18 column is often suitable for this type of molecule.[8]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. Key signals to look for are the aldehyde proton (~9.8 ppm), the aromatic protons, the methoxy group (~3.9 ppm), and the characteristic peaks of the morpholino-ethoxy side chain.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Visualizing Impurity Formation & Troubleshooting

The following diagrams illustrate the primary reaction pathway and a logical workflow for troubleshooting common issues.

Impurity Formation Pathway

This diagram shows the intended reaction alongside potential side reactions leading to common impurities.

G cluster_reactants Reactants cluster_products Products & Impurities Vanillin Vanillin (Starting Material) Product Desired Product Vanillin->Product Successful SN2 Reaction Impurity1 Unreacted Vanillin (Impurity) Vanillin->Impurity1 Incomplete Reaction AlkylHalide 4-(2-Chloroethyl)morpholine (Alkylating Agent) AlkylHalide->Product Impurity2 Hydrolysis Product 4-(2-hydroxyethyl)morpholine AlkylHalide->Impurity2 Reaction with H2O Base Base (e.g., K2CO3) Base->Product

Caption: Key pathways in the synthesis and formation of common impurities.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving production issues.

G Start Problem Identified (e.g., Low Purity, Off-Color) Check_SM HPLC shows high starting material? Start->Check_SM Check_Color Product is discolored (yellow/brown)? Start->Check_Color Check_Unknown Unknown peaks in HPLC? Start->Check_Unknown Check_SM->Check_Unknown No Action_Reaction Increase Base Stoichiometry Add Phase Transfer Catalyst Increase Reaction Time/Temp Check_SM->Action_Reaction Yes Check_Color->Check_SM No Action_Oxidation Implement Inert Atmosphere & Perform Recrystallization Check_Color->Action_Oxidation Yes Action_Characterize Characterize with LC-MS Purify via Column Chromatography Check_Unknown->Action_Characterize Yes End Purity Goal Achieved Check_Unknown->End No Action_Oxidation->End Action_Reaction->End Action_Characterize->End

Caption: A decision tree for troubleshooting common synthesis problems.

Data Summary: Common Impurities

Impurity NameStructureTypical Analytical Signature (HPLC)Probable Cause
Vanillin 4-hydroxy-3-methoxybenzaldehydeMore polar (shorter retention time) than the product.Incomplete reaction.
Isovanillin 3-hydroxy-4-methoxybenzaldehydeIsomeric impurity from starting material. Retention time similar to vanillin.[9]Impure vanillin starting material.
Vanillic Acid Derivative 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzoic acidMore polar (shorter retention time) than the product.Oxidation of the aldehyde group.[1]
4-(2-hydroxyethyl)morpholine Very polar, may not be retained well on standard RP-HPLC.Hydrolysis of the alkylating agent.

References

  • Vertex AI Search, grounded on "Synthesis of A. 3-Methoxy-2-[3-(4-morpholinyl)propoxy]benzaldehyde". Accessed March 17, 2026.
  • Jumina, et al. (2016). "Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives." Oriental Journal of Chemistry, 32(5). Available at: [Link]

  • Li, Y., et al. (2020). "Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame." Food Science & Nutrition, 8(11), 6143-6150. Available at: [Link]

  • BenchChem (2025). "Side reactions and byproduct formation in morpholine synthesis." Technical Support Document. Accessed March 17, 2026.
  • PubChem. "3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde." National Center for Biotechnology Information. Available at: [Link]

  • Sigma-Aldrich. "3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde." Product Listing. Accessed March 17, 2026.
  • Sigma-Aldrich. "3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde." Product Listing. Accessed March 17, 2026.
  • Al-Amiery, A. A., et al. (2012). "Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives." International Journal of Applied Science and Technology, 2(1).
  • NextSDS. "3-METHOXY-4-(2-MORPHOLIN-4-YL-ETHOXY)-BENZALDEHYDE.
  • BYJU'S. "Williamson Ether Synthesis reaction." Educational Resource. Available at: [Link]

  • SIELC Technologies (2018). "3-Hydroxy-4-methoxy-benzaldehyde." HPLC Application Note. Available at: [Link]

  • Kumar, R., et al. (2012). "A Review on the Vanillin derivatives showing various Biological activities." International Journal of PharmTech Research, 4(1), 268-279.
  • Organic Syntheses. "Benzaldehyde, m-methoxy-." Organic Syntheses Procedure. Available at: [Link]

  • Name Reactions. "Williamson Ether Synthesis." Available at: [Link]

  • ReactionFlash. "Alcohol to Ether using Williamson synthesis (O-Alkylation)." Available at: [Link]

  • Google Patents. "CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Ashenhurst, J. (2014). "The Williamson Ether Synthesis." Master Organic Chemistry. Available at: [Link]

  • Sharma, A., et al. (2022). "Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity." Molecules, 27(19), 6463. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Resolving HPLC Peak Tailing for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

This guide is designed for researchers, analytical scientists, and drug development professionals encountering peak asymmetry issues during the HPLC analysis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. As a ba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, analytical scientists, and drug development professionals encountering peak asymmetry issues during the HPLC analysis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. As a basic compound, this analyte is prone to peak tailing, which can compromise resolution, integration, and overall data quality[1][2]. This document provides a structured, in-depth approach to diagnosing the root cause and implementing effective solutions.

Part 1: Frequently Asked Questions - Understanding the Root Cause

This section addresses the fundamental chemical interactions responsible for the peak tailing of this specific analyte.

Q1: Why is the peak for my basic compound, 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde, exhibiting significant tailing?

A: The primary cause of peak tailing for this analyte is a secondary ionic interaction between the basic morpholine functional group and acidic residual silanol groups (Si-OH) on the surface of standard silica-based reversed-phase columns[2][3][4].

  • Analyte Chemistry: The morpholine moiety in your compound has a pKa of approximately 8.4[5][6]. In typical reversed-phase mobile phases with a pH between 3 and 7, this nitrogen atom is protonated, carrying a positive charge.

  • Stationary Phase Chemistry: Silica-based stationary phases, even after being bonded with C18 or C8 chains, have unreacted, accessible silanol groups on their surface. At a mobile phase pH above approximately 3, these silanol groups begin to deprotonate, acquiring a negative charge (SiO⁻)[7].

  • The Interaction: The positively charged analyte is attracted to these negatively charged silanol sites. This creates a secondary, non-hydrophobic retention mechanism[8]. Molecules that undergo this interaction are retained longer than those that do not, resulting in a delayed elution and a "tail" on the peak.

G cluster_0 HPLC Column Particle Surface cluster_1 Mobile Phase silica Silica Surface Si-O-Si c18 C18 Hydrophobic Chain Si-(CH2)17-CH3 silanol silanol analyte Protonated Analyte (Basic) R-N⁺H-R' 3-Methoxy-4-(...)-benzaldehyde analyte:f1->silanol:f0 Undesirable Ionic Interaction (Causes Peak Tailing)

Caption: Unwanted interaction causing peak tailing.

Q2: How does the mobile phase pH specifically influence the peak shape of this compound?

A: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like this one[9][10]. The goal is to operate at a pH where either the problematic silanol interactions are suppressed or the analyte itself is neutralized.

  • Low pH (e.g., pH 2.5 - 3.0): At this pH, the concentration of hydrogen ions in the mobile phase is high. This effectively neutralizes the residual silanol groups on the stationary phase, preventing them from becoming negatively charged[2][11]. While your analyte will be fully protonated (positively charged), the sites it would otherwise interact with are masked. This is the most common and often most effective strategy.

  • Mid-Range pH (e.g., pH 4 - 7): This range is often problematic. The silanol groups are partially or mostly ionized, while the analyte is fully ionized, maximizing the potential for the secondary interactions that cause peak tailing[12].

  • High pH (e.g., pH 10 - 11): At a pH well above the analyte's pKa (~8.4), the morpholine group is deprotonated and electrically neutral[13]. A neutral analyte will not engage in ionic interactions with the stationary phase, leading to excellent peak symmetry. However, this approach is only viable if you are using a specialized, high-pH-stable HPLC column, as standard silica columns will rapidly degrade and dissolve at high pH[9][14].

It is a widely accepted practice to set the mobile phase pH at least 2 units away from the analyte's pKa to ensure a single ionic form exists, which prevents peak splitting and improves robustness[13][15].

Part 2: A Systematic Troubleshooting Guide

Follow this logical workflow to systematically diagnose and resolve peak tailing. The most effective approach is to address mobile phase conditions first before considering changes to the column or hardware.

Troubleshooting_Flowchart start Peak Tailing Observed mp_optim Step 1: Mobile Phase Optimization start->mp_optim low_ph Strategy A: Low pH (2.5-3.0) Suppress Silanol Ionization mp_optim->low_ph Recommended Start high_ph Strategy B: High pH (>10) Neutralize Analyte mp_optim->high_ph Requires pH-stable column comp_base Strategy C: Add Competing Base (e.g., TEA) to Low pH Mobile Phase mp_optim->comp_base If low pH is insufficient check_column Step 2: Evaluate Column Chemistry low_ph->check_column If tailing persists solved Problem Solved low_ph->solved If tailing is resolved high_ph->check_column If tailing persists high_ph->solved If tailing is resolved comp_base->check_column If tailing persists comp_base->solved If tailing is resolved other_issues Step 3: Check for Other Issues check_column->other_issues If modern column is already in use other_issues->solved

Caption: Logical workflow for troubleshooting peak tailing.

Step 1: Mobile Phase Optimization

Adjusting the mobile phase is the most direct and cost-effective way to improve peak shape.

This strategy aims to neutralize the stationary phase silanol groups.

Objective: To prepare a mobile phase buffered at pH 2.5 - 3.0.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20 mM potassium phosphate or ammonium formate buffer. For 1 liter, dissolve the appropriate amount of monobasic potassium phosphate (KH₂PO₄) or ammonium formate in HPLC-grade water.

  • pH Adjustment: Place the aqueous buffer solution on a calibrated pH meter. Slowly add dilute phosphoric acid or formic acid dropwise until the pH is stable within the target range of 2.5 - 3.0. A buffer concentration of 10-20 mM is ideal for this purpose[11].

  • Filtration: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

  • Solvent Mixing: Prepare the final mobile phase by mixing the filtered aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in the desired proportions. For example, for a 50:50 mobile phase, mix 500 mL of the prepared buffer with 500 mL of acetonitrile.

  • Degassing: Thoroughly degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use.

  • Equilibration: Equilibrate the HPLC column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

This strategy neutralizes the analyte itself, eliminating its ability to interact ionically. Warning: Only use this method with columns explicitly specified by the manufacturer for high pH stability (e.g., hybrid silica, polymer-based, or specially bonded silica columns).

Objective: To prepare a mobile phase buffered at pH > 10.

Step-by-Step Methodology:

  • Buffer Preparation: Use a volatile buffer system suitable for high pH, such as ammonium hydroxide. Start with HPLC-grade water.

  • pH Adjustment: While monitoring with a calibrated pH meter, carefully add a dilute solution of ammonium hydroxide to the water until a stable pH of 10.0 - 10.5 is reached.

  • Filtration: Filter the aqueous solution through a 0.22 µm or 0.45 µm solvent-compatible filter.

  • Solvent Mixing: Prepare the final mobile phase by mixing the filtered aqueous portion with the organic solvent.

  • Degassing and Equilibration: Follow steps 5 and 6 from Protocol 1A. The use of modern columns stable at high pH can significantly improve peak shape for basic compounds[14][16].

If a low pH mobile phase is not sufficient, adding a small, basic "suppressor" can mask the residual silanols.

Objective: To add Triethylamine (TEA) to a low-pH mobile phase.

Step-by-Step Methodology:

  • Prepare Low-pH Mobile Phase: First, prepare your buffered mobile phase at pH 2.5 - 3.0 as described in Protocol 1A.

  • Add Competing Base: To the final, mixed mobile phase, add high-purity triethylamine (TEA) to a final concentration of 5-10 mM (approximately 0.7-1.4 mL of TEA per liter of mobile phase)[11].

  • Mix and Equilibrate: Mix thoroughly and equilibrate the column. The protonated TEA will preferentially interact with the silanol sites, shielding them from your analyte[11].

  • Considerations: Be aware that competing bases like TEA can shorten column lifetime and may cause baseline disturbances[11]. They are also ion-suppressing agents and should be used with caution in LC-MS applications.

Step 2: Column Selection and Evaluation

If mobile phase optimization does not fully resolve the issue, your column chemistry may be the limiting factor.

Q: What type of column should I use for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde?

A: For robust analysis of basic compounds, it is crucial to use a modern, high-purity column.

Column TypeDescriptionSuitability for Basic AnalytesRationale
Type A Silica Older generation silica with higher metal content and more acidic silanol groups.Poor Prone to strong secondary interactions, leading to severe peak tailing.[11]
Type B (High Purity) Silica, End-Capped Modern, ultra-pure silica (>99.99%) with low metal content. Most residual silanols are chemically deactivated ("end-capped").Excellent The high purity and end-capping dramatically reduce the number of active silanol sites available for interaction, leading to much better peak shapes.[2][3][12]
Hybrid Organic/Silica Particles are composed of a mix of silica and organic polymer (e.g., ethylene-bridged hybrid).Excellent Inherently more inert and stable across a very wide pH range (1-12), making them ideal for both low and high pH strategies.[2][14]
Polar-Embedded A standard C18 or C8 chain with a polar group (e.g., carbamate) embedded near the base.Very Good The polar group helps to shield the residual silanols from basic analytes.

Recommendation: If you are not already, switch to a column based on high-purity, end-capped Type B silica or a hybrid particle technology. This will provide the best foundation for achieving symmetrical peaks.

Step 3: Investigating Other Potential Causes

While less common, other instrumental and physical factors can contribute to peak tailing.

  • Q: Could I be overloading my column?

    • A: Yes. Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to peak distortion, including tailing[4][17].

    • Troubleshooting Protocol: Prepare a 1:10 and 1:100 dilution of your sample in the mobile phase. Inject them under the same conditions. If the peak shape improves significantly (becomes more symmetrical) with dilution, you are likely experiencing mass overload. Reduce your sample concentration or injection volume.

  • Q: What if all the peaks in my chromatogram are tailing?

    • A: If tailing is not specific to your basic analyte and affects all peaks, the issue is likely physical rather than chemical.

    • Possible Causes:

      • Column Void: A void or channel may have formed at the inlet of the column bed due to high pressure or pH shock[2].

      • Blocked Frit: The inlet frit of the column may be partially blocked by particulates from the sample or mobile phase.

      • Extra-Column Volume: Excessive dead volume from using tubing with a large internal diameter or excessive length between the injector, column, and detector can cause band broadening that manifests as tailing, especially for early-eluting peaks[12][18][19].

    • Troubleshooting Protocol: First, try reversing and flushing the column (if permitted by the manufacturer). If this does not help, the most definitive test is to replace the column with a new one of the same type. If the problem is resolved, the old column had a physical fault. If the problem persists, check your system's tubing and connections to minimize dead volume.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • HPLC Troubleshooting. Thermo Fisher Scientific - US.
  • MORPHOLINE.
  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formul
  • Exploring the Role of pH in HPLC Separ
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies.
  • Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • HPLC analysis of the reaction products.
  • hplc – uv chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formul
  • Morpholine. R&D Chemicals.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.
  • What is "silanol activity" when a column is described as having low or high silanol activity?
  • HPLC Troubleshooting Guide. Sepax Technologies.
  • 3-METHOXY-4-(2-MORPHOLIN-4-YL-ETHOXY)-BENZALDEHYDE. NextSDS.
  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • 3-ETHOXY-4-(2-MORPHOLIN-4-YLETHOXY)BENZALDEHYDE. NextSDS.
  • Exploring the Different Mobile Phases in HPLC. Veeprho.
  • 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde. Sigma-Aldrich.
  • 3-Methoxy-4- 2-(4-morpholinyl)ethoxy benzaldehyde. Sigma-Aldrich.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
  • pKa Data Compiled by R. Williams. University of Wisconsin-Madison.
  • HPLC Tips & Tricks: Mobile Phase Prepar
  • Showing Compound Morpholine (FDB008207). FooDB.
  • MORPHOLINE (CAS 110-91-8).
  • 3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde. Hit2Lead.
  • Compound 3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde. Chemdiv.
  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry.
  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chrom
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • HPLC Method Development. SlideShare.
  • Separation of Benzaldehyde, 4-(acetyloxy)-3-methoxy- on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex.
  • HPLC Separation Modes.
  • 4-METHOXY-3-(2-MORPHOLIN-4-YLETHOXY)BENZALDEHYDE. NextSDS.
  • Benzaldehyde 3-methoxy-4-[2-(3-bromophenoxy)ethoxy]-. Sigma-Aldrich.
  • Tips and Tricks of HPLC Separ

Sources

Optimization

Technical Support Center: Troubleshooting the Degradation of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Welcome to the technical support center for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during long-term storage. Here, we will delve into the potential causes of degradation, provide actionable troubleshooting steps, and offer detailed analytical protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I've noticed a yellowing of my solid 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde sample over time. What could be the cause?

A change in color, such as yellowing, is a common indicator of degradation in aromatic aldehydes.[1][2] This is often due to oxidation of the aldehyde group to the corresponding carboxylic acid or the formation of polymeric impurities. Exposure to air (oxygen) and light can accelerate this process.

Q2: My compound shows a new, significant peak in its HPLC chromatogram after several months of storage. How do I identify this new peak?

The appearance of a new peak strongly suggests the formation of a degradation product. Identifying this impurity is crucial. The most effective method for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the new peak, you can deduce its molecular weight and propose a likely structure based on potential degradation pathways.

Q3: What are the ideal storage conditions for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde to ensure its long-term stability?

To minimize degradation, the compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] It should be kept in a cool, dark, and dry place. A refrigerator at 2-8°C is recommended for long-term storage. Avoid frequent freeze-thaw cycles if the compound is stored in a freezer.

Q4: Can the morpholine ring in the molecule degrade?

While the aromatic aldehyde is typically the most reactive site, the morpholine ring can also be susceptible to degradation, particularly through oxidation of the carbon atoms adjacent to the nitrogen and oxygen atoms. This can lead to ring-opening or the formation of hydroxylated byproducts.

Troubleshooting Guide: Degradation of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

This troubleshooting guide will help you diagnose and resolve issues related to the degradation of your compound.

Problem 1: Visual Changes in the Solid Compound (e.g., Color Change, Clumping)
Potential Cause Troubleshooting Steps
Oxidation of the Aldehyde 1. Confirm Degradation: Perform a purity analysis using HPLC-UV. A decrease in the main peak area and the appearance of new peaks will confirm degradation.2. Identify Degradation Product: Use LC-MS to identify the molecular weight of the impurity. An increase of 16 amu (the mass of an oxygen atom) may indicate oxidation to the carboxylic acid.3. Prevent Further Degradation: Store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass vial in a refrigerator.
Hygroscopicity and Hydrolysis 1. Check for Water Content: If clumping is observed, the compound may have absorbed moisture. Karl Fischer titration can be used to determine the water content.2. Prevent Moisture Absorption: Store the compound in a desiccator over a suitable drying agent. Ensure the container is sealed tightly.
Photodegradation 1. Assess Light Exposure: Review the storage conditions. Has the compound been exposed to light for extended periods?2. Protect from Light: Always store the compound in an amber or opaque container to shield it from light.
Problem 2: Appearance of Impurity Peaks in a Chromatogram

dot graph TD { A[Start: New Peak Observed in HPLC] --> B{Is the new peak well-separated from the main peak?}; B -->|Yes| C[Quantify the impurity level.]; B -->|No| D[Optimize HPLC method: adjust mobile phase, gradient, or column chemistry.]; C --> E{Is the impurity level acceptable for your application?}; E -->|Yes| F[Proceed with experiment, but monitor impurity levels regularly.]; E -->|No| G[Identify the impurity using LC-MS.]; G --> H{What is the likely degradation pathway?}; H -->|Oxidation| I[Implement stricter storage conditions: inert atmosphere, low temperature, and protection from light.]; H -->|Hydrolysis| J[Ensure anhydrous storage conditions.]; H -->|Other| K[Consider re-purification of the compound if necessary.]; }

Caption: Troubleshooting workflow for new peaks in HPLC.

Potential Degradation Pathways

While specific degradation studies for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde are not extensively published, we can infer the most probable degradation pathways based on its chemical structure.

G cluster_main 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde cluster_degradation Potential Degradation Products A Aldehyde (-CHO) D Carboxylic Acid (Oxidation) A->D Oxidation (O2, light, heat) B Ether Linkage (-O-) E Phenol + Side Chain Fragment (Ether Cleavage/Hydrolysis) B->E Hydrolysis (acid/base catalysis) C Morpholine Ring F Ring-Opened Products (Oxidation of Morpholine) C->F Oxidation

Caption: Potential degradation pathways.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., acetonitrile or methanol) and dilute to an appropriate concentration for analysis.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing a stability-indicating analytical method.[4][5]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24-48 hours.

  • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80°C) for 48 hours.

  • Photodegradation: Expose the solid compound or a solution of the compound to UV light (e.g., 254 nm) and visible light for an extended period.

Analysis: Analyze the stressed samples using the developed HPLC-UV method and LC-MS to identify and characterize any degradation products.

References

  • NextSDS. 3-METHOXY-4-(2-MORPHOLIN-4-YL-ETHOXY)-BENZALDEHYDE — Chemical Substance Information. [Link]

  • Waters. Utilizing UPLC/MS for Conducting Forced Degradation Studies. [Link]

  • Techno PharmChem. BENZALDEHYDE. [Link]

  • Roge AB, Tarte PS, Kumare MM, Shendarkar GR, Vadvalkar SM. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 2013;6(10):949-953. [Link]

  • Maurya, S., & Lokhande, R. (2017). Identification, Isolation, and Characterization of Impurities in Sulfa Methoxypyrazine Bulk Drug by HPLC, LC/MS/MS, NMR and IR. International Journal of Pharmaceutical Sciences and Research, 8(8), 3325-3340.
  • PubChem. 3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde. [Link]

  • MilliporeSigma. 3-Ethoxy-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde. [Link]

  • Singh R, Kumar S, Kumar A, Kumar S. Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. 2015;8(5):599-605. [Link]

  • Kumar, S., & Kumar, A. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 17(4), 803-813.
  • Kumar, A., & Singh, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 154-160.
  • Roy, C., Panigrahi, L., & Chakrabarty, J. (2014). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 82(3), 519–537.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of Chemistry. 2016;8(1):44-50. [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2017). Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances. Analytical Methods, 9(21), 3123-3130.
  • Sandhya, S., Sravani, S., & Vani, P. (2014). HPLC Stability Indicating Assay Method for Marketed Herbal Antihypertensive Formulations Containing Rauwolfia serpentina Benth.
  • Trivedi, S., Deshpande, A., Belgamwar, V., Bhoyar, V., & Wadher, K. (2021). Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid: Method Development and Validation.
  • NIST. Benzaldehyde, 3-hydroxy-4-methoxy-. [Link]

  • SAFETY DATA SHEET. 2-Hydroxy-4-methoxybenzaldehyde. [Link]

  • PubChem. 3,4-Diethoxybenzaldehyde. [Link]

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Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde vs. Alternative Morpholine Intermediates

In modern drug development, the incorporation of a morpholine ring is a highly effective strategy for optimizing the physicochemical profile of an active pharmaceutical ingredient (API). Among the various building blocks...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, the incorporation of a morpholine ring is a highly effective strategy for optimizing the physicochemical profile of an active pharmaceutical ingredient (API). Among the various building blocks available, 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS 46995-89-5) [1] has emerged as a critical intermediate. This guide provides an objective, data-driven comparison of this specific scaffold against other common morpholine-linker alternatives, detailing their mechanistic roles, comparative performance, and validated synthetic workflows.

Mechanistic Rationale of the Morpholinoethoxy Motif

The architectural design of 3-methoxy-4-(2-morpholinoethoxy)benzaldehyde serves a dual purpose in medicinal chemistry.

  • The Methoxy Group (Position 3): Acts as a steric and electronic modulator. It restricts the rotational degrees of freedom of the adjacent ethoxy linker, pre-organizing the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding.

  • The Morpholinoethoxy Tail (Position 4): The morpholine nitrogen (pKa ~7.4) is readily protonated at physiological pH, drastically improving aqueous solubility and facilitating salt formation (e.g., hydrochloride salts, CAS 841258-95-5)[2]. Furthermore, the oxygen atom in the morpholine ring acts as an excellent hydrogen-bond acceptor, allowing the tail to interact favorably with the solvent-exposed regions of target proteins, such as the kinase hinge region or nuclear receptors.

Pathway A 3-Methoxy-4-(2-morpholinoethoxy) benzaldehyde Scaffold B Target Binding (e.g., PPAR-γ / Kinase Hinge) A->B Core Pharmacophore C Morpholine Tail Solvent Interaction A->C Ethoxy Linker E Optimized PK/PD Efficacy B->E D Enhanced Aqueous Solubility C->D Salt Formation (pKa ~7.4) D->E

Mechanistic role of the morpholinoethoxy motif in enhancing API solubility and target binding.

Comparative Physicochemical Profiling

When designing a synthetic route, researchers must choose the correct regioisomer and linker length. The table below compares 3-methoxy-4-(2-morpholinoethoxy)benzaldehyde with its primary alternatives. The choice of linker length (ethoxy vs. propoxy) directly impacts the flexibility of the molecule, which dictates how deep the pharmacophore can reach into a receptor pocket while keeping the morpholine ring solvent-exposed.

IntermediateCAS NumberLinker LengthMethoxy PositionStructural FlexibilityPrimary Application Profile
3-Methoxy-4-(2-morpholinoethoxy)benzaldehyde 46995-89-5[1]2 Carbons (Ethoxy)3-positionModerate (Rigidified by 3-OMe)PPAR-γ modulators[3], Kinase Inhibitors[2]
4-Methoxy-3-(2-morpholinoethoxy)benzaldehyde 186191-09-3[4]2 Carbons (Ethoxy)4-positionModerateRegioisomer control studies, specific steric mapping
4-(3-Morpholinopropoxy)benzaldehyde 71760-44-6[5]3 Carbons (Propoxy)NoneHigh (Extended reach)EGFR Inhibitors (e.g., Gefitinib analogs)

Data Insights: The 2-carbon ethoxy linker in CAS 46995-89-5 provides a tighter, more rigid geometry compared to the 3-carbon propoxy linker. This is highly advantageous when targeting shallow binding pockets where excess flexibility would lead to a high entropic penalty upon binding.

Experimental Workflow & Validated Protocols

A primary application of 3-methoxy-4-(2-morpholinoethoxy)benzaldehyde is its use as an electrophile in Knoevenagel condensations to generate benzylidene derivatives, which serve as multitarget antidiabetic agents[3].

Protocol: Synthesis of Benzylidenebarbiturate Target Modulators

Objective: Coupling the aldehyde intermediate with barbituric acid to yield a bioactive target modulator.

Step 1: Reagent Preparation In a dry round-bottom flask, dissolve 1.0 equivalent of 3-methoxy-4-(2-morpholinoethoxy)benzaldehyde and 1.0 equivalent of barbituric acid in anhydrous toluene. Causality: Toluene is explicitly chosen as an azeotropic solvent. Because the condensation reaction produces water as a byproduct, toluene allows for high-temperature azeotropic distillation to physically remove the water, preventing the reaction from reversing.

Step 2: Catalytic Activation Add 0.3 equivalents of piperidine and 0.3 equivalents of benzoic acid to the mixture. Causality: This dual-catalyst system operates via iminium catalysis. The secondary amine (piperidine) reacts with the aldehyde to form an iminium ion, which is significantly more electrophilic than the native carbonyl. Simultaneously, the weak acid (benzoic acid) acts as a proton shuttle. This dramatically lowers the activation energy for the nucleophilic attack by the active methylene of barbituric acid.

Step 3: Reflux and Equilibrium Driving Equip the flask with a Dean-Stark apparatus and reflux at 110°C for 20 minutes to 2 hours[3]. Causality: As the reaction proceeds, the Dean-Stark trap continuously removes water. According to Le Chatelier's principle, this drives the equilibrium entirely toward the condensed product, ensuring yields frequently exceeding 80%.

Step 4: Isolation and Self-Validation Cool the mixture to room temperature to induce precipitation of the product. Filter and wash the crude solid with cold ethanol. Self-Validation System:

  • TLC Analysis: Run a TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active spot corresponding to the starting aldehyde disappears.

  • NMR Confirmation: Analyze the product via 1H NMR (600 MHz, DMSO-d6). The defining aldehyde proton peak (typically ~9.8 ppm) must be completely absent. Successful condensation is validated by the appearance of a distinct vinylic proton singlet (~8.2 ppm) and the preservation of the morpholine signals[3].

Protocol Step1 Aldehyde Intermediate + Active Methylene Cat Catalysis (Piperidine / Benzoic Acid) Step1->Cat Cond Knoevenagel Condensation (Toluene, 110°C) Cat->Cond Iminium Ion Formation Equil Equilibrium Shift (Dean-Stark Water Removal) Cond->Equil Reflux Isol Isolation & Validation (Precipitation & NMR/TLC) Equil->Isol High Yield (>80%)

Step-by-step synthetic workflow for Knoevenagel condensation using the morpholine intermediate.

Case Studies in Targeted Therapeutics

Case Study 1: Multitarget Antidiabetic Agents (PPAR-γ/GPR40 Modulators) Recent pharmacological consensus analyses have utilized 3-methoxy-4-(2-morpholinoethoxy)benzaldehyde to synthesize 5-benzylidenebarbiturates and hydantoins. These compounds act as 1,3-thiazolidine-2,4-dione bioisosteres. In in vivo oral glucose tolerance tests on normoglycemic male C57BL/6 mice, compounds derived from this specific morpholine intermediate exhibited robust antihyperglycemic effects within the first thirty minutes post-administration[3]. The morpholinoethoxy tail was crucial for maintaining the necessary aqueous solubility for oral bioavailability while allowing the core to dock effectively into the PPAR-γ receptor.

Case Study 2: Protein Kinase Inhibitors In the development of targeted oncology therapeutics, the hydrochloride salt of this intermediate (CAS 841258-95-5) is frequently employed as a precursor for protein kinase inhibitors[2]. Unlike the longer 3-propoxy linkers used in first-generation EGFR inhibitors, the shorter 2-ethoxy linker combined with the 3-methoxy steric bulk forces the morpholine ring into a highly specific vector, optimizing hydrogen bonding with the solvent-exposed edge of the kinase hinge region and preventing off-target kinase binding.

Conclusion

While longer-chain morpholine intermediates like 4-(3-morpholinopropoxy)benzaldehyde offer extended reach, 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde provides a superior balance of structural rigidity, steric tuning, and aqueous solubility. Its proven efficacy in high-yield Knoevenagel condensations and its successful integration into both antidiabetic and oncology pipelines make it an indispensable building block for modern drug discovery.

Sources

Comparative

A Comparative Guide to Catalyst Performance in Claisen-Schmidt Condensation of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Introduction: The Significance of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde in Medicinal Chemistry 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a key intermediate in the synthesis of a variety of pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde in Medicinal Chemistry

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, including the methoxy and morpholinoethoxy substituents on the benzaldehyde core, make it a valuable building block for developing novel therapeutics. The aldehyde functional group, in particular, serves as a reactive handle for carbon-carbon bond formation, enabling the construction of complex molecular architectures.

One of the most pivotal transformations involving this aldehyde is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (without an α-hydrogen) and a ketone.[1][2] This reaction is instrumental in the synthesis of chalcones and their derivatives, a class of compounds renowned for their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties.[3] The efficiency and selectivity of the Claisen-Schmidt condensation are critically dependent on the choice of catalyst.[4]

This guide presents a comprehensive benchmarking of various catalysts for the Claisen-Schmidt condensation of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde with acetophenone. We will explore the performance of homogeneous, heterogeneous, and organocatalysts, providing a detailed analysis of their respective strengths and weaknesses. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal catalyst for their specific synthetic needs, thereby accelerating the drug discovery and development process.

Catalyst Selection and Benchmarking Criteria

The choice of a catalyst for an industrial or laboratory-scale synthesis is a multi-faceted decision.[5] Key performance indicators include:

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Reaction Time (h): The duration required to achieve a satisfactory conversion of the starting material.

  • Selectivity: The ability of the catalyst to favor the formation of the desired product over side products.

  • Catalyst Loading (mol%): The amount of catalyst required relative to the substrate. Lower catalyst loading is economically and environmentally advantageous.

  • Reusability: The ability of the catalyst to be recovered and reused in multiple reaction cycles without significant loss of activity, a key feature of heterogeneous catalysts.[6]

  • Reaction Conditions: The temperature, pressure, and solvent required for the reaction. Milder conditions are generally preferred for safety, energy efficiency, and substrate stability.

Comparative Performance of Catalysts

For this benchmarking guide, we have selected a representative catalyst from three major classes: a traditional homogeneous base catalyst (Potassium Hydroxide), a heterogeneous solid base catalyst (Hydrotalcite), and a modern organocatalyst (L-proline). The following table summarizes their expected performance in the Claisen-Schmidt condensation of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde with acetophenone, based on literature data for structurally similar substrates.[3][7][8][9][10]

Catalyst Type Catalyst Typical Yield (%) Reaction Time (h) Catalyst Loading Reusability Key Advantages Key Disadvantages
Homogeneous Base Potassium Hydroxide (KOH)85-952-4Stoichiometric or high catalyticNoHigh yields, fast reactions, low cost.[3]Difficult to separate from the reaction mixture, generates significant waste, not environmentally friendly.[6]
Heterogeneous Solid Base Hydrotalcite (Mg-Al LDH)75-856-12CatalyticHighEasily separable, reusable, environmentally benign.[6]Generally lower activity and longer reaction times compared to homogeneous bases.
Organocatalyst L-proline80-908-16CatalyticModerateMetal-free, environmentally friendly, can offer stereoselectivity.[8]Can require higher catalyst loading and longer reaction times than traditional bases.

Experimental Protocols for Catalyst Benchmarking

To ensure a fair and objective comparison, a standardized experimental protocol is essential. The following section outlines a detailed, step-by-step methodology for conducting the Claisen-Schmidt condensation using each of the benchmarked catalysts.

General Reaction Setup

The Claisen-Schmidt condensation reaction can be visualized as a multi-step process, starting from the activation of the ketone by the catalyst to form an enolate, followed by nucleophilic attack on the aldehyde, and subsequent dehydration to yield the α,β-unsaturated ketone (chalcone).

Claisen_Schmidt_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products & Analysis Aldehyde 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Ketone Acetophenone Enolate Enolate Formation Ketone->Enolate Catalyst Catalyst (KOH, Hydrotalcite, or L-proline) Catalyst->Enolate activates Enolate->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Chalcone Chalcone Product Dehydration->Chalcone Analysis Reaction Monitoring & Product Characterization (TLC, GC-MS, NMR) Chalcone->Analysis

Caption: General experimental workflow for the Claisen-Schmidt condensation.

Protocol 1: Homogeneous Catalysis with Potassium Hydroxide (KOH)
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (10 mmol, 1.0 eq) and acetophenone (11 mmol, 1.1 eq) in 50 mL of ethanol.

  • Catalyst Addition: In a separate beaker, prepare a solution of potassium hydroxide (20 mmol, 2.0 eq) in 10 mL of water. Cool the flask containing the aldehyde and ketone in an ice bath.

  • Reaction: Slowly add the KOH solution dropwise to the stirred mixture over 15 minutes. After the addition is complete, remove the ice bath and continue stirring at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Pour the reaction mixture into a beaker containing 100 g of crushed ice and acidify with dilute hydrochloric acid (1 M) until the solution is neutral (pH ~7).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Protocol 2: Heterogeneous Catalysis with Hydrotalcite
  • Catalyst Activation: Activate the hydrotalcite (Mg-Al LDH) catalyst by heating at 450 °C for 3 hours under a nitrogen atmosphere. Allow it to cool to room temperature in a desiccator.

  • Reaction Setup: In a 100 mL round-bottom flask, add the activated hydrotalcite (10 mol%), 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (10 mmol, 1.0 eq), and acetophenone (11 mmol, 1.1 eq). Add 50 mL of a suitable solvent (e.g., toluene).

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS (typically 6-12 hours).

  • Catalyst Recovery: After completion, cool the reaction mixture to room temperature and separate the catalyst by filtration. The recovered catalyst can be washed with ethanol, dried, and stored for reuse.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Organocatalysis with L-proline
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (10 mmol, 1.0 eq), acetophenone (15 mmol, 1.5 eq), and L-proline (20 mol%) in 50 mL of DMSO.

  • Reaction: Heat the reaction mixture to 60 °C and stir.

  • Monitoring: Monitor the reaction by TLC (typically 8-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and add 100 mL of water.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mechanism and Rationale for Experimental Choices

The Claisen-Schmidt condensation proceeds via an enolate intermediate. The choice of catalyst influences the formation and reactivity of this intermediate.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Ketone Acetophenone Enolate Enolate Ion Ketone->Enolate deprotonation by Base Base (e.g., OH⁻) Base->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide attacks Aldehyde Aromatic Aldehyde Aldehyde->Alkoxide Aldol Aldol Adduct Alkoxide->Aldol protonation Chalcone Chalcone Aldol->Chalcone dehydration

Caption: Simplified mechanism of the base-catalyzed Claisen-Schmidt condensation.

  • Homogeneous Base (KOH): The hydroxide ion is a strong base that readily deprotonates the α-carbon of the ketone, leading to a high concentration of the enolate and thus a fast reaction rate.[11] The use of a protic solvent like ethanol helps to solubilize the reactants and the catalyst.

  • Heterogeneous Solid Base (Hydrotalcite): The basic sites on the surface of the hydrotalcite facilitate the deprotonation of the ketone.[6] A non-polar solvent like toluene is often used to facilitate the removal of water by-product via a Dean-Stark trap, which can drive the reaction equilibrium towards the product.

  • Organocatalyst (L-proline): L-proline, an amino acid, can act as a bifunctional catalyst. The amine group can form an enamine with the ketone, which is a nucleophilic intermediate, while the carboxylic acid group can activate the aldehyde through hydrogen bonding.[8]

Conclusion and Future Outlook

This guide provides a comparative framework for selecting a catalyst for the Claisen-Schmidt condensation of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. While traditional homogeneous base catalysts like KOH offer high yields and short reaction times, their environmental impact and the difficulty in catalyst separation are significant drawbacks.[3] Heterogeneous catalysts such as hydrotalcites present a greener alternative with excellent reusability, although often at the cost of longer reaction times.[6] Organocatalysts like L-proline are emerging as a promising metal-free and environmentally benign option.[8]

The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, environmental considerations, and desired purity. For large-scale industrial production, the development of highly active and stable heterogeneous catalysts remains a key research focus. Further investigations into novel organocatalysts could also unlock more efficient and selective synthetic routes to valuable chalcone derivatives.

References

  • Exploring Catalysis in API Synthesis | Pharmaceutical Technology. (2026, March 13). Pharmaceutical Technology.
  • Effect of catalyst on the Knoevenagel condensation of vanillin. Reaction conditions. (n.d.).
  • Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. (n.d.).
  • Henry reactions of substituted benzaldehydes that bear an ortho-alkoxy group. [a]. (n.d.).
  • Linked parallel synthesis and MTT bioassay screening of substituted chalcones. (2001, September 15). PubMed.
  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). SCIRP.
  • Optimization of the proline-catalyzed Knoevenagel condensation of vanillin and malonic acid in ethanol (0.5 M). (n.d.).
  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. (2021, October 8). MDPI.
  • Halogen-Free Synthesis of α,ω-Dienes and Antioxidant Oligomers from Vanillin. (2025, April 30).
  • Synthesis and evaluation of chalcone derivatives for its alpha-amylase inhibitory activity. (n.d.). TSI Journals.
  • Claisen Schmidt Reaction Virtual Lab. (n.d.). PraxiLabs.
  • Piezo-Responsive Hydrogen-Bonded Frameworks Based on Vanillin-Barbiturate Conjug
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (n.d.). PMC.
  • Synthesis and Screening of Substituted Chalcones as Lipoxygenase Inhibitors. (n.d.).
  • Claisen-Schmidt Condens
  • Click Knoevenagel condensation between vanillin derivatives 1a, b and barbituric acid 2. (n.d.).
  • Claisen–Schmidt condens
  • Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis.
  • Green Synthesis of Chalcones Deriv
  • Technical Support Center: Optimizing Reactions with 4-Methoxy-3-nitrobenzaldehyde. (n.d.). Benchchem.
  • Claisen-Schmidt Condens
  • Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst.101. (n.d.).
  • Multicomponent Condensation Reactions via ortho-Quinone Methides. (n.d.). PMC.
  • (PDF) 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. (n.d.).
  • C-24 STUDY OF ACID CATALYSIS FOR CONDENSATIONOF 4-HYDROXYBENZALDEHYDE WITH ACETONE. (2014, May 20).
  • 4-Ethoxy-3-methoxybenzaldehyde. (n.d.). PMC - NIH.
  • 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. (n.d.). PMC.
  • Catalytic Reductive Alkylation of Secondary Amine with Aldehyde and Silane by an Iridium Compound. (n.d.). Organic Chemistry Portal.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
  • Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). (n.d.). Semantic Scholar.

Sources

Validation

Advanced Reactivity Profiling: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde vs. Vanillin Derivatives

As drug development increasingly relies on highly functionalized, soluble building blocks, understanding the nuanced reactivity of benzaldehyde derivatives is critical. While standard vanillin (4-hydroxy-3-methoxybenzald...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized, soluble building blocks, understanding the nuanced reactivity of benzaldehyde derivatives is critical. While standard vanillin (4-hydroxy-3-methoxybenzaldehyde) is a ubiquitous starting material, its electronic properties often introduce kinetic bottlenecks during synthesis.

This guide provides an in-depth comparative analysis between standard vanillin derivatives and 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS 46995-89-5) . By examining the causality behind their reactivity, we establish robust, self-validating protocols for downstream functionalization.

Mechanistic Causality: Electronic & Steric Dynamics

The core difference between these molecules lies in the para-substituent relative to the aldehyde group, which dictates both the electronic landscape of the aromatic ring and the molecule's behavior in basic media.

The Vanillin Bottleneck (Phenoxide Resonance)

Standard vanillin possesses a free phenolic hydroxyl group with a pKa of ~7.4. During base-promoted reactions or when using basic amine nucleophiles (e.g., in reductive aminations), vanillin readily deprotonates to form a phenoxide anion. This anion strongly donates electron density into the aromatic ring via resonance, significantly reducing the electrophilicity of the para-aldehyde carbon. Consequently, reactions often stall, requiring extended reflux times or aggressive Lewis acid catalysis to force completion (1)[1].

The Morpholino-Vanillin Advantage (Etherification & Basicity)

In 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde, the 4-position is etherified. This structural modification completely prevents phenoxide formation. The aldehyde retains its high electrophilicity regardless of the reaction medium's pH, leading to vastly accelerated condensation kinetics. Furthermore, the terminal morpholine ring introduces a tertiary amine center (pKa ~8.3). This acts as a built-in solubilizing group and enables highly efficient, orthogonal acid-base purification strategies that are impossible with neutral vanillin derivatives.

Reactivity cluster_vanillin Vanillin Pathway (Slower) cluster_morpholino Morpholino-Vanillin Pathway (Faster) V Vanillin (Free 4-OH) Base Base V->Base Deprotonation Phenoxide Phenoxide Anion (Electron Donating) Base->Phenoxide pKa ~7.4 Imine1 Deactivated Aldehyde (Slow Imine) Phenoxide->Imine1 Nucleophilic Attack MV Morpholino-Vanillin (Alkylated 4-OR) Base2 Base2 MV->Base2 Steric Shielding Ether Neutral Ether (No Resonance Shift) Base2->Ether No Deprotonation Imine2 Active Aldehyde (Fast Imine) Ether->Imine2 Rapid Attack

Electronic influence of 4-OH deprotonation vs. 4-OR etherification on aldehyde reactivity.

Comparative Reactivity: Reductive Amination

Reductive amination is a fundamental transformation for functionalizing benzaldehyde derivatives into complex amines (2)[2].

When subjecting standard vanillin to reductive amination, yields often plateau around 60% due to the aforementioned electronic deactivation and competing side reactions[1]. Conversely, the morpholino-derivative undergoes rapid imine formation. The basic morpholine tail also acts as an intramolecular proton shuttle, facilitating the dehydration of the carbinolamine intermediate. Recent advances in mechanochemical Leuckart reactions have further demonstrated that etherified vanillin derivatives achieve quantitative conversion in a fraction of the time required for their free-phenol counterparts[2].

Quantitative Performance Metrics
DerivativeKey Functional GrouppKaRelative ElectrophilicityTypical Amination YieldPrimary Purification Method
Vanillin 4-OH, 3-OMe~7.4Low (in basic media)60 - 65%Column Chromatography
Isovanillin 3-OH, 4-OMe~8.9Moderate70 - 75%Column Chromatography
Veratraldehyde 3,4-diOMeN/AHigh85 - 90%Recrystallization
Morpholino-Vanillin 4-(Morpholinoethoxy)~8.3High> 95%Acid-Base Extraction

Self-Validating Experimental Methodology

To demonstrate the practical implications of these structural differences, we detail a self-validating protocol for the reductive amination of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. This workflow leverages the basicity of the morpholine ring to eliminate the need for chromatographic purification—a significant advantage over standard vanillin derivatives (3)[3].

Protocol: Synthesis of Secondary Amines via Reductive Amination

Step 1: Imine Formation

  • Dissolve 1.0 eq of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde and 1.1 eq of the target primary amine in anhydrous 1,2-dichloroethane (DCE).

  • Causality Check: Unlike vanillin, no acidic catalyst (like acetic acid) is strictly required here, as the aldehyde remains highly electrophilic.

  • Stir at room temperature for 2 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). Use a 2,4-dinitrophenylhydrazine (2,4-DNPH) stain. The disappearance of the distinct orange/red spot confirms the complete consumption of the starting aldehyde.

Step 2: Selective Reduction

  • Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Causality Check: NaBH(OAc)₃ is explicitly chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity, preventing the premature reduction of any residual unreacted aldehyde into an alcohol.

  • Stir for an additional 4 hours until bubbling ceases.

Step 3: Orthogonal Acid-Base Workup Because the product contains the highly basic morpholine moiety (pKa ~8.3), it can be purified entirely via pH manipulation, avoiding silica gel chromatography.

Extraction Crude Crude Reaction Mixture (Product + Neutral Impurities) Acid Add 1M HCl (pH 2) Extract with EtOAc Crude->Acid Org1 Organic Phase (Neutral Impurities - Discard) Acid->Org1 Non-basic organics Aq1 Aqueous Phase (Protonated Morpholine Product) Acid->Aq1 Water-soluble salt Base Add 1M NaOH (pH 10) Extract with EtOAc Aq1->Base Aq2 Aqueous Phase (Salts - Discard) Base->Aq2 Inorganic salts Org2 Organic Phase (Free-base Product) Base->Org2 Lipophilic free-base Pure Evaporate Solvent Isolated Pure Compound Org2->Pure

Self-validating acid-base extraction workflow leveraging the morpholine pKa for purification.

Self-Validation during Workup: Verify the aqueous phase pH using universal indicator paper. The pH must drop below 3 to fully protonate the morpholine ring (driving it into the aqueous layer) and must be raised above 10 to fully deprotonate it (driving the free-base product back into the organic layer).

References

  • CAS 46995-89-5 - Sigma-Aldrich Sigma-Aldrich
  • Mechanochemical Extrusion for Sustainable Synthesis of Amides and Amines via the Leuckart Reaction ACS Public
  • Eco-Efficient Synthesis and In Vitro Evaluation of Vanillin Derivatives for Antifungal Use against Phytopathogens ACS Agricultural Science & Technology
  • Antimicrobial and antimycobacterial activities of aliphatic amines derived from vanillin Canadian Journal of Chemistry

Sources

Comparative

Cross-Validation of Synthesis Routes for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Executive Summary The compound 3-methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a highly versatile and privileged synthetic intermediate. The 2-morpholinoethoxy motif it carries is frequently appended to active phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a highly versatile and privileged synthetic intermediate. The 2-morpholinoethoxy motif it carries is frequently appended to active pharmaceutical ingredients (APIs)—ranging from multi-target antidiabetic agents to tyrosine kinase inhibitors—to drastically improve aqueous solubility, optimize pharmacokinetic profiles, and enhance target-binding affinity (1[1]).

As a Senior Application Scientist, selecting the optimal synthetic route from the starting material vanillin (4-hydroxy-3-methoxybenzaldehyde) requires balancing scalability, atom economy (E-factor), and purification demands. This guide objectively cross-validates the three primary synthetic pathways to this critical intermediate.

Mechanistic Pathway Analysis & Causality
Route A: Direct Base-Promoted Alkylation (The Finkelstein-Assisted Approach)

This route involves the direct SN​2 alkylation of vanillin using 4-(2-chloroethyl)morpholine hydrochloride. Because the phenolic proton of vanillin is relatively acidic ( pKa​≈7.4 ), a mild base like potassium carbonate ( K2​CO3​ ) is sufficient for quantitative deprotonation. This prevents the unwanted side reactions and degradation profiles that stronger bases (like NaH) might trigger (2[2]). The critical mechanistic intervention here is the addition of catalytic potassium iodide (KI). Through the Finkelstein reaction, KI converts the alkyl chloride into an alkyl iodide in situ, creating a superior leaving group that dramatically accelerates the SN​2 displacement and suppresses the thermal degradation of the morpholine derivative.

Route B: Mitsunobu Etherification (The Redox-Driven Approach)

When thermal stability of functional groups is a concern, the Mitsunobu reaction offers a robust alternative by reacting vanillin with 2-morpholinoethanol at room temperature. This redox-driven dehydration utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine ( PPh3​ ). The causality of this design lies in the formation of a highly oxophilic phosphonium intermediate, which activates the primary alcohol of 2-morpholinoethanol. While this route avoids high temperatures, it suffers from poor atom economy, generating stoichiometric amounts of triphenylphosphine oxide ( Ph3​PO ) and reduced DEAD, which heavily complicate downstream purification.

Route C: Stepwise Alkylation-Amination (The Chemoselective Approach)

For highly modular synthesis, a two-step approach is employed. First, vanillin is alkylated with 1-bromo-2-chloroethane. The mechanistic brilliance of this step is its chemoselectivity: the bromide is a significantly better leaving group than the chloride, ensuring mono-alkylation of the phenol and preventing the formation of symmetrical dimers. In the second step, the pendant alkyl chloride undergoes nucleophilic substitution with morpholine. Morpholine acts as both the nucleophile and the acid scavenger, driving the reaction to completion.

Quantitative Cross-Validation

The following table summarizes the performance metrics of each route based on standard bench-scale optimizations.

ParameterRoute A: Direct AlkylationRoute B: Mitsunobu EtherificationRoute C: Stepwise Alkylation-Amination
Overall Yield 80–85%65–70%70–75% (over 2 steps)
Crude Purity High (>90%)Low ( Ph3​PO contamination)Moderate
Reaction Time 12–16 hours4–6 hours24 hours (total)
Scalability Excellent (Kilogram scale)Poor (Exothermic, atom-inefficient)Good
E-factor LowHighModerate
Primary Reagents K2​CO3​ , KI (Catalytic)DEAD, PPh3​ (Stoichiometric)1-Bromo-2-chloroethane, Morpholine
Self-Validating Experimental Protocols
Protocol A: Direct Alkylation (Recommended for Scale-Up)
  • Reaction Setup: Dissolve vanillin (1.0 eq) and 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) in anhydrous DMF. Causality: Aprotic solvents prevent the solvation of the nucleophilic phenoxide, maximizing the rate of the SN​2 reaction.

  • Base & Catalyst Addition: Add anhydrous K2​CO3​ (2.5 eq) and KI (0.1 eq). Causality: The excess base neutralizes the hydrochloride salt of the alkylating agent. KI acts as a Finkelstein catalyst, generating the highly reactive alkyl iodide intermediate (2[2]).

  • Thermal Activation: Heat the mixture to 80°C for 12-16 hours.

  • Self-Validation (In-Process): Monitor by TLC (Hexane:EtOAc 1:1). The complete disappearance of the vanillin spot ( Rf​≈0.4 ) confirms reaction completion.

  • Workup & Scavenging: Cool to room temperature, dilute with EtOAc, and wash the organic layer with 1M NaOH (3x). Self-Validation: The NaOH wash selectively deprotonates and extracts any unreacted vanillin into the aqueous layer, ensuring the organic layer contains only the target ether.

  • Isolation: Wash with brine, dry over Na2​SO4​ , and concentrate. Recrystallize from ethanol to yield white crystals (Yield: ~84%, m.p. 268.7–269.9 °C for the HCl salt derivative) (1[1]).

Protocol B: Mitsunobu Etherification
  • Reaction Setup: Dissolve vanillin (1.0 eq), 2-morpholinoethanol (1.2 eq), and PPh3​ (1.5 eq) in anhydrous THF under an inert Argon atmosphere. Causality: Strictly anhydrous conditions are required to prevent the competitive hydrolysis of the DEAD reagent.

  • Redox Initiation: Cool the mixture to 0°C. Add DEAD (1.5 eq) dropwise over 30 minutes. Causality: Dropwise addition at 0°C controls the highly exothermic formation of the betaine intermediate and minimizes side reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Self-Validation & Purification: Concentrate the solvent in vacuo. Because the crude mixture is heavily contaminated with Ph3​PO , standard silica chromatography is often insufficient. Validation Step: Dissolve the crude in EtOAc and extract with 1M HCl. The target molecule (bearing the basic morpholine nitrogen) moves to the aqueous layer, leaving the neutral Ph3​PO in the organic layer.

  • Neutralization: Basify the aqueous layer with Na2​CO3​ to pH 9 and back-extract with EtOAc to isolate the pure product.

Protocol C: Stepwise Alkylation-Amination
  • Step 1 (Chemoselective Alkylation): React vanillin (1.0 eq) with 1-bromo-2-chloroethane (3.0 eq) and K2​CO3​ (1.5 eq) in refluxing acetonitrile. Causality: The excess dihaloalkane and the superior leaving group ability of bromide over chloride prevent dimerization and ensure the formation of 4-(2-chloroethoxy)-3-methoxybenzaldehyde.

  • Step 1 Isolation: Filter the inorganic salts and distill off the excess 1-bromo-2-chloroethane under vacuum.

  • Step 2 (Amination): Dissolve the intermediate in DMF. Add morpholine (3.0 eq) and catalytic KI. Heat to 90°C for 8 hours. Causality: Excess morpholine acts as both the nucleophile and the acid scavenger for the generated HCl.

  • Workup: Dilute with water and extract with dichloromethane. Wash extensively with water to remove excess morpholine, dry, and concentrate.

Workflow Visualization

SynthesisRoutes Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) RouteA Route A: Direct Alkylation + 4-(2-Chloroethyl)morpholine K2CO3, KI, DMF, 80°C Vanillin->RouteA 1 Step RouteB Route B: Mitsunobu Etherification + 2-Morpholinoethanol DEAD, PPh3, THF, RT Vanillin->RouteB 1 Step RouteC1 Route C (Step 1): Dihaloalkylation + 1-Bromo-2-chloroethane K2CO3, MeCN, Reflux Vanillin->RouteC1 Step 1 Product 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (Target Intermediate) RouteA->Product RouteB->Product RouteC2 Route C (Step 2): Amination + Morpholine KI, DMF, 90°C RouteC1->RouteC2 Step 2 RouteC2->Product

Synthetic workflows for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde from Vanillin.

References
  • Source: ResearchGate (October 2024)
  • United States Patent 11,028,064 (General Alkylation Protocols)

Sources

Validation

Mass spectrometry fragmentation comparison of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

An in-depth analytical understanding of building blocks is critical in modern drug development, particularly when synthesizing complex targeted therapies like epidermal growth factor receptor (EGFR) tyrosine kinase inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical understanding of building blocks is critical in modern drug development, particularly when synthesizing complex targeted therapies like epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a highly functionalized intermediate whose structural motifs—a benzaldehyde core, a methoxy group, and a basic morpholinoethoxy side chain—closely mirror the solubilizing moieties found in clinical APIs such as gefitinib.

During synthesis, the generation of regioisomeric impurities (e.g., 4-Methoxy-3-(2-morpholin-4-yl-ethoxy)-benzaldehyde) poses a significant quality control risk. This guide provides an authoritative, objective comparison of the mass spectrometric (MS) fragmentation behaviors of these regioisomers, equipping analytical scientists with the mechanistic insights and validated protocols necessary for unambiguous structural elucidation.

Mechanistic Causality of ESI-MS/MS Fragmentation

To accurately interpret the tandem mass spectra (MS/MS) of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde, one must understand the causality of its gas-phase dissociation.

Ionization Dynamics: Under positive electrospray ionization (ESI+), the molecule ( C14​H19​NO4​ ) yields a robust protonated precursor ion [M+H]+ at m/z 266.1392. The protonation site is not random; the aliphatic morpholine nitrogen (pKa ~8.3) is significantly more basic than the ether or aldehyde oxygens, making it the primary site of charge localization.

Collision-Induced Dissociation (CID) Pathways: When subjected to CID, the localized charge on the morpholine nitrogen drives specific heterolytic cleavages, a well-documented phenomenon in [1].

  • Ether Cleavage (m/z 114.09): The most thermodynamically favored pathway is the heterolytic cleavage of the alkyl-oxygen bond of the ether linkage. This is driven by the stability of the resulting morpholinoethyl cation ( [C6​H12​NO]+ ). The aryl-oxygen bond remains intact due to the high bond dissociation energy of the sp2 -hybridized carbon.

  • Alkyl-Nitrogen Cleavage (m/z 86.06): Secondary fragmentation of the morpholinoethyl cation results in the loss of ethylene, yielding the morpholine cation ( [C4​H8​NO]+ ). This pathway is highly diagnostic for terminal morpholine rings, as observed in the [2].

  • Core Retention (m/z 153.05): Alternatively, charge transfer during the loss of the neutral morpholinoethyl radical yields the protonated vanillin-like core ( [C8​H9​O3​]+ ).

Fragmentation M [M+H]+ m/z 266.14 F1 Morpholinoethyl Cation m/z 114.09 M->F1 Heterolytic Ether Cleavage F2 Protonated Core m/z 153.05 M->F2 Loss of C6H11NO F4 [M+H - CO]+ m/z 238.14 M->F4 Aldehyde Cleavage (-28 Da) F3 Morpholine Cation m/z 86.06 F1->F3 Alkyl-N Cleavage (-28 Da)

ESI-MS/MS fragmentation pathways of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.

Objective Comparison: Differentiating Regioisomers

Distinguishing the target compound from its regioisomer, 4-Methoxy-3-(2-morpholin-4-yl-ethoxy)-benzaldehyde , relies on analyzing the relative abundances of specific fragment ions. While both isomers yield identical primary fragments (m/z 114.09 and m/z 86.06) due to the identical side chain, the stability of the remaining aromatic core differs significantly.

In the target compound (4-alkoxy), the cleavage of the morpholinoethyl group leaves a phenoxonium ion that is strongly stabilized by the para-relationship to the electron-withdrawing aldehyde group. In contrast, the 3-alkoxy regioisomer lacks this direct para-resonance stabilization. Consequently, the relative abundance of the core fragment (m/z 153.05) is significantly higher in the target compound.

Table 1: High-Resolution Mass Spectrometry (HRMS) Theoretical Data
Ion SpeciesFormulaTheoretical m/zTarget CompoundRegioisomer Alternative
Precursor [M+H]+ C14​H20​NO4+​ 266.1392ObservedObserved
Morpholinoethyl C6​H12​NO+ 114.0916ObservedObserved
Protonated Core C8​H9​O3+​ 153.0549ObservedObserved
Morpholine C4​H8​NO+ 86.0604ObservedObserved
Table 2: Comparative MS/MS Fragment Abundances (at CE = 25 eV)
Fragment m/zDiagnostic SignificanceTarget (3-Methoxy-4-alkoxy)Alternative (4-Methoxy-3-alkoxy)
114.09 Side-chain confirmation100% (Base Peak)100% (Base Peak)
153.05 Core resonance stability~45% < 15%
86.06 Terminal morpholine~30%~35%
238.14 Loss of Aldehyde CO~10%~12%

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute analytical trustworthiness, the following methodology is designed as a self-validating system . The protocol incorporates automated feedback loops where the system must verify mass accuracy and column integrity before sample acquisition can proceed. The chromatographic conditions are adapted from validated methods for [3].

Step 1: System Suitability Test (SST) & Auto-Calibration
  • Causality: Before analyzing unknown samples, the mass spectrometer's calibration must be verified to prevent false peak assignments.

  • Action: Inject a 10 ng/mL reference standard of the target compound. The acquisition software is programmed to calculate the mass error of the precursor ion.

  • Validation Gate: If the observed [M+H]+ deviates by >5 ppm from 266.1392, or if the isotopic envelope (M, M+1, M+2) deviates by >10% from the theoretical distribution, the sequence automatically halts and forces a TOF/Quadrupole recalibration.

Step 2: Sample Preparation & Carryover Verification
  • Preparation: Dissolve the analyte in MS-grade Acetonitrile, diluting to a final concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, ensuring complete ionization of the morpholine nitrogen in the liquid phase prior to aerosolization.

  • Validation Gate: A blank injection (matrix only) must immediately precede the sample. The sequence will only proceed if the signal-to-noise (S/N) ratio at the expected retention time is < 3, proving zero column carryover.

Step 3: UHPLC Separation Parameters
  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 4: ESI-MS/MS Acquisition
  • Source Parameters: Capillary Voltage at +3.5 kV, Desolvation Temperature at 400°C.

  • CID Optimization: Perform a Collision Energy (CE) ramp from 15 eV to 45 eV using Argon as the collision gas.

  • Causality: Ramping the CE maps the breakdown curve of the molecule, allowing the analyst to pinpoint the exact energy (typically ~25 eV) where the diagnostic ratio between m/z 114.09 and m/z 153.05 is most pronounced for isomer differentiation.

LCMS_Workflow S1 1. System Suitability (Blank & Std) S2 2. UHPLC Separation (C18, 0.1% FA) S1->S2 S3 3. ESI(+) Ionization (Protonation) S2->S3 S4 4. CID Fragmentation (CE Optimization) S3->S4 S5 5. Data Analysis (Isomer ID) S4->S5

Self-validating LC-MS/MS analytical workflow for regioisomer differentiation.

References

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports (RSC). Available at:[Link]

  • Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. PLoS One (via PMC). Available at:[Link]

  • Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B (via PubMed). Available at:[Link]

Comparative

Reference standard validation for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Reference Standard Validation Guide: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde Introduction & Scientific Context 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS: 46995-89-5) is a highly specialized chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Reference Standard Validation Guide: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Introduction & Scientific Context

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS: 46995-89-5) is a highly specialized chemical building block and a critical process-related impurity in the synthesis of targeted therapeutics, including specific tyrosine kinase inhibitors (e.g., Gefitinib analogs) and glutaminyl cyclase inhibitors[1]. Structurally, it features a reactive aldehyde, an electron-donating methoxy group, and a basic morpholinoethoxy moiety. These features make the compound susceptible to oxidation and pH-dependent degradation.

Under ICH Q6A guidelines, establishing a highly pure, fully characterized reference standard is a fundamental requirement for accurate Active Pharmaceutical Ingredient (API) batch release, impurity profiling, and ensuring consistent product quality[2]. This guide objectively compares the two primary methodologies for reference standard validation: the traditional Mass Balance Approach and Quantitative Nuclear Magnetic Resonance (qNMR) .

Causality & Methodological Grounding

According to the principles outlined in USP <11> Reference Standards, a primary standard must possess the highest degree of metrological traceability[3].

  • The Mass Balance Approach infers purity indirectly by subtracting all measured impurities (organic, inorganic, and volatile) from 100%. While comprehensive, this method is fundamentally flawed by cumulative error propagation —the analytical variance from four distinct instruments compounds into the final purity value.

  • The qNMR Approach is a primary ratio measurement technique. It directly compares the molar ratio of the analyte to a certified internal standard (IS). Because NMR signal intensity is directly proportional to the number of nuclei producing the resonance, qNMR offers direct traceability to SI units without requiring a pre-existing standard of the analyte itself, aligning with the rigorous standards of USP <761> Nuclear Magnetic Resonance Spectroscopy[4].

Experimental Protocols (Self-Validating Systems)

Protocol A: The Mass Balance Approach (100% - Impurities)

This orthogonal workflow requires three separate analytical techniques to account for all mass fractions.

  • Organic Impurities (HPLC-UV):

    • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B).

    • Causality Check: The acidic modifier (TFA) is strictly required to protonate the basic morpholine nitrogen. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and ensuring accurate area integration.

    • Calculation: % Chromatographic Purity ( PHPLC​ ).

  • Water Content (Karl Fischer Titration):

    • Method: Volumetric KF titration. Dissolve 50 mg of the compound in anhydrous methanol.

    • Calculation: % Water ( W ).

  • Inorganic Impurities (Residue on Ignition / TGA):

    • Method: Thermogravimetric analysis (TGA) ramped to 600°C or traditional sulfated ash.

    • Calculation: % Ash/Inorganics ( I ).

  • Final Purity Equation: PMB​=PHPLC​×100100−(W+I+V)​ (where V = % residual solvents determined by GC-FID).

Protocol B: Quantitative NMR (qNMR) Approach

qNMR provides a direct, absolute purity assignment in a single experiment[4].

  • Internal Standard (IS) Selection: Select a Certified Reference Material (CRM) with a distinct NMR resonance that does not overlap with the analyte. For 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde, Maleic acid (singlet at ~6.3 ppm) is ideal, as it sits perfectly between the analyte's aliphatic morpholine protons (2.5 - 4.2 ppm) and aromatic/aldehyde protons (7.0 - 9.8 ppm).

  • Sample Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of the IS using a calibrated microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of DMSO-d6.

  • Acquisition Parameters (per USP <761>):

    • Pulse Sequence: 1D 1 H with a standard 90° excitation pulse.

    • Relaxation Delay (D1): Must be set to ≥5×T1​ of the slowest relaxing proton (typically 30-60 seconds).

    • Causality Check: If D1 is too short, the nuclear spins will not fully recover their longitudinal magnetization between scans. This causes signal saturation and artificially deflates the integration value of the slower-relaxing species, destroying quantitative accuracy.

  • Data Processing & Calculation: Integrate the aldehyde proton of the analyte ( Ix​ ) at 9.8 ppm and the Maleic acid IS peak ( Istd​ ) at 6.3 ppm. Calculate absolute purity ( Px​ ):

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Data Presentation & Performance Comparison

Table 1: Analytical Performance & Resource Comparison

ParameterMass Balance (HPLC + KF + GC + ROI)qNMR (Internal Standard Method)
Traceability Indirect (relies on multiple independent calibrations)Direct to SI units (via CRM IS)
Sample Required High (~200 - 500 mg total across all tests)Low (~10 - 20 mg)
Turnaround Time 3 - 5 Days< 1 Day
Error Propagation Cumulative (sum of analytical variance from 4 methods)Minimal (isolated to weighing and integration errors)
Cost per Validation High (requires multiple instruments & analysts)Moderate (single instrument, though high capital cost)

Table 2: Experimental Validation Data for CAS 46995-89-5 (Lot #2026-X1)

Test ParameterResultContribution to Final Purity
HPLC-UV Purity (Area %)99.45%Base value
Water Content (KF)0.32% w/w-0.32%
Residual Solvents (GC)0.15% w/w (Ethanol)-0.15%
Residue on Ignition< 0.05% w/w-0.05%
Calculated Mass Balance Purity 98.93% ± 0.40% Final Assigned Value (MB)
qNMR Purity (vs. Maleic Acid) 99.01% ± 0.15% Final Assigned Value (qNMR)

Mandatory Visualization: Validation Workflow

ValidationWorkflow Reference Standard Validation Workflow: CAS 46995-89-5 Start Raw Material 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde MB_Path Mass Balance Approach Start->MB_Path qNMR_Path qNMR Approach Start->qNMR_Path HPLC HPLC-UV (Organic Impurities) MB_Path->HPLC KF Karl Fischer (Water Content) MB_Path->KF GC GC-FID (Residual Solvents) MB_Path->GC ROI TGA / ROI (Inorganic Ash) MB_Path->ROI Weighing Microbalance Weighing (Analyte + CRM IS) qNMR_Path->Weighing Calc_MB P = P_HPLC * (100 - W - V - I) / 100 HPLC->Calc_MB KF->Calc_MB GC->Calc_MB ROI->Calc_MB NMR_Acq 1H NMR Acquisition (D1 ≥ 5*T1) Weighing->NMR_Acq Integration Signal Integration (Aldehyde peak vs IS) NMR_Acq->Integration Calc_qNMR Direct Molar Ratio Calculation Integration->Calc_qNMR Final Certified Reference Standard (Assigned Purity Value) Calc_MB->Final Calc_qNMR->Final

Comparative workflow of Mass Balance vs. qNMR for validating reference standards.

References

  • European Medicines Agency (EMA). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Available at:[Link]

  • ECA Academy / GMP Compliance. USP <11> Reference Standards - Draft published for Comment. Available at:[Link]

  • ResolveMass Laboratories. USP <761> Nuclear Magnetic Resonance Spectroscopy & qNMR Calculation Services. Available at: [Link]

  • NextSDS Chemical Database. 3-METHOXY-4-(2-MORPHOLIN-4-YL-ETHOXY)-BENZALDEHYDE (CAS 46995-89-5) Chemical Substance Information. Available at:[Link]

Sources

Validation

Validating Analytical Methods for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde Purity: A Comparative Guide

In the synthesis of targeted oncology therapeutics, the purity of early-stage intermediates dictates the safety and efficacy profiles of the final Active Pharmaceutical Ingredient (API). 3-Methoxy-4-(2-morpholin-4-yl-eth...

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Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of targeted oncology therapeutics, the purity of early-stage intermediates dictates the safety and efficacy profiles of the final Active Pharmaceutical Ingredient (API). 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a critical, structurally complex building block used in the synthesis of Gefitinib, a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor[1].

Because impurities at this intermediate stage—such as unreacted isovanillin, alkylation byproducts, or morpholine derivatives—can easily propagate through subsequent nitration, reduction, and quinazoline-coupling steps, establishing a robust, highly selective analytical control strategy is non-negotiable[2].

This guide objectively compares the leading analytical methodologies for quantifying the purity of this intermediate, explores the physicochemical causality behind method development, and provides a self-validating experimental protocol grounded in[3].

Contextualizing the Analyte: Synthesis & Impurity Generation

To design an effective analytical method, one must first understand the origin of potential impurities. The intermediate is typically synthesized via the alkylation of isovanillin with 4-(2-chloroethyl)morpholine.

SynthesisPathway S1 Isovanillin + 4-(2-Chloroethyl)morpholine S2 3-Methoxy-4-(2-morpholin-4-yl-ethoxy) -benzaldehyde S1->S2 Alkylation S3 Quinazoline Core Formation S2->S3 Nitration/Reduction Imp Process Impurities (Unreacted/Side Products) S2->Imp Degradation S4 Gefitinib (API) S3->S4 Coupling

Gefitinib Synthesis Pathway and Intermediate Impurity Generation.

Comparative Analysis of Analytical Methodologies

Selecting the appropriate analytical technique depends on the specific phase of drug development. Below is an objective comparison of the three primary methods used for evaluating the purity of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.

Quantitative Performance Comparison
Analytical MethodPrimary ApplicationLOD (µg/mL)LOQ (µg/mL)Linearity (R²)Precision (%RSD)Accuracy (% Recovery)
RP-HPLC-PDA Routine Batch Release & Assay0.012 – 0.0330.040 – 0.100> 0.9991< 1.5%95.9 – 100.5%
LC-ESI-MS/MS Trace Impurity Identification0.0020.006> 0.9980< 2.5%92.0 – 102.0%
qNMR (1H) Absolute Reference QualificationN/A (Mass limited)~ 1.000> 0.9999< 1.0%99.0 – 101.0%

Data synthesized from validated chromatographic studies on Gefitinib intermediates[4],[2].

Causality Behind Method Selection
  • RP-HPLC-PDA (Reverse-Phase High-Performance Liquid Chromatography with Photodiode Array): This is the workhorse for commercial release. The intermediate possesses a strong chromophore (the benzaldehyde conjugated system), allowing for highly sensitive UV detection at ~250-300 nm[4]. It offers the best balance of operational cost, reproducibility, and regulatory acceptance.

  • LC-ESI-MS/MS: While RP-HPLC quantifies knowns, LC-MS is mandatory during early development for structural elucidation. The basic morpholine nitrogen readily accepts a proton in positive Electrospray Ionization (ESI+), making this molecule highly amenable to MS detection.

  • qNMR (Quantitative NMR): Used exclusively to establish the absolute purity of the primary reference standard. Because qNMR response is directly proportional to the number of nuclei (protons) and independent of the molecule's extinction coefficient, it requires no homologous reference standard—only a highly pure internal calibrant (e.g., maleic acid).

Experimental Protocol: A Self-Validating RP-HPLC System

To ensure absolute trustworthiness in batch release, an analytical protocol cannot simply be a list of instructions; it must be a self-validating system . If any parameter drifts out of specification, the system must automatically flag the run as invalid before sample data is reported.

The following protocol is optimized for the separation of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde from its related process impurities, strictly adhering to[3].

Step 1: Chromatographic Optimization & Causality
  • Stationary Phase: Inertsil ODS-3V (250 × 4.6 mm, 5 μm) or equivalent C8/C18 column[2].

    • Causality: The highly deactivated, end-capped silica prevents secondary ion-exchange interactions between the basic morpholine nitrogen and acidic residual surface silanols, eliminating peak tailing.

  • Mobile Phase: 130 mM Ammonium Acetate (pH 5.0 adjusted with acetic acid) and Acetonitrile (Gradient Elution)[2].

    • Causality: The morpholine ring has a pKa of ~8.3. Buffering the mobile phase at pH 5.0 ensures the nitrogen remains fully protonated and highly polar. The exceptionally high ionic strength (130 mM) further masks any remaining active sites on the column, ensuring sharp, symmetrical peaks and reproducible retention times.

Step 2: The Self-Validating Workflow (System Suitability)

Before any unknown sample is analyzed, the system must prove its own fitness.

  • Baseline Validation (Blank Injection): Inject the diluent (Mobile Phase A:B, 50:50).

    • Validation Check: No peaks > 0.05% of the target analyte area should appear at the expected retention time. This proves the absence of column carryover.

  • System Suitability Test (SST): Inject a resolution mixture containing the intermediate and its closest eluting known impurity (e.g., isovanillin) at 100 µg/mL.

    • Validation Check: Resolution ( ) must be > 2.0. Tailing factor ( ) must be < 1.5. Theoretical plates ( ) must be > 5000. If these criteria fail, the run aborts.

  • Detector Drift Validation (Bracketing): Inject the 100% working standard. Run the unknown samples. Re-inject the 100% working standard at the end of the sequence.

    • Validation Check: The peak area of the final standard must be within of the initial standard. This proves the detector response remained linear and stable throughout the entire run[5].

Step 3: Method Validation Execution (ICH Q2(R2))

Once the system is suitable, execute the validation parameters:

  • Accuracy (Spike Recovery): Spike known amounts of the intermediate into a synthetic matrix at 80%, 100%, and 120% of the target concentration. Calculate % recovery. Acceptable range: 98.0% - 102.0%[6].

  • Precision (Repeatability): Inject the 100% standard six times consecutively. Calculate the Relative Standard Deviation (%RSD). Acceptable limit: < 2.0%[6].

ValidationWorkflow A Method Development (Column & Buffer Selection) B Specificity Assessment (Forced Degradation) A->B C Linearity & Range (R² > 0.999) B->C D Accuracy & Precision (%RSD < 2.0) C->D E Sensitivity (LOD & LOQ) D->E F System Suitability (Self-Validating Check) E->F G Validated Procedure (ICH Q2(R2) Compliant) F->G

ICH Q2(R2) Analytical Validation Workflow for Pharmaceutical Intermediates.

Conclusion

Validating the purity of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde requires a deep understanding of its physicochemical properties. By leveraging the protonation state of the morpholine ring via strict pH control and high ionic strength buffers, analysts can develop highly reproducible RP-HPLC methods. When coupled with rigorous, self-validating System Suitability Tests (SST) and grounded in ICH Q2(R2) guidelines, these methods ensure that downstream API synthesis remains uncompromised by upstream impurities.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency. Available at:[Link]

  • Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography . Journal of Chromatographic Science, Oxford Academic. Available at:[Link]

  • Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities . SciTechnol. Available at: [Link]

  • Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations . Arabian Journal of Chemistry, ScienceDirect. Available at:[Link]

  • Development and Validation of HPTLC for the Determination of Gefitinib HCl in Tablet Dosage Form . Impactfactor. Available at: [Link]

  • Method Development and Validation of a New Stability Indicating Reverse Phase Ultra-fast Liquid Chromatographic Method . Asian Journal of Pharmaceutics. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. In the absence of a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally similar molecules, including aromatic aldehydes and morpholine derivatives, to establish a robust safety protocol. The core principle of this guide is to treat this compound with the caution required for its most hazardous constituent parts.

Hazard Assessment: A Synthesis of Structural Analogs

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a molecule that combines the chemical functionalities of an aromatic aldehyde and a morpholine ether. This composite structure necessitates a comprehensive understanding of the potential hazards associated with each component.

  • Aromatic Aldehyde Moiety : Aromatic aldehydes can be skin and respiratory tract irritants.[1][2][3] They are also known to be sensitive to air and light, which can lead to degradation and the formation of less stable byproducts.[1][4]

  • Morpholine Moiety : Morpholine and its derivatives are recognized as corrosive and can cause severe skin burns and eye damage.[5][6][7][8] They can also be flammable and toxic if inhaled or absorbed through the skin.[5][7][9]

Based on this, 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde should be handled as a substance that is potentially corrosive, an irritant, and sensitive to air and light. A closely related compound, 3-[2-(Morpholin-4-yl)ethoxy]benzaldehyde hydrochloride, is classified as harmful if swallowed, and causes skin and serious eye irritation, and may cause respiratory irritation.[10]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize exposure and ensure personal safety.

Protection Type Equipment/Measure Specification and Rationale
Eye and Face Protection Safety Goggles or a Face ShieldWear tightly fitting safety goggles. A face shield is recommended when there is a risk of splashing.[10][11]
Skin Protection Chemical-Resistant GlovesUse nitrile or neoprene gloves.[11] Inspect gloves for any signs of degradation or puncture before use. The NIOSH recommends butyl rubber for morpholine.[12]
Lab Coat or ApronA chemical-resistant lab coat or apron is mandatory to protect against skin contact.[11]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11][13] If a fume hood is not available or ventilation is inadequate, a respirator with organic vapor cartridges should be used.[11]
Hygiene Hand WashingAlways wash hands thoroughly with soap and water after handling the substance.[11][13]
Emergency Equipment Eyewash Station and Safety ShowerFacilities must be equipped with an eyewash station and a safety shower.[8]
Operational Plan: From Receipt to Experiment

A systematic workflow is critical to safe handling.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment Receiving Receiving Inspection Inspection Receiving->Inspection Inspect for damage Storage Store in a cool, dry, well-ventilated area away from light and oxidizing agents. [7, 14, 15] Inspection->Storage Intact packaging Preparation Don appropriate PPE before handling. Storage->Preparation Retrieve from storage Weighing Use a tared container inside the fume hood. Preparation->Weighing In fume hood Experiment Keep containers tightly closed when not in use. [10] Weighing->Experiment Use appropriate glassware Quenching Quench reactive solutions with a suitable reagent (e.g., sodium bisulfite for aldehydes) in the fume hood. [10] Experiment->Quenching If required Waste_Collection Collect all contaminated materials in a designated hazardous waste container. [2, 6] Quenching->Waste_Collection Segregate waste Decontamination Clean the work surface thoroughly. Waste_Collection->Decontamination Clean work area

Caption: A logical workflow for the safe handling of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.

Spill and Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill.

Small Spills (within a chemical fume hood):

  • Alert Personnel : Inform others in the immediate vicinity.[14]

  • Containment : Absorb the spill with an inert, non-combustible absorbent material like vermiculite or sand.[5]

  • Cleanup : Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealable container for disposal.[14]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[14]

Large Spills (outside a chemical fume hood):

  • Evacuate : Immediately evacuate the area and alert others.[14]

  • Ventilate : Increase ventilation to the area if it is safe to do so.

  • Secure the Area : Prevent entry to the contaminated area.

  • Emergency Response : Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of chemical waste is a critical aspect of laboratory safety.

Waste_Segregation Segregate Waste [2, 6] Collect all waste contaminated with the compound, including PPE and labware, in a dedicated hazardous waste container. Container_Selection Select Appropriate Container [2] Use a chemically compatible and properly labeled container with a secure lid. Waste_Segregation->Container_Selection Labeling Label Clearly [2] Include 'Hazardous Waste,' the chemical name, associated hazards, and the date. Container_Selection->Labeling Storage Store Safely [2] Keep the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials. [2] Labeling->Storage Disposal_Procedure Arrange for Professional Disposal [2] Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash. [2, 7] Storage->Disposal_Procedure

Caption: A step-by-step workflow for the compliant disposal of waste.

Waste Collection:

  • Solid Waste : Collect all contaminated solid waste, such as gloves, absorbent materials, and disposable labware, in a designated and properly labeled hazardous waste container.[14]

  • Liquid Waste : Collect all liquid waste containing the compound in a sealed, appropriately labeled container. Do not mix with other waste streams unless compatibility has been confirmed.[6]

Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Always consult your institution's environmental health and safety department for specific guidance.

By adhering to these detailed procedures, researchers can confidently and safely handle 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde, ensuring both personal safety and the integrity of their research.

References

  • Personal protective equipment for handling Morpholine oleate - Benchchem.
  • Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide - Benchchem.
  • 3-METHOXY-4-(2-MORPHOLIN-4-YL-ETHOXY)-BENZALDEHYDE - NextSDS.
  • Morpholine - Santa Cruz Biotechnology.
  • Best practices for handling and storing volatile aldehyde standards - Benchchem.
  • Personal protective equipment for handling 4-(o-Methoxythiobenzoyl)morpholine - Benchchem.
  • Morpholine - Safety Data Sheet.
  • Morpholine - Safety Data Sheet - Carl ROTH.
  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG.
  • Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes - Benchchem.
  • Safety Data Sheet - Angene Chemical.
  • 14 - SAFETY DATA SHEET.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive.
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation.
  • Morpholine - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - ThermoFisher.
  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 - Redox.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Aldehydes: identification and storage – Pell Wall Blog - Help & Support.
  • Aldehydes In Aroma: Key Ingredients For Impactful Scents - Chemical Bull.
  • Material Safety Data Sheet - 4-(2-Morpholinoethoxy)benzaldehyde - Cole-Parmer.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde
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